molecular formula C5H5IN2O2 B1510446 Methyl 3-iodo-1H-pyrazole-4-carboxylate CAS No. 1268684-41-8

Methyl 3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B1510446
CAS No.: 1268684-41-8
M. Wt: 252.01 g/mol
InChI Key: OAQLNZCSEWCVLQ-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 1268684-41-8) is a valuable iodinated heterocyclic building block in organic synthesis and medicinal chemistry. Its molecular formula is C 5 H 5 IN 2 O 2 and it has a molecular weight of 252.01 g/mol . The core utility of this compound lies in its molecular structure, which features an iodine atom at the 3-position of the pyrazole ring. This makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and other palladium-catalyzed couplings, allowing for the introduction of diverse carbon-based substituents . This reactivity is central to its application in constructing more complex molecules for pharmaceutical and materials science research. Pyrazole scaffolds are recognized as privileged structures in drug discovery, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties . As a synthetic intermediate, it can be used in the preparation of various fused heterocyclic systems. For instance, it serves as a precursor in the synthesis of thieno[2,3-c]pyrazole derivatives via Sonogashira coupling followed by cyclization, demonstrating its versatility in constructing polyheterocyclic architectures . Proper handling and storage are essential for maintaining reagent integrity. This compound should be stored in a dark place under an inert atmosphere at 2-8°C . The GHS signal word is "Warning" with hazard statements indicating it is harmful if swallowed and causes skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-iodo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQLNZCSEWCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736249
Record name Methyl 5-iodo-1H-pyrazole-4-carboxylate
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Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268684-41-8
Record name Methyl 5-iodo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Record name methyl 3-iodo-1H-pyrazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyrazole core functionalized with a reactive iodine atom and a methyl ester group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The pyrazole scaffold itself is recognized as a "privileged pharmacophore," appearing in numerous biologically active compounds and approved drugs.[1][2] The presence of the iodo group at the C3 position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthetic routes, reactivity, and key applications, providing researchers with the foundational knowledge to effectively utilize this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 1268684-41-8[3]
Molecular Formula C₅H₅IN₂O₂[3]
Molecular Weight 252.01 g/mol [3]
Appearance White to off-white solid[4]
Boiling Point 338.5 ± 22.0 °C (Predicted)[4]
Density 2.083 ± 0.06 g/cm³ (Predicted)[4]
Storage 2-8°C, protect from light, keep in dark place under inert atmosphere[3][4]
Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted spectroscopic profile can be derived from its structure and data from analogous compounds.[5][6]

  • ¹H NMR (in DMSO-d₆) : The proton NMR spectrum is expected to show three main signals. A broad singlet between δ 11.0-13.0 ppm corresponding to the N-H proton of the pyrazole ring; its chemical shift can be highly variable depending on solvent and concentration.[5] A singlet between δ 7.5-8.5 ppm for the C5-H proton on the pyrazole ring. A sharp singlet around δ 3.7 ppm for the three protons of the methyl ester (-OCH₃) group.[5]

  • ¹³C NMR : The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbonyl carbon of the ester, the two distinct sp² carbons of the pyrazole ring, the carbon bearing the iodine, and the methyl carbon of the ester.

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 252.01.

  • Infrared (IR) Spectroscopy : Key vibrational frequencies are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-N/C=C stretching in the pyrazole ring region.

Synthesis of this compound

The synthesis of substituted iodopyrazoles often involves the protection of the pyrazole nitrogen, followed by iodination and subsequent deprotection or direct use in further reactions. A general and efficient pathway can be adapted from established protocols for similar pyrazole derivatives.[7]

General Synthetic Workflow

A plausible synthetic route starts from a commercially available pyrazole ester, proceeds through N-H protection, iodination, and final deprotection if required. The protection step is crucial as it prevents side reactions and directs the regioselectivity of the iodination.

G cluster_0 Synthesis Workflow A Methyl 1H-pyrazole-4-carboxylate B N-Protection (e.g., Boc Anhydride) A->B Step 1 C N-Protected Intermediate (e.g., tert-Butyl 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylate) B->C D Iodination (e.g., n-BuLi, I₂) C->D Step 2 E N-Protected 3-Iodo Intermediate D->E F Deprotection (Optional) (e.g., TFA or HCl) E->F Step 3 G This compound E->G Direct Use F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on methodologies reported for the synthesis of related N-protected 3-iodopyrazoles.[7][8]

Step 1: N-Boc Protection

  • Dissolve Methyl 1H-pyrazole-4-carboxylate in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the N-Boc protected intermediate.

Step 2: Regioselective Iodination

  • Dissolve the N-Boc protected intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add n-Butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add a solution of Iodine (I₂) (1.2 eq.) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography.

Step 3: Deprotection (if necessary)

  • Dissolve the N-Boc protected 3-iodo intermediate in Dichloromethane.

  • Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 1-3 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, which can be further purified by recrystallization.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[9][10][11] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.[9][12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R-X) A->B Rate-determining C R-Pd(II)-X L₂ B->C D Transmetalation (R'-B(OR)₂ + Base) C->D E R-Pd(II)-R' L₂ D->E F Reductive Elimination E->F F->A Regeneration G R-R' (Coupled Product) F->G G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Oxidative Addition (R-X) A->B C R-Pd(II)-X L₂ B->C D Transmetalation C->D E R-Pd(II)-C≡CR' L₂ D->E F Reductive Elimination E->F F->A G R-C≡CR' F->G Product H Cu(I)X I Alkyne + Base H->I J Cu(I)-C≡CR' I->J J->D

Sources

An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1268684-41-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its strategic placement of an iodo group on the pyrazole ring renders it an excellent substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The pyrazole scaffold itself is a well-established pharmacophore, present in numerous approved drugs and biologically active compounds. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1268684-41-8[1]
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1]
Appearance Likely a solidInferred from related compounds
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyrazoles.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process: the formation of the pyrazole ring followed by iodination.

Synthetic Pathway A Starting Materials (e.g., β-ketoester and hydrazine) B Methyl 1H-pyrazole-4-carboxylate A->B Cyclization C This compound B->C Iodination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 1H-pyrazole-4-carboxylate (Precursor)

The pyrazole ring can be constructed via the Knorr pyrazole synthesis or related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction Setup: To a solution of a suitable β-ketoester (e.g., dimethyl 2-formyl-3-oxosuccinate) in a protic solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization and dehydration.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Methyl 1H-pyrazole-4-carboxylate.

Step 2: Iodination of Methyl 1H-pyrazole-4-carboxylate

Electrophilic iodination of the pyrazole ring at the C3 position yields the final product.

  • Reaction Setup: Dissolve Methyl 1H-pyrazole-4-carboxylate in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C5-H proton of the pyrazole ring, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the pyrazole ring carbons, the ester carbonyl carbon, and the methyl carbon are expected. The carbon atom attached to the iodine (C3) will show a characteristic shift.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of 252.01 g/mol . The isotopic pattern of iodine would also be observable.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester, and C-I stretching.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Reactivity A This compound CAS: 1268684-41-8 B Sonogashira Coupling (Alkynes) A->B C Suzuki Coupling (Boronic Acids) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Diverse Functionalized Pyrazole Derivatives B->F C->F D->F E->F

Caption: Key cross-coupling reactions involving this compound.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • Reaction Setup: In a reaction vessel, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).

  • Addition of Alkyne: Add the terminal alkyne to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography to isolate the desired 3-alkynyl-1H-pyrazole-4-carboxylate derivative.

The resulting functionalized pyrazoles can serve as precursors for a wide array of more complex molecules with potential biological activities.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical science, with derivatives exhibiting a broad spectrum of biological activities.[2] this compound serves as a key starting material for the synthesis of compounds targeting various biological pathways.

Potential as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases. The ability to introduce diverse substituents at the 3-position of the pyrazole ring via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the kinase active site.

KinaseInhibitor cluster_0 Synthesis cluster_1 Screening and Development A Methyl 3-iodo-1H- pyrazole-4-carboxylate B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Library of Pyrazole Derivatives B->C D Kinase Activity Screening C->D E Lead Optimization (SAR Studies) D->E F Potential Therapeutic Agent E->F

Caption: Workflow for the development of pyrazole-based kinase inhibitors.

Agrochemical Applications

Pyrazole carboxamides are a well-known class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. This compound can be a precursor for the synthesis of novel pyrazole carboxamide derivatives with potential fungicidal or insecticidal properties. The modular nature of its synthesis allows for the introduction of various amine fragments to explore and optimize agrochemical activity.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its strategic iodination provides a reactive handle for various cross-coupling reactions, making it an important tool in the fields of drug discovery and agrochemical research. The established biological significance of the pyrazole scaffold, combined with the synthetic accessibility of diverse analogs from this intermediate, ensures its continued relevance in the development of novel therapeutic agents and crop protection solutions. This guide has provided a comprehensive technical overview to support researchers in effectively utilizing this compound in their scientific pursuits.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-iodo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Given the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation based on established spectroscopic principles and data from its close structural analog, Ethyl 3-iodo-1H-pyrazole-4-carboxylate. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and utilization of this important synthetic intermediate.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The presence of the pyrazole nucleus is a common feature in numerous approved drugs, exhibiting a wide range of biological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The iodo-substituent at the 3-position and the methyl carboxylate at the 4-position of the pyrazole ring make this molecule a versatile precursor for further chemical modifications, such as cross-coupling reactions, to generate complex molecular architectures for drug discovery programs. A thorough understanding of its spectroscopic properties is therefore paramount for its unambiguous identification and for ensuring the purity of synthesized materials.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The pyrazole ring is an aromatic system with two adjacent nitrogen atoms, one of which bears a proton. The electron-withdrawing nature of the iodine atom and the methyl carboxylate group significantly influences the electronic environment of the pyrazole ring, which is reflected in its NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the experimental data for its ethyl ester analog, Ethyl 3-iodo-1H-pyrazole-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton of the pyrazole ring, the C-H proton of the pyrazole ring, and the methyl protons of the ester group.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~13.5 - 14.5Broad Singlet1HN-H (pyrazole ring)
2~8.2 - 8.4Singlet1HC5-H (pyrazole ring)
3~3.8 - 3.9Singlet3H-OCH₃

Interpretation and Rationale:

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. This results in a broad signal in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

  • C5-H Proton: This is the sole proton directly attached to the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at the 4-position, as well as the iodo-substituent at the 3-position. This leads to a downfield singlet.

  • -OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the three carbon atoms of the pyrazole ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Signal Predicted Chemical Shift (δ, ppm) Assignment
1~162 - 164C=O (ester)
2~140 - 142C5 (pyrazole ring)
3~110 - 112C4 (pyrazole ring)
4~95 - 98C3 (pyrazole ring)
5~51 - 53-OCH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the methyl ester is expected to resonate at a characteristic downfield position.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C3 carbon bearing the iodine atom is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine. The C5 carbon, adjacent to the N-H group, will be downfield, while the C4 carbon, attached to the ester group, will be at an intermediate chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₅IN₂O₂; Molecular Weight: 252.01 g/mol ), the following is expected:

m/z Interpretation
252[M]⁺˙ (Molecular ion)
221[M - OCH₃]⁺
193[M - COOCH₃]⁺
125[M - I]⁺

Interpretation and Rationale:

The mass spectrum should show a prominent molecular ion peak at m/z 252. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 221, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 193. The loss of the iodine atom would result in a fragment at m/z 125.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Frequency (cm⁻¹) Vibration Functional Group
~3100 - 3300N-H stretchPyrazole N-H
~1700 - 1730C=O stretchEster carbonyl
~1500 - 1600C=N, C=C stretchPyrazole ring
~1200 - 1300C-O stretchEster

Interpretation and Rationale:

The IR spectrum will be characterized by a broad absorption in the N-H stretching region, indicative of the hydrogen-bonded N-H group of the pyrazole. A strong, sharp absorption corresponding to the C=O stretch of the methyl ester will be a key diagnostic peak. Absorptions for the C=N and C=C stretching of the pyrazole ring and the C-O stretching of the ester group will also be present.

Experimental Protocols

The following section provides a detailed, field-proven methodology for the synthesis of this compound, followed by a general protocol for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis proceeds via a two-step process starting from the commercially available Methyl 3-amino-1H-pyrazole-4-carboxylate. The first step is a diazotization of the amino group, followed by a Sandmeyer-type iodination.

cluster_workflow Synthetic Workflow start Methyl 3-amino-1H- pyrazole-4-carboxylate intermediate Diazonium Salt Intermediate start->intermediate 1. HCl, NaNO₂ 2. 0-5 °C product Methyl 3-iodo-1H- pyrazole-4-carboxylate intermediate->product KI, H₂O

Caption: Synthetic workflow for this compound.

Step 1: Diazotization of Methyl 3-amino-1H-pyrazole-4-carboxylate

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

  • Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Acquisition of Spectroscopic Data

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the mass spectrum over an appropriate m/z range.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from a close structural analog and applying fundamental spectroscopic principles, a detailed interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been presented. The inclusion of a robust synthetic protocol further enhances the utility of this guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The information contained herein serves as a valuable resource for the unambiguous characterization and effective utilization of this important heterocyclic building block.

References

  • Valkovich, P., et al. (2022). Synthesis and Spectroscopic Characterization of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 59(3), 456-465.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles. Academic Press.

Applications of pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Pharmacophore: Structural Mastery in Modern Drug Design

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its presence in over 40 FDA-approved therapeutics.[1] Its utility transcends simple bioisosterism; the pyrazole moiety offers a tunable physicochemical profile that allows for precise manipulation of lipophilicity, hydrogen bonding capability, and metabolic stability. This technical guide dissects the structural causality behind pyrazole’s success, focusing on its dominant role in kinase inhibition and anti-inflammatory pathways, while providing rigorous protocols for its regioselective synthesis and biological validation.

The Structural Argument: Physicochemical Causality

The medicinal value of pyrazole is rooted in its electronic versatility. Unlike pyrrole or pyridine, pyrazole possesses two adjacent nitrogen atoms with distinct roles:

  • N1 (Pyrrole-like): A hydrogen bond donor (in N-unsubstituted forms) or a site for steric bulk introduction (N-substituted).

  • N2 (Pyridine-like): A potent hydrogen bond acceptor with a lone pair available for coordination.

Tautomerism and Binding Dynamics

In N-unsubstituted pyrazoles, annular tautomerism (1H ⇌ 2H) allows the molecule to adapt to the electrostatic environment of a binding pocket.

  • Significance: This adaptability is critical in fragment-based drug design, where the ligand must minimize the energetic penalty of desolvation upon entering the active site.

  • pKa Modulation: The pKa of the pyrazole cation (~2.5) ensures it remains neutral at physiological pH, facilitating membrane permeability, unlike the more basic imidazole (pKa ~7.0).

Strategic Application: The Kinase Hinge-Binder Paradigm

The most prolific application of pyrazoles is in the design of ATP-competitive kinase inhibitors. The scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.[2]

Mechanism of Action: The Donor-Acceptor Motif

In drugs like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring serves as the anchor.

  • Interaction: The N2 nitrogen accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Leu, Glu), while the C3/C4 substituents position the rest of the molecule into the hydrophobic back-pocket or the solvent-front region.

  • Case Study (Ruxolitinib): The pyrazole moiety is fused to a pyrimidine ring.[3] However, the logic remains: the nitrogen atoms orient the scaffold to satisfy the valency of the ATP-binding site, displacing water molecules and locking the kinase in an inactive conformation.

Visualization: Kinase Binding Topology

KinaseBinding Hinge Kinase Hinge Region (Backbone NH/CO) Pyrazole Pyrazole Scaffold (Inhibitor Core) Hinge->Pyrazole H-Bond (Donor NH) Pyrazole->Hinge H-Bond (Acceptor N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Clash/Fit ATP_Pocket ATP Binding Pocket (Hydrophobic) Pyrazole->ATP_Pocket Van der Waals

Figure 1: Schematic representation of the pyrazole scaffold acting as a hinge binder in the ATP-binding pocket of protein kinases.[2] Green dashed lines represent critical hydrogen bonding interactions.

Synthetic Mastery: Solving the Regioselectivity Challenge

A major bottleneck in pyrazole chemistry is the regioselective synthesis of N-substituted derivatives. The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and possess vastly different biological activities.

The Solution: Regiocontrolled Cyclocondensation

To ensure structural integrity, modern protocols utilize enaminones or 1,3-dielectrophiles with predefined steric/electronic bias.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles

Objective: Synthesis of a 1,3,5-trisubstituted pyrazole core with >95% regioselectivity.

Materials:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 1,3-Diketone (unsymmetrical) or Enaminone (1.0 equiv)

  • Ethanol (solvent)

  • Catalytic HCl or Acetic Acid

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the unsymmetrical 1,3-diketone in ethanol (0.5 M concentration). If using a regio-sensitive substrate, convert the ketone to an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux for 2 hours. This locks the electrophilic center.

  • Cyclization: Cool the enaminone solution to room temperature. Add the aryl hydrazine hydrochloride portion-wise.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Cool to 0°C. The specific regioisomer often precipitates due to higher symmetry/packing. Filter the solid.[4]

  • Purification: Recrystallize from ethanol. If the isomer mixture persists, perform column chromatography.

    • Self-Validation Check: Verify regiochemistry using NOESY NMR. A correlation between the N-aryl protons and the C5-substituent confirms the 1,5-isomer; lack of correlation suggests the 1,3-isomer.

Biological Validation: In Vitro Kinase Assay

To validate the bioactivity of the synthesized pyrazole derivative, a self-validating biochemical assay is required. We utilize a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) which is robust against false positives caused by compound fluorescence.

Protocol: FRET-Based Kinase Inhibition Assay

Reagents:

  • Recombinant Kinase (e.g., JAK2, ALK)

  • FRET Peptide Substrate (Coumarin/Fluorescein labeled)

  • ATP (at K_m concentration)

  • Test Compound (Pyrazole derivative)[3][4][5][6][7][8]

  • Development Reagent (Protease)

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the pyrazole compound in DMSO (10 concentrations).

  • Reaction Assembly: In a 384-well plate, add:

    • 2.5 µL of 4X Test Compound.

    • 5 µL of 2X Kinase/Peptide Mixture.

    • 2.5 µL of 4X ATP Solution.

  • Incubation: Incubate at room temperature for 1 hour (Kinase Reaction).

  • Development: Add 5 µL of Development Reagent (site-specific protease). This protease cleaves non-phosphorylated peptides only. Phosphorylation by the kinase inhibits cleavage.

  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) after 1 hour.

    • Logic: High phosphorylation (active kinase) = Intact FRET peptide = High FRET signal. Inhibition = Cleaved peptide = Low FRET.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response).

Table 1: Key FDA-Approved Pyrazole Drugs & Targets

Drug NameTargetIndicationPyrazole Role
Celecoxib COX-2Inflammation/PainSelectivity for COX-2 side pocket
Ruxolitinib JAK1/2MyelofibrosisATP-mimetic hinge binder
Crizotinib ALK/ROS1NSCLC (Lung Cancer)Scaffolding for key H-bonds
Avapritinib KIT/PDGFRAGISTConformational control of loop
Vericiguat sGCHeart FailureStimulation of cyclase

Future Outlook: Beyond Inhibition

The pyrazole scaffold is evolving beyond simple occupancy-driven inhibition.[9]

  • PROTACs: Pyrazole-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras to degrade oncogenic proteins rather than merely inhibiting them.

  • Covalent Inhibitors: Introduction of acrylamide groups onto the pyrazole core (e.g., Ibrutinib analogs) allows for irreversible binding to cysteine residues, overcoming resistance mutations.

References

  • Khan, A. (2024).[5][10] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

  • Ebenezer, O., et al. (2022).[4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. Link

  • Fassihi, A., et al. (2023).[8] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

  • Zhang, S., et al. (2023).[3] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

  • NCI/NIH. (2024). Structure-activity relationship of pyrazole derivatives as anticancer agents. PubMed.[3] Link

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Therapeutic Agent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This guide provides a comprehensive technical overview for researchers engaged in the discovery of novel pyrazole-based therapeutic agents. We will delve into the strategic considerations behind synthetic methodologies, the rationale for robust biological evaluation cascades, and the nuanced interpretation of structure-activity relationships (SAR). This document is designed not as a rigid set of instructions, but as a foundational guide to empower researchers to make informed, causality-driven decisions in their drug discovery endeavors.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole core is a versatile building block in drug design due to its unique physicochemical properties.[1][2][3][4][5] It can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[6] The two nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets. Furthermore, the pyrazole ring is metabolically stable, a desirable characteristic for drug candidates.[7] The positions on the pyrazole ring (N1, C3, C4, and C5) offer multiple points for substitution, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[3][8]

A wide range of drugs across various therapeutic areas incorporate the pyrazole scaffold, demonstrating its broad applicability.[1][2][3][4] Notable examples include the anti-inflammatory drug celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction medication sildenafil.[7] The continued approval of new pyrazole-containing drugs underscores the enduring importance of this heterocycle in modern drug discovery.[7]

Strategic Synthesis of Pyrazole-Based Compound Libraries

The successful discovery of novel therapeutic agents hinges on the efficient and strategic synthesis of diverse chemical libraries. The choice of synthetic route for pyrazole derivatives is dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

The most prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] This approach offers a straightforward route to a wide variety of substituted pyrazoles.

More recent advancements have focused on multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy.[9] For instance, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines can yield highly substituted pyrazoles.[9] Other modern techniques include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, which provide access to complex pyrazole derivatives that are not readily accessible through classical methods.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole library, starting from common building blocks.

G A 1,3-Dicarbonyl Compounds E Cyclocondensation A->E G Multicomponent Reactions A->G B Hydrazine Derivatives B->E B->G C Alkynes F 1,3-Dipolar Cycloaddition C->F D Diazo Compounds D->F H Substituted Pyrazole Library E->H F->H G->H G A Pyrazole Compound Library B Primary Screening (e.g., Target-based biochemical assays, High-throughput cell-based assays) A->B C Hit Identification (Potency and Efficacy) B->C D Secondary Assays (e.g., Cellular mechanism of action studies, Selectivity profiling) C->D Active Hits E Lead Prioritization (ADME/Tox profiling) D->E F In Vivo Efficacy Studies (Animal models of disease) E->F Prioritized Leads G Lead Candidate F->G

Sources

Topic: The Agrochemical Potential of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] This guide provides a comprehensive technical overview of substituted pyrazole carboxylates and their carboxamide analogs, a chemical class that has yielded some of the most significant advancements in crop protection.[3] We will dissect the synthetic strategies employed to create these molecules, explore their diverse mechanisms of action at a molecular level, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed for researchers and scientists in the agrochemical field, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation crop protection agents.

The Pyrazole Core: A Cornerstone of Modern Agrochemicals

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that provides a unique combination of stability and tunable reactivity.[1] This versatility allows for substitution at four different positions, making the pyrazole core an ideal building block for creating diverse chemical libraries with a wide range of biological activities.[4][5] In agriculture, pyrazole derivatives have been successfully commercialized to control a broad spectrum of pests and diseases, demonstrating their value in addressing global food security challenges.[3][6][7] The incorporation of a carboxylate or, more commonly, a carboxamide functional group, particularly at the 4-position, has been a pivotal strategy, leading to compounds with exceptional potency and specific modes of action.[7]

Synthetic Strategies for Pyrazole Carboxylate Scaffolds

The construction of the substituted pyrazole carboxylate core is a critical first step in the discovery pipeline. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Causality in Synthetic Route Selection

The most prevalent and robust method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional system (like a 1,3-diketone) and a hydrazine derivative.[5] This approach offers excellent control over the substitution pattern on the pyrazole ring. The subsequent incorporation of the carboxyl group can be a more challenging step. A common strategy involves a Vilsmeier-Haack reaction followed by a high-oxidation process, although this can be a complicated stage of the synthesis.[8] Amide bond formation is then typically achieved through a straightforward substitution reaction, often by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.[8][9]

Experimental Protocol: General Synthesis of a Pyrazole-4-Carboxamide

This protocol provides a self-validating, generalized workflow for synthesizing a substituted pyrazole-4-carboxamide, a common scaffold in fungicides.

Step 1: Synthesis of Pyrazole-4-carboxylic Acid

  • Reaction Setup: To a solution of a substituted 1,3-diketone in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine hydrate.

  • Cyclization: Reflux the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.

  • Intermediate Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pyrazole can be purified by recrystallization or column chromatography.

  • Carboxylation: The incorporation of the carboxyl group at the C4 position is often achieved via oxidation of a C4-formyl or C4-methyl group, which can be introduced through various methods, including the Vilsmeier-Haack reaction.[8] A typical oxidation might involve using potassium permanganate (KMnO₄) in an aqueous solution.[8]

  • Workup: After the reaction is complete, the mixture is acidified, and the precipitated pyrazole-4-carboxylic acid is collected by filtration, washed, and dried.

Step 2: Amide Formation

  • Acid Chloride Formation: Suspend the synthesized pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) dropwise at 0°C.[8][9]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0°C. In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an inert solvent. Add the freshly prepared pyrazole-4-carbonyl chloride solution dropwise to the amine solution.

  • Final Product Isolation: Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final pyrazole-4-carboxamide product can be purified by column chromatography or recrystallization.

Fungicidal Potential: Targeting Fungal Respiration

Pyrazole carboxamides represent one of the most important classes of modern fungicides, primarily due to their potent and specific mechanism of action.[3][10]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary target for pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][11] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[11] This disruption has catastrophic consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's main energy source.[11]

  • Metabolic Disruption: The inhibition of the TCA cycle disrupts key metabolic pathways necessary for fungal growth.[11]

  • Oxidative Stress: Impaired electron flow can lead to the formation of damaging reactive oxygen species (ROS).[11]

This targeted inhibition ultimately leads to the cessation of fungal growth and cell death.[12]

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrion) Succinate Succinate Fumarate Fumarate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP ATP (Energy) ComplexIII->ATP leads to Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH INHIBITS

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Structure-Activity Relationships (SAR)

The efficacy of pyrazole carboxamide fungicides is highly dependent on the substituents on both the pyrazole ring and the amide moiety.

  • Pyrazole Ring: Substitution at the C3 position of the pyrazole ring is critical. For instance, replacing a methyl group with a trifluoromethyl group can significantly alter antifungal activity, sometimes weakening it, indicating a sensitivity to electronic and steric effects in the enzyme's binding pocket.[9]

  • Amide Moiety: The nature of the amine component is crucial for anchoring the molecule correctly within the Qp binding site of the SDH enzyme. Aromatic or bulky aliphatic groups are often required. Molecular docking studies have shown that these groups form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target protein.[13][14]

Representative Fungicidal Activity Data

The following table summarizes the in vitro activity of representative pyrazole carboxamide and carboxylate derivatives against various phytopathogenic fungi.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
7ai (Isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37[9][15]
E1 (Pyrazole-4-carboxamide)Rhizoctonia solani1.1[13]
Boscalid (Commercial Fungicide)Rhizoctonia solani2.2[13]
26 (p-trifluoromethylphenyl moiety)Valsa mali1.787[7]
26 (p-trifluoromethylphenyl moiety)Thanatephorus cucumeris1.638[7]
8jAlternaria solani3.06[14]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the efficacy of a test compound against a phytopathogenic fungus.[8]

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Dilution: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to achieve the desired final test concentrations.

  • Plate Preparation: While the sterilized PDA is still molten (approx. 45-50°C), add the appropriate volume of the test compound solution to achieve the final concentration. Pour the mixture into sterile Petri dishes and allow them to solidify. A solvent-only control must be included.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates. Incubate the plates at a suitable temperature (e.g., 27°C) in the dark.[8]

  • Data Collection: Measure the diameter of the fungal colony daily for up to 10 days.[8]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control. Use this data to determine the EC₅₀ value (the concentration that inhibits growth by 50%) through probit analysis.

Herbicidal Potential: Diverse Modes of Action

Substituted pyrazoles have also been successfully developed as herbicides, targeting different essential plant processes.[6][16]

Mechanisms of Action

Two prominent mechanisms of action for pyrazole-based herbicides are:

  • HPPD Inhibition: Many pyrazole herbicides, such as pyrasulfotole, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which are vital for protecting chlorophyll from photooxidation. The result is rapid bleaching of new plant tissues, followed by plant death.[6]

  • Synthetic Auxin Mimicry: Certain pyrazole carboxylate derivatives function as synthetic auxins.[6] They mimic the action of the natural plant hormone auxin, causing uncontrolled and disorganized plant growth that ultimately leads to the death of susceptible broadleaf weeds.[6] This mode of action is valuable as resistance to it tends to develop more slowly than to other herbicide classes.[6]

HPPD_Mechanism Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone biosynthesis Bleaching Bleaching & Plant Death HPPD->Bleaching Herbicide Pyrazole Herbicide Herbicide->HPPD INHIBITS Phytoene Phytoene Desaturase Plastoquinone->Phytoene is a cofactor for Carotenoids Carotenoids Phytoene->Carotenoids Phytoene->Bleaching Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Caption: Mechanism of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors.

Structure-Activity Relationships (SAR)

For pyrazole-based herbicides, SAR is key to achieving both high potency and crop selectivity.

  • HPPD Inhibitors: The presence of a 4-benzoyl-pyrazole-5-ol pharmacophore is often a key feature.[6] Modifying the 5-hydroxyl group to create prodrugs (e.g., via ester bond formation) can enhance activity by slowing degradation and enabling a slow release of the active compound within the plant.[6] Steric bulk on the pyrazole ring, such as a methyl group at the C3 position, can diminish efficacy, likely due to steric hindrance within the enzyme's active site.[6]

  • Synthetic Auxins: For picolinic acid derivatives, incorporating a pyrazole moiety at the 6-position of the pyridine ring can dramatically enhance bioactivity compared to parent compounds like clopyralid.[6] The presence of electron-withdrawing substituents on associated aromatic rings generally enhances inhibitory activity.[6]

Representative Herbicidal Activity Data

The following table shows the post-emergence herbicidal activity of selected pyrazole derivatives.

Compound IDApplication Rate (g ai/ha)Target WeedInhibition (%)Reference
17400Chenopodium album100[6]
17400Abutilon theophrasti100[6]
18b300Chenopodium album>95[6]
18b300Amaranthus retroflexus>95[6]
6a150Echinochloa crus-galli75[17][18]
6c150Digitaria sanguinalis65[17][18]
Experimental Protocol: Post-Emergence Herbicidal Assay

This protocol describes a standard greenhouse trial to evaluate the post-emergence efficacy of a herbicide.[6]

  • Plant Cultivation: Grow target weed species in pots containing a standard soil mix in a greenhouse under controlled conditions (temperature, light, humidity).

  • Treatment: When the plants reach a specific growth stage (e.g., 2-3 leaf stage), prepare a spray solution of the test compound. This typically involves dissolving the compound in a solvent, adding an emulsifier, and diluting with water to the desired concentration.

  • Application: Spray the plants uniformly with the test solution using a laboratory sprayer calibrated to deliver a specific volume (e.g., 300 L/ha). Include a negative control (spray solution without the test compound) and a positive control (a commercial herbicide).

  • Evaluation: Keep the treated plants in the greenhouse and observe them for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition).

  • Data Analysis: After a set period (e.g., 14-21 days), visually assess the percentage of injury or biomass reduction compared to the negative control plants.

Insecticidal Potential: Neurotoxic Mechanisms

Pyrazole derivatives, including the renowned fipronil, are potent insecticides that primarily act as neurotoxins.[19]

Mechanisms of Action
  • GABA Receptor Antagonism: Phenylpyrazole insecticides like fipronil act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[19] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the chloride channel within the GABA receptor complex, these insecticides block the influx of chloride ions. This prevents the hyperpolarization of the neuron, leading to uncontrolled neuronal excitation, convulsions, paralysis, and ultimately, the death of the insect.[19]

  • Ryanodine Receptor (RyR) Modulation: A newer class of pyrazole carboxamides, known as diamides (e.g., chlorantraniliprole), targets insect ryanodine receptors.[3] These receptors are ligand-gated calcium channels crucial for muscle contraction. The insecticides lock the RyRs in a partially open state, causing an uncontrolled release of calcium from internal stores, which leads to muscle paralysis, feeding cessation, and death.[3]

GABA_Mechanism GABA GABA Neurotransmitter Receptor GABA Receptor (Chloride Channel) GABA->Receptor binds to Chloride Chloride Ions (Cl-) Receptor->Chloride opens channel for Excitation Hyperexcitation & Paralysis Receptor->Excitation Insecticide Pyrazole Insecticide (e.g., Fipronil) Insecticide->Receptor BLOCKS Neuron Postsynaptic Neuron Chloride->Neuron influx into Inhibition Neuronal Inhibition (Normal State) Neuron->Inhibition

Caption: Mechanism of Pyrazole Insecticides Targeting the GABA Receptor.

Structure-Activity Relationships (SAR)

For insecticidal pyrazoles, the SAR can be highly specific to the target pest.

  • GABA Receptor Modulators: The substitution pattern on the N-phenyl ring is critical for activity. The presence of specific halogenated groups, such as a trifluoromethylsulfinyl group on the phenyl ring of fipronil, is essential for high potency.

  • General Trends: In some series, converting a carboxylate ester to a carboxamide can improve insecticidal activity.[20] For N-pyridylpyrazole derivatives, the presence of electron-withdrawing groups on an attached benzene ring was found to be more favorable for activity than electron-donating groups.[20] Trivial changes, such as the presence or absence of a chloro group at the pyrazole C4-position, can lead to significant differences in miticidal and ovicidal activities.[21]

Representative Insecticidal Activity Data

The following table summarizes the lethal concentration (LC₅₀) values for selected pyrazole derivatives against various insect pests.

Compound IDTarget PestLC₅₀ (mg/L)Reference
7gPlutella xylostella5.32[20]
7gSpodoptera exigua6.75[20]
7gSpodoptera frugiperda7.64[20]
Indoxacarb (Commercial Insecticide)Plutella xylostella5.01[20]
3fTermites0.001 (µg/mL)[19]
Fipronil (Commercial Insecticide)Termites0.038 (µg/mL)[19]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of an insecticide against leaf-eating insects like Plutella xylostella (diamondback moth).[20]

  • Solution Preparation: Prepare serial dilutions of the test compound in a suitable solvent/water/surfactant mixture.

  • Leaf Treatment: Select fresh, undamaged leaves (e.g., cabbage for P. xylostella). Dip each leaf into a test solution for approximately 10-30 seconds, ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely on a wire rack.

  • Infestation: Place the dried, treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead larvae after a specific time period (e.g., 48 or 72 hours). Larvae that are moribund or unable to move when prodded are considered dead.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ value using probit analysis.

Future Perspectives and Conclusion

The substituted pyrazole carboxylate scaffold remains a highly fertile ground for the discovery of novel agrochemicals. Its proven success across fungicidal, herbicidal, and insecticidal applications demonstrates its remarkable versatility.[3][16] Future research will likely focus on several key areas:

  • Resistance Management: As pests develop resistance to existing products, novel pyrazole derivatives with slightly modified binding interactions or even new modes of action will be crucial.

  • Spectrum of Activity: Fine-tuning the substitution patterns to either broaden the spectrum of controlled pests or, conversely, to create highly selective products for specific applications is an ongoing goal.

  • Environmental Profile: The development of pyrazole agrochemicals with improved environmental and toxicological profiles, such as lower toxicity to non-target organisms and enhanced biodegradability, is a high priority.[3]

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Mode of action of pyrazoles and pyridazinones - ResearchGate.
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  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. MDPI.
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Introduction: The Convergence of a Privileged Scaffold and a Cornerstone Technique

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Receptor Binding Assays Using Pyrazole Ligands

In the landscape of modern drug discovery, the quest for novel therapeutics is fundamentally reliant on our ability to precisely measure the interaction between a potential drug molecule and its biological target. Among the most powerful tools in the pharmacologist's arsenal are receptor binding assays, which provide a direct measure of the affinity of a ligand for its receptor.[1][2] This guide delves into the theory and practice of these assays with a specific focus on a class of molecules that has risen to prominence: pyrazole-containing ligands.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic and steric properties allow it to serve as a versatile core for designing ligands that can interact with a wide array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] From the anti-inflammatory drug Celecoxib to ligands targeting cannabinoid and nicotinic acid receptors, the pyrazole moiety is a recurring feature in successful therapeutic agents.[6][7]

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a comprehensive guide grounded in field-proven insights. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our understanding in authoritative references. This guide is designed for researchers, scientists, and drug development professionals seeking to master the application of receptor binding assays to this crucial class of compounds.

Section 1: The Pyrazole Scaffold: A Chameleon in Medicinal Chemistry

The utility of the pyrazole core stems from its synthetic tractability and its ability to engage in various noncovalent interactions, such as hydrogen bonding and π–π stacking, which are critical for receptor binding.[8] The two nitrogen atoms of the pyrazole ring are key to its binding capabilities, and the substituents on the ring can be modified to fine-tune the ligand's steric and electronic properties, thereby optimizing its affinity and selectivity for a specific target.[8]

For instance, certain tetrasubstituted pyrazoles have been developed as high-affinity, selective agonists for the estrogen receptor-α (ERα).[9] Molecular modeling studies suggest that the pyrazole core and its substituents can exploit subtle differences in the amino acid composition of the ligand-binding pockets of different receptor subtypes, leading to remarkable selectivity.[9] Similarly, biaryl pyrazoles are a well-studied class of ligands for the cannabinoid receptor 1 (CB1R), where they often act as antagonists or inverse agonists.[10] The design of these molecules leverages the pyrazole scaffold to achieve high potency and desired pharmacological effects.

Section 2: Core Principles of Receptor-Ligand Interactions

At its heart, a binding assay is a practical application of the Law of Mass Action. The interaction between a ligand (L) and a receptor (R) is a reversible process leading to the formation of a ligand-receptor complex (LR).

L + R ⇌ LR

This equilibrium is characterized by two kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off).[11] At equilibrium, the ratio of these rates defines the equilibrium dissociation constant (K_d) :

K_d = k_off / k_on

The K_d is a measure of the affinity of the ligand for the receptor; a lower K_d signifies a higher affinity.[11] In practical terms, the K_d is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[11]

A critical aspect of any binding assay is distinguishing between specific binding (the ligand binding to the target receptor) and non-specific binding (the ligand adhering to other components of the assay system, such as the filter membrane or the walls of the assay plate).[11] Specific binding is calculated by subtracting the non-specific binding from the total binding (all ligand bound in the assay).[11] Non-specific binding is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[11]

Section 3: Methodologies for Quantifying Pyrazole Ligand Binding

The choice of assay technology depends on several factors, including the nature of the target, the availability of labeled ligands, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for their sensitivity and robustness.[1][2] They typically involve a radiolabeled version of a known ligand (e.g., labeled with ³H or ¹²⁵I).

  • Filtration Assay: This is a classic method where the assay mixture is incubated, and then rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through. The radioactivity on the filter is then counted. This method is powerful but can be labor-intensive and produces radioactive waste.[2]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology, meaning it does not require a separation step.[12][13] In this method, the receptor is immobilized onto a microbead that contains a scintillant. Only radioligand that is bound to the receptor is close enough to the scintillant to excite it and produce a light signal, which is then measured.[12][14] SPA is well-suited for high-throughput screening (HTS) applications.[12][15]

Non-Radioactive Binding Assays

The hazards and costs associated with radioactivity have driven the development of non-radioactive methods.[2]

  • Fluorescence Polarization (FP): FP is a homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a receptor.[16][17] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger receptor protein, its tumbling slows down, and the polarization of the emitted light increases.[17] This method is particularly useful for soluble or purified receptors.[16]

Section 4: Designing and Executing Robust Binding Assays for Pyrazole Ligands

A successful binding assay is a self-validating system. The quality of the data is directly dependent on the careful design and execution of the experiment.

Critical Reagents and Materials
  • Receptor Preparation: The source of the receptor can be crude cell membrane preparations, tissues, or purified protein. For membrane-bound receptors like GPCRs, membrane preparations from cells overexpressing the receptor are common.[18]

  • Ligand Selection: For a novel pyrazole compound, a competition assay is typically used, where the new compound competes with a known radiolabeled or fluorescent ligand for binding to the receptor.[19] It is crucial that the labeled ligand has high affinity and low non-specific binding.[11]

  • Assay Buffer: The buffer composition must be optimized to ensure the stability and function of the receptor. This includes maintaining the correct pH and ionic strength. Additives like protease inhibitors are often included in membrane preparations.[18]

Step-by-Step Experimental Protocols

This protocol is designed to determine the inhibitory constant (K_i) of an unlabeled pyrazole test compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: A known ligand for the target receptor, labeled with ³H (e.g., [³H]-CP-55,940 for the CB1 receptor), diluted in assay buffer to a final concentration equal to its K_d.

    • Test Compound: The novel pyrazole ligand, serially diluted in assay buffer over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled potent ligand for the target receptor.

    • Receptor Membranes: Thawed and diluted in ice-cold assay buffer to a concentration that results in less than 10% of the added radioligand being bound.

  • Assay Procedure:

    • Set up the assay in a 96-well plate. For each data point, prepare triplicate wells.

    • To the appropriate wells, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of the pyrazole test compound dilution.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted receptor membranes to initiate the binding reaction.

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., 30°C) to reach equilibrium.

    • Terminate the incubation by rapid filtration through a PEI-presoaked GF/C filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

This protocol outlines a homogeneous competition assay.

  • Reagent Preparation:

    • Receptor-Bead Slurry: Couple receptor-containing membranes to SPA beads (e.g., wheat germ agglutinin-coated PVT beads) according to the manufacturer's protocol. Resuspend in assay buffer.

    • Prepare radioligand and test compound dilutions as described in Protocol 1.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add in order:

      • Assay buffer.

      • Test compound dilutions or controls (total and non-specific binding).

      • Radioligand.

      • Receptor-bead slurry to start the reaction.

    • Seal the plate, allow the beads to settle, and incubate for a time sufficient to reach equilibrium.

    • Measure the light output in a suitable microplate scintillation counter. No filtration or washing is required.[13]

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding without any competitor) against the logarithm of the test compound concentration.

  • Determine the IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the K_i: Convert the IC₅₀ value to the inhibitory constant (K_i) using the Cheng-Prusoff equation :[11]

    K_i = IC₅₀ / (1 + ([L]/K_d))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand ([L]) - Pyrazole Test Compound - Receptor Membranes plate Plate Setup (96-well): - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells reagents->plate Dispense add_reagents Add Reagents to Plate plate->add_reagents incubate Incubate to Equilibrium (e.g., 60 min at 30°C) add_reagents->incubate filtrate Terminate by Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash dry_count Dry Filters & Count CPM wash->dry_count calc_specific Calculate Specific Binding: Total CPM - NSB CPM dry_count->calc_specific Raw Data plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve fit_curve Non-linear Regression to determine IC₅₀ plot_curve->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki IC₅₀, [L], Kd

// Nodes agonist [label="CB1 Agonist\n(e.g., Anandamide)", fillcolor="#FBBC05", fontcolor="#202124"]; antagonist [label="Pyrazole Antagonist\n(e.g., Rimonabant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="CB1 Receptor (GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; g_protein [label="Gαi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ac [label="Adenylyl Cyclase (AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; atp [label="ATP", shape=plaintext]; camp [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream\nCellular Effects", shape=ellipse, style=dashed];

// Edges agonist -> receptor [label="Activates"]; antagonist -> receptor [label="Blocks", style=dashed, color="#EA4335"]; receptor -> g_protein [label="Activates"]; g_protein -> ac [label="Inhibits", arrowhead=tee]; atp -> ac [style=invis]; ac -> camp [label="Conversion Blocked"]; camp -> pka [label="Activation Reduced", arrowhead=tee]; pka -> downstream [label="Reduced Signaling"];

// Positioning {rank=same; agonist; antagonist;} receptor -> g_protein -> ac -> camp -> pka -> downstream [style=invis]; // Force vertical layout } } Caption: Inhibition of CB1 receptor signaling by a pyrazole antagonist.

Section 5: Data Presentation and Case Study

To illustrate the application of these assays, consider a hypothetical case study where a series of novel pyrazole derivatives are tested for their affinity to the human Cannabinoid Receptor 1 (CB1), a well-known GPCR target.[20] The data below are representative of what would be generated from a competition binding assay using [³H]-SR141716A as the radioligand.

Compound IDPyrazole Core SubstituentsIC₅₀ (nM)K_i (nM)
PZ-001 R1=Cl, R2=Phenyl15.27.8
PZ-002 R1=Br, R2=Phenyl9.85.0
PZ-003 R1=Cl, R2=Thiophene25.613.1
PZ-004 R1=Cl, R2=Piperidine2.11.1

Assay Conditions: Radioligand [³H]-SR141716A at 1 nM (K_d = 1 nM). Data represents the mean of three independent experiments. K_i values were calculated using the Cheng-Prusoff equation.

From this table, a medicinal chemist can draw initial structure-activity relationships (SAR). For example, comparing PZ-001 and PZ-004 suggests that a piperidine group at the R2 position is more favorable for high-affinity binding than a phenyl group. This quantitative data is crucial for guiding the next round of compound design and optimization.

Section 6: Troubleshooting and Ensuring Data Integrity

High Non-Specific Binding (NSB): If NSB is more than 20-30% of total binding, the data quality is compromised.

  • Cause: The radioligand or test compound may be "sticky." Pyrazole compounds, being often lipophilic, can exhibit this property.

  • Solution: Try adding a detergent like 0.1% BSA to the assay buffer. For filtration assays, pre-soaking the filter plate with a solution like 0.5% polyethyleneimine (PEI) can reduce NSB to the filter itself.

Poor Reproducibility:

  • Cause: Inconsistent pipetting, temperature fluctuations during incubation, or unstable receptor preparations.

  • Solution: Use calibrated pipettes, ensure a stable incubation environment (water bath or incubator), and use freshly thawed or prepared membranes for each experiment. Always run replicates.

No Dose-Response Curve:

  • Cause: The test compound may not be active in the concentration range tested, or it may have poor solubility.

  • Solution: Test a wider concentration range. Check the solubility of the pyrazole compound in the assay buffer; adding a small percentage of DMSO (typically <1%) may be necessary, but its effect on the receptor should be validated.

Conclusion

Receptor binding assays are indispensable for characterizing the interaction of pyrazole ligands with their biological targets. The versatility of the pyrazole scaffold, combined with the quantitative power of binding assays, provides a robust platform for drug discovery and development. By understanding the underlying principles, carefully designing and executing protocols, and rigorously analyzing the data, researchers can generate high-quality, reliable results. This guide provides the foundational knowledge and practical steps to empower scientists to confidently employ these techniques, ultimately accelerating the journey from a promising pyrazole lead to a potential therapeutic.

References

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  • Yet, L. (2003). Privileged structures in rational drug design. Journal of Chemical Information and Computer Sciences, 43(2), 329-342. [Link]

  • Kopcho, J. J., et al. (2017). Receptor-Ligand Binding Assays: Technologies and Applications. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 775-787. [Link]

  • Quick, M. W. (2003). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in molecular biology, 225, 231–240. [Link]

  • de Jong, L. A., et al. (2016). Binding kinetics of ligands acting at GPCRs. British journal of pharmacology, 173(18), 2775–2790. [Link]

  • Al-Sanea, M. M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 11(52), 32749-32771. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. [Link]

  • Transition metal complexes with pyrazole derivatives as ligands - ResearchGate. [Link]

  • Kunkel, M. W., et al. (2011). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British journal of pharmacology, 164(7), 1849–1861. [Link]

  • Kulkarni, P. M., et al. (2020). Covalent cannabinoid receptor ligands – structural insight and selectivity challenges. RSC Medicinal Chemistry, 11(11), 1237-1246. [Link]

  • Heitman, L. H., et al. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 10(3), 427-435. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. [Link]

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The Iodine Advantage: Navigating the Chemical Space of Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated heterocycles represent a high-value chemical space in drug discovery, serving a dual function: they are versatile synthetic linchpins for cross-coupling reactions and increasingly recognized as active pharmacophores capable of unique non-covalent interactions.[1] This guide moves beyond standard textbook definitions to explore the causality of iodine’s reactivity, the regiochemical logic of its installation, and the medicinal utility of the sigma-hole effect.

Part 1: The Physicochemical Foundation

The Sigma-Hole Concept

Unlike its lighter halogen counterparts (F, Cl), iodine possesses a high degree of polarizability and a distinct anisotropic electron density distribution. While the equatorial belt of the iodine atom is electron-rich (nucleophilic), the distal tip along the C-X bond axis is electron-deficient. This positive potential region is termed the Sigma-Hole .[2]

  • Medicinal Implication: This allows iodine to act as a Lewis acid, forming highly directional halogen bonds (XB) with backbone carbonyls or nitrogen atoms in protein binding pockets.

  • Geometric Constraint: The interaction is strictly linear (

    
     relative to the C-I bond), offering a geometric specificity that hydrogen bonds (which are more flexible) cannot always achieve.
    
Quantitative Comparison: The Kinetic Advantage

In synthetic workflows, the C-I bond is the "Gold Standard" for oxidative addition due to its low bond dissociation energy (BDE).

Table 1: Carbon-Halogen Bond Properties & Reactivity Profile

Halogen (X)Bond Length (Å)BDE (kcal/mol)Oxidative Addition Rate (Pd)Sigma-Hole Magnitude
Iodine (I) 2.10 ~57 Fastest (

)
Strongest
Bromine (Br)1.90~68IntermediateModerate
Chlorine (Cl)1.73~81SlowWeak
Fluorine (F)1.35~116Inert (requires specialized cat.)Negligible

Part 2: Synthetic Strategies & Regiocontrol

The Regioselectivity Paradox

Installing iodine on a heterocycle is a battle between electronic bias and steric control.

  • Electrophilic Aromatic Substitution (EAS): Favors the most electron-rich position (e.g., C3 of indole).

  • Directed Ortho Metalation (DoM): Overrides electronic bias to install iodine ortho to a Directing Group (DG).

Mechanistic Pathway: Electrophilic Iodination

Standard molecular iodine (


) is often insufficient for deactivatived heterocycles.[3] The modern standard utilizes N-Iodosuccinimide (NIS)  activated by Lewis acids or Bronsted acids to generate a "super-electrophile" (

equivalent).

Critical Insight: For challenging substrates, the combination of NIS with Silver(I) salts (e.g., AgOTf) generates a highly reactive iodine species while precipitating Ag-succinimide, driving the equilibrium forward.

SynthesisLogic Start Target: Iodinated Heterocycle Decision Substrate Electronic Nature? Start->Decision ERich Electron-Rich (Indole, Pyrrole, Thiophene) Decision->ERich High HOMO Coeff. EPoor Electron-Poor (Pyridine, Quinoline) Decision->EPoor Low Electron Density PathA Pathway A: Electrophilic (EAS) ERich->PathA PathB Pathway B: Metallation (DoM) EPoor->PathB ReagentA Reagent: NIS or I2/Ag+ PathA->ReagentA ReagentB Reagent: TMP-Li / I2 Quench PathB->ReagentB OutcomeA Outcome: Electronic Control (e.g., Indole C-3) ReagentA->OutcomeA OutcomeB Outcome: Regio-Control (Ortho to DG) ReagentB->OutcomeB

Figure 1: Decision tree for selecting the regioselective iodination strategy based on heterocyclic electronics.

Part 3: Experimental Protocols

Protocol A: Regioselective C-3 Iodination of Indole

Objective: Synthesize 3-iodo-1H-indole using mild electrophilic conditions. Rationale: NIS is chosen over


 for ease of handling and atom economy. DMF is used to stabilize the ionic intermediate.

Materials:

  • Indole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Indole (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C (ice bath). Add NIS (1.1 equiv) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents localized hot-spots of concentration that could lead to over-iodination (e.g., 2,3-diiodo species).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Monitoring: Check TLC. The product usually moves slower than the starting material in Hexane/EtOAc. Iodine stain will show a brown spot.

  • Quench: Pour the mixture into ice-water containing saturated

    
    .
    
    • Why? Thiosulfate reduces any residual oxidative iodine species (

      
       to 
      
      
      
      ), preventing workup oxidation.
  • Isolation: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography (Silica gel). Note: Iodinated compounds can be light-sensitive; minimize exposure.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple 3-iodoindole with phenylboronic acid, leaving a bromine substituent intact (if present). Rationale: The C-I bond undergoes oxidative addition significantly faster than C-Br, allowing chemoselective functionalization without protecting groups.

Workflow Logic:

CrossCoupling Substrate Substrate: 3-Iodo-5-bromoindole Cat Pd(0) Catalyst (Oxidative Addition) Substrate->Cat Int1 Pd(II)-I Complex (Fast Formation) Cat->Int1 Kinetic Pref (C-I) Int2 Pd(II)-Br Complex (Slow Formation) Cat->Int2 Disfavored Transmetal Transmetalation (Ar-B(OH)2 / Base) Int1->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Product: 3-Aryl-5-bromoindole RedElim->Product

Figure 2: Kinetic hierarchy in Pd-catalyzed coupling. The C-I bond reacts exclusively in the presence of C-Br.

Step-by-Step Methodology:

  • Reagents: 3-iodo-1H-indole (1 equiv), Phenylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).[4] Degassed.

    • Why? Water is essential for the boronic acid to form the reactive boronate species.

  • Reaction: Heat to 80°C for 4 hours.

    • Control: Do not exceed 100°C if a bromine is present on the ring, to avoid scrambling.

  • Workup: Standard aqueous extraction.

Part 4: Medicinal Chemistry Applications

Halogen Bonding (XB) in Drug Design

The incorporation of iodine is not merely for synthetic utility. In the context of protein-ligand interactions, the iodine atom functions as a "molecular hook."

  • Mechanism: The sigma-hole (positive potential) on the iodine interacts with nucleophilic residues (backbone

    
    , His-imidazole, etc.).
    
  • Strength: XB interactions can approach the strength of hydrogen bonds (1–5 kcal/mol) but are hydrophobic in nature, allowing for potency gains without the desolvation penalty associated with polar groups.

Key Example: The thyroid hormones (


, 

) utilize iodine atoms to form critical contacts within the thyroid hormone receptor, a naturally occurring validation of this chemical space.

References

  • Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation. Organic Chemistry Frontiers. [Link]

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link][5]

  • Halogen Bonding: A Computational Chemistry Investigation. University of Richmond Scholarship. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI Molecules. [Link]

Sources

Methodological & Application

Application Note: Strategic C-3 Arylation of Methyl 3-iodo-1H-pyrazole-4-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a high-value scaffold in kinase inhibitor discovery (e.g., targeting JAK, BRAF). Its chemical architecture presents a dichotomy: the C4-ester activates the C3-iodide for oxidative addition, but the C4-ester also increases the acidity of the N1-proton (


 approx. 10-11), significantly elevating the risk of catalyst poisoning.

This guide provides two validated workflows:

  • Route A (Direct Coupling): A high-throughput compatible method using advanced precatalysts to bypass protection steps.

  • Route B (Protected Strategy): A robust, scalable route using THP/SEM protection for difficult substrates or late-stage functionalization.

Strategic Analysis: The Pyrazole Conundrum

Successful coupling requires navigating three competing electronic factors:

  • Electrophilic Activation (Pro): The electron-withdrawing methyl ester at C4 pulls density from the ring, making the C3-iodine bond weaker and more susceptible to Oxidative Addition by Pd(0).

  • Catalyst Sequestration (Con): The same ester increases the acidity of the N-H bond. Under basic Suzuki conditions, the pyrazole deprotonates to form a pyrazolate anion (

    
    -coordination), which binds tightly to Palladium, forming an off-cycle resting state that halts turnover.
    
  • Ester Hydrolysis (Risk): The methyl ester is labile. Strong hydroxide bases (NaOH, LiOH) often used in Suzuki coupling will saponify the ester to the carboxylic acid, altering solubility and purification.

Visualization: The Catalyst Poisoning Mechanism

The following diagram illustrates how the "Free NH" pathway diverts the active catalyst into an inactive "off-cycle" trap.

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Deprot Deprotonation of Pyrazole OxAdd->Deprot + Base TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid Base Base (CO3 2-) Poison OFF-CYCLE TRAP Pd-Pyrazolate Complex Deprot->Poison Formation of stable dimer Poison->Pd0 Slow/No Reversal Prod Product (Reductive Elim) TransMet->Prod Prod->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle (Blue/Green) vs. the off-cycle pyrazolate poisoning trap (Red/Black).

Decision Matrix: To Protect or Not?

Before starting, select the route based on your project stage.

DecisionTree Start Substrate Assessment Scale Scale of Reaction? Start->Scale Boronic Boronic Acid Stability? Scale->Boronic > 1 gram (Process) RouteA ROUTE A: Unprotected (Use XPhos Pd G2) Scale->RouteA < 100 mg (Discovery) Boronic->RouteA Stable (Aryl) RouteB ROUTE B: Protected (Use THP/SEM) Boronic->RouteB Unstable (Heteroaryl/Alkyl)

Caption: Figure 2. Workflow selection guide based on scale and coupling partner stability.

Route A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, medicinal chemistry, stable boronic acids.

This protocol utilizes Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). These bulky, electron-rich ligands prevent the formation of the Pd-pyrazolate dimer by sterically crowding the metal center, keeping the catalyst active.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl2·DCM (0.02 – 0.05 equiv)

  • Base:

    
     (2.0 equiv) – Crucial: Avoid hydroxides to prevent ester hydrolysis.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol
  • Setup: To a microwave vial (2–5 mL) or round-bottom flask, add the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Add 1,4-Dioxane and Water (4:1 concentration ~0.1 M). Sparge with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%). Quickly seal the vessel.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Check TLC (50% EtOAc/Hexane).

    • Stain: KMnO4 (Product usually UV active; SM is weak).

    • Observation: Look for the disappearance of the SM spot (

      
       ~0.4) and appearance of a fluorescent blue/green spot.
      
  • Workup: Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

    
    .[1]
    
  • Purification: Flash chromatography. Gradient: 0%

    
     60% EtOAc in Hexanes.
    

Route B: Protected Strategy (THP Protection)

Best for: Scale-up (>5g), difficult boronic acids, or if N-arylation side products are observed in Route A.

The Tetrahydropyran (THP) group is orthogonal to the basic Suzuki conditions and prevents catalyst poisoning.

Phase 1: Protection (THP)
  • Dissolve this compound in dry DCM (0.2 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv).

  • Stir at RT for 2–4 hours.

  • Quench with sat.

    
    . Extract with DCM.
    
  • Concentrate.[2][3][4][5][6][7][8] The N-THP product is usually clean enough for the next step (or pass through a short silica plug).

Phase 2: Coupling
  • Catalyst: Pd(PPh3)4 (cheaper) or Pd(dppf)Cl2 can be used now that the N-H is masked.

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene:Ethanol:Water (2:1:1) or DME:Water.

  • Conditions: Reflux (90°C) for 4–8 hours.

Phase 3: Deprotection
  • Dissolve the coupled product in Methanol or Ethanol.

  • Add HCl (4M in Dioxane) or concentrated aqueous HCl (1 mL per 10 mL solvent).

  • Stir at RT or mild heat (40°C) for 1–2 hours.

  • Neutralize with

    
     and extract.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (SM remains) Catalyst poisoning by N-H.Switch to Route B (Protection) or use XPhos Pd G3 at higher loading (5-10%).
Ester Hydrolysis (Acid formed) Base is too strong or wet.Switch base from Carbonate to

. Ensure reaction temp is <90°C.
Protodeboronation Unstable boronic acid.Use Boronic Pinacol Esters instead of acids. Add excess ligand (e.g., free XPhos).
N-Arylation (Side Product) Chan-Lam type coupling.Ensure rigorous degassing (O2 promotes N-coupling). Switch to Route B.
Homocoupling (Ar-Ar) Oxygen in solvent.Sparge solvents longer. Add catalyst last under inert flow.

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.

    • Billingsley, K., Buchwald, S. L. (2007). Journal of the American Chemical Society, 129(11), 3358–3366.
    • Context: Establishes the use of biaryl phosphine ligands (XPhos, SPhos)
  • Efficient Synthesis of 4-Substituted Pyrazoles via Microwave-Promoted Suzuki Cross-Coupling.

    • Li, H., et al. (2014).[9] Chinese Chemical Letters.

    • Context: Validates microwave protocols for pyrazole carboxyl
  • Protecting Groups in Organic Synthesis (Greene's).

    • Wuts, P. G. M. (2014).[9] Wiley-Interscience.

    • Context: Standard reference for THP/SEM protection and deprotection conditions on pyrazoles.
  • Mechanistic Studies on the Inhibition of Pd-C

    • Klinkenberg, J. L., Hartwig, J. F. (2011).[10] Journal of the American Chemical Society.

    • Context: Mechanistic grounding for the "off-cycle" dimer form

Sources

High-Efficiency Sonogashira Coupling of Iodopyrazoles: Optimization & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira Reaction Conditions for Iodopyrazole Substrates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The Sonogashira cross-coupling of iodopyrazoles is a pivotal transformation in the synthesis of kinase inhibitors and heterocyclic natural products. While iodopyrazoles are generally more reactive than their bromide or chloride counterparts, they present unique challenges: catalyst poisoning via nitrogen coordination , acidity of the free N-H bond , and electronic deactivation depending on the substitution pattern (3-, 4-, or 5-iodo).

This guide provides an evidence-based framework for optimizing these couplings, moving beyond generic "textbook" conditions to protocols specifically tuned for the pyrazole core.

Critical Parameter Optimization

The Substrate: To Protect or Not to Protect?

The most common failure mode in pyrazole coupling is the presence of a free N-H group.

  • Challenge: The pyrazole N-H (pKa ~14) is acidic enough to be deprotonated by the amine bases used in Sonogashira couplings, forming an insoluble pyrazolate salt that aggregates and stalls the reaction. Furthermore, the free nitrogen can displace phosphine ligands on the Palladium center (

    
    ), leading to inactive off-cycle species.
    
  • Solution: Always protect the N-H unless the substrate is simple and highly soluble.

    • Robust Groups: Methyl (Me), Isopropyl (iPr) – if permanent.

    • Removable Groups: Tetrahydropyranyl (THP), Sem-(2-(Trimethylsilyl)ethoxymethyl), or Boc (tert-butyloxycarbonyl). Note: Boc can be labile under high-temperature basic conditions.

Catalyst & Ligand Selection
  • The Workhorse: Pd(PPh3)2Cl2 is the starting point. It is air-stable, robust, and effective for most 4-iodopyrazoles.

  • The High-Performance Option: For sterically hindered or electron-rich 3-iodopyrazoles (which undergo slower oxidative addition), bulky electron-rich phosphines are required.

    • Recommendation:Pd(t-Bu3P)2 or Pd2(dba)3 + XPhos. These ligands facilitate oxidative addition and prevent catalyst deactivation.

The Copper Question

Copper(I) iodide (CuI) accelerates the reaction by forming a copper-acetylide intermediate (transmetallation). However, it promotes Glaser homocoupling (alkyne dimerization).

  • Use CuI when: The alkyne is inexpensive, and reaction speed is critical.

  • Avoid CuI when: The alkyne is a precious late-stage intermediate. Use Protocol B (Copper-Free) in these cases.

Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle adapted for iodopyrazoles, highlighting the critical "Trap" where pyrazole nitrogen coordination can arrest the cycle.

Sonogashira_Pyrazole Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Iodopyrazole Coord Coordination Trap (Pyrazole N-Pd Complex) OxAdd->Coord N-H or N-Lone Pair (Catalyst Poisoning) TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration CuCycle Cu(I) Acetylide Cycle CuCycle->TransMet Feeds Acetylide

Figure 1: Catalytic cycle showing the standard pathway (Blue/Green) and the inhibitory coordination trap (Red) specific to nitrogen heterocycles.

Standardized Protocols

Protocol A: The "Robust" Method (Cu-Catalyzed)

Best for: Routine synthesis, 4-iodopyrazoles, inexpensive alkynes.

Reagents:

  • Substrate: N-protected Iodopyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (0.05 equiv / 5 mol%)

  • Co-Catalyst: CuI (0.02 equiv / 2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Degassing: Charge a reaction vial with DMF. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling.

  • Loading: Add Iodopyrazole,

    
    , and CuI. Stir for 2 minutes under inert atmosphere.
    
  • Addition: Add

    
     followed by the Alkyne via syringe.
    
    • Note: If the alkyne is volatile, add it last.

  • Reaction: Seal the vessel. Stir at Room Temperature for 2 hours.

    • Checkpoint: If conversion is <50% after 2 hours, heat to 60°C. 4-iodopyrazoles often react at RT; 3- or 5-iodopyrazoles may require heat.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Precious alkynes, avoiding homocoupling, pharmaceutical intermediates.

Reagents:

  • Substrate: N-protected Iodopyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

    • Alternative:Pd(t-Bu3P)2 (5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DABCO (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Acetonitrile

Step-by-Step:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     and XPhos in the solvent for 10 minutes to generate the active 
    
    
    
    species (solution turns from orange to yellow/black).
  • Loading: Add the Iodopyrazole, Alkyne, and Base (

    
    ).
    
  • Reaction: Heat to 80°C . Copper-free reactions have a higher activation energy barrier and require thermal driving.

  • Monitoring: Monitor by LCMS. Absence of copper prevents the formation of the "Glaser" dimer impurity (Alkyne-Alkyne), simplifying purification.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by N-coordination.Switch to Protocol B with bulky ligands (XPhos/tBu3P) to sterically discourage N-binding. Ensure N-protection.
Alkyne Dimer (Glaser) Oxygen presence or excess Copper.[1][2]Degas solvents more rigorously (Freeze-Pump-Thaw). Switch to Copper-Free Protocol B .
De-iodination (Ar-H) Hydride source in reaction (often from solvent).Ensure solvents are anhydrous. Reduce reaction temperature.
Black Precipitate "Palladium Black" formation (catalyst death).Ligand concentration too low. Add excess ligand (e.g., add

to Protocol A).

Decision Logic for Conditions

DecisionTree Start Start: Iodopyrazole Coupling Protect Is Nitrogen Protected? Start->Protect Protect_No Protect N (THP/SEM/Me) Protect->Protect_No No Protect_Yes Alkyne Value? Protect->Protect_Yes Yes Protect_No->Protect_Yes Done Cheap Low Cost/Simple Protect_Yes->Cheap Commodity Expensive High Value/Complex Protect_Yes->Expensive Precious ProtoA Protocol A (Pd/Cu/Amine) Cheap->ProtoA ProtoB Protocol B (Pd/Bulky Ligand/Cu-Free) Expensive->ProtoB

Figure 2: Decision matrix for selecting the optimal reaction protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3] Angewandte Chemie International Edition, 46(6), 834–871. [Link]

  • Mazeikaite, R., et al. (2014).[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, (vi), 54-71.[4] [Link]

  • Eller, G. A., et al. (2011).[2] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 536-547. [Link]

  • Gelazzini, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 10401-10430. [Link]

Sources

Precision Palladium-Catalyzed Cross-Coupling of 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of the pyrazole ring at the C3 position is a critical tactic in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While 4-iodopyrazoles are easily accessible via direct electrophilic substitution, 3-iodopyrazoles represent a distinct synthetic challenge and opportunity. They are electronically unique, possessing a carbon-halogen bond adjacent to the endocyclic nitrogen, which dramatically influences oxidative addition rates and catalyst stability. This guide details high-fidelity protocols for the Suzuki-Miyaura and Sonogashira coupling of 3-iodopyrazoles, addressing specific failure modes such as protodehalogenation and catalyst poisoning by the pyrazole nitrogen.

Mechanistic Insight & Critical Variables

The "3-Position" Paradox

Unlike the nucleophilic C4 position, the C3 position of the pyrazole ring is electron-deficient. In the context of Pd-catalyzed coupling, 3-iodopyrazoles exhibit a "Goldilocks" reactivity profile:

  • Oxidative Addition: The C3–I bond is weaker than the corresponding C3–Br or C3–Cl, leading to rapid oxidative addition to Pd(0).

  • The Dehalogenation Trap: Because oxidative addition is fast, if the subsequent transmetalation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the Pd(II) intermediate is prone to protodehalogenation (reduction), regenerating the parent pyrazole and killing the yield.

  • N-Coordination: The proximal N2 nitrogen (especially if unprotected) can act as a ligand, displacing phosphines and forming an inactive Pd-complex (the "Pd-sink" effect).

Catalyst Poisoning Pathway

The diagram below illustrates the competing pathways between the productive catalytic cycle and the inhibitory N-coordination characteristic of azole substrates.

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for C3-I) Pd0->OxAdd PdII_Inter Pd(II)-Ar-I Intermediate OxAdd->PdII_Inter TransMet Transmetalation (Rate Limiting) PdII_Inter->TransMet Boronic Acid/Base Poison Catalyst Poisoning (Pd-N Coordination) PdII_Inter->Poison Free NH or Proximal N Dehal Protodehalogenation (Side Product) PdII_Inter->Dehal Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the specific risks for 3-iodopyrazoles: N-coordination (Poisoning) and Protodehalogenation.

Pre-Reaction Checklist: Protecting Group Strategy

The choice of protecting group (PG) on the pyrazole nitrogen is the single most significant variable.

Protecting GroupStabilityInfluence on CouplingRemoval
Unprotected (NH) LowHigh Risk. Requires high Pd loading or specific precatalysts (e.g., XPhos Pd G2).N/A
SEM (2-(Trimethylsilyl)ethoxymethyl) HighExcellent. Steric bulk prevents N-coordination; electronic donation aids transmetalation.TFA or TBAF
THP (Tetrahydropyranyl) ModerateGood. Easy to install/remove. Stable to base, labile to acid.Mild Acid (HCl/MeOH)
Boc (tert-Butyloxycarbonyl) LowPoor. Often unstable under basic Suzuki conditions (cleaves prematurely).Acid
Methyl/Alkyl HighExcellent. Ideal if N-alkylation is the final desired structure.Permanent

Protocol A: Suzuki-Miyaura Coupling

Target: Synthesis of 3-aryl/heteroarylpyrazoles. Scope: Tolerates aryl and heteroaryl boronic acids.[1][2]

Materials
  • Substrate: 1-Protected-3-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2 mol%) for difficult substrates.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for steric bulk).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is crucial for the activation of the boronic acid.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 3-iodopyrazole (1.0 equiv), boronic acid (1.3 equiv), and base (2.0 equiv).

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with inert gas (Ar or N₂) three times. Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd catalyst.

    • Expert Tip: If using Pd(dppf)Cl₂, the solution typically turns orange-red.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M to 0.2 M.

  • Reaction: Heat the block to 80–90°C .

    • Monitoring: Check by LCMS at 2 hours. 3-iodopyrazoles react faster than chlorides; prolonged heating promotes dehalogenation.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: Pd(dppf)Cl₂ is a robust catalyst where the bidentate ferrocene ligand prevents the formation of inactive Pd-bis(pyrazole) complexes.

Protocol B: Sonogashira Coupling

Target: Synthesis of 3-alkynylpyrazoles. Challenge: 3-iodopyrazoles are prone to homocoupling of the alkyne (Glaser coupling) if O₂ is present.

Materials
  • Substrate: 1-Protected-3-iodopyrazole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Et₃N (as solvent and base) OR THF/Et₃N (1:1).

Step-by-Step Procedure
  • Charge: Add 3-iodopyrazole, PdCl₂(PPh₃)₂, and CuI to a dry vial.

  • Inert Atmosphere: Seal and purge extensively with Argon (balloon or manifold). Strict exclusion of air is required to prevent alkyne dimerization.

  • Liquid Addition: Add degassed THF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne last, dropwise, at Room Temperature (RT).

  • Reaction: Stir at RT for 1 hour. If no conversion is observed, heat gently to 40–50°C .

    • Warning: High temperatures (>60°C) with 3-iodopyrazoles often lead to complex mixtures due to the thermal instability of the C-I bond in the presence of copper.

  • Work-up: Dilute with Et₂O (precipitates ammonium salts). Filter. Wash with saturated NH₄Cl (to remove Cu).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent N-coordination.
Dehalogenated Product (H-Pyrazole) Transmetalation is too slow1. Increase Boronic Acid equiv.2. Switch solvent to DME or Toluene/Water .3. Lower temperature.
Homocoupling of Alkyne Oxygen leakDegas solvents by sparging with Argon for 15 mins. Do not rely on simple vacuum cycles.
Black Precipitate (Pd Black) Catalyst decompositionAdd excess ligand (e.g., PPh₃) or use a more stable precatalyst.

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3]

    • Source:J. Org.[4] Chem. 2014, 79, 419–426.

    • URL:[Link]

  • Halogenated Aminopyrazoles & Dehalogenation

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source:J. Org.[4] Chem. 2017, 82, 1, 157–169.

    • URL:[Link]

  • Sonogashira Coupling of Iodopyrazoles

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
    • Source:Arkivoc 2014, (vi), 54-71.[4]

    • URL:[Link]

  • General Palladium Cross-Coupling Guide

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[5]

    • Source:Applied Sciences 2020.[5]

    • URL:[Link]

Sources

Application Note: Advanced Protocols for N-Alkylation of 1H-Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in drugs such as Sildenafil and Ruxolitinib. While the functionalization of the pyrazole nitrogen is a fundamental transformation, it presents significant challenges regarding regioselectivity when the pyrazole ring is asymmetrically substituted (i.e., C3


 C5).

This Application Note provides three validated protocols for the N-alkylation of 1H-pyrazole-4-carboxylates. Unlike standard textbook procedures, this guide emphasizes the mechanistic drivers of regioselectivity and provides a decision matrix for selecting the optimal conditions based on substrate sterics and electronic factors.

Mechanistic Insight & Regioselectivity

The 1H-pyrazole anion is an ambident nucleophile. In 3,5-unsubstituted 1H-pyrazole-4-carboxylates, the N1 and N2 positions are equivalent due to rapid tautomerism, resulting in a single N-alkylated product.

However, introduction of a substituent at C3 breaks this symmetry. The alkylation outcome is governed by the interplay of steric hindrance and tautomeric preference :

  • Steric Control: Alkylation typically favors the nitrogen distal to the bulky substituent (kinetic product).

  • Electronic/Coordination Control: Certain bases (e.g., NaH) can coordinate with the ester carbonyl or C3-substituents, directing alkylation to the proximal nitrogen.

Diagram 1: Mechanistic Pathways and Regioselectivity

PyrazoleAlkylation Substrate 3-Substituted 1H-Pyrazole-4-Carboxylate Deprotonation Deprotonation (Base) Substrate->Deprotonation NaH or Cs2CO3 Anion Resonance Stabilized Anion (Ambident) Deprotonation->Anion TS_Steric Transition State A (Steric Control) Anion->TS_Steric Bulkier R groups (Kinetic) TS_Coord Transition State B (Chelation Control) Anion->TS_Coord Metal ion chelation (Na+, Li+) Prod_Major 1,3-Disubstituted (Usually Major) TS_Steric->Prod_Major Attack at distal N Prod_Minor 1,5-Disubstituted (Usually Minor) TS_Coord->Prod_Minor Attack at proximal N

Caption: Mechanistic divergence in the alkylation of asymmetrically substituted pyrazoles. Steric factors usually favor the 1,3-isomer, while chelation can promote the 1,5-isomer.

Experimental Protocols

Method A: Classical Irreversible Alkylation (NaH/DMF)

Best for: Primary alkyl halides, unhindered substrates, and high-throughput synthesis. Mechanism:


 displacement.[1]
Reagents & Stoichiometry
ComponentEquivalentsRole
1H-Pyrazole-4-carboxylate 1.0Substrate
Sodium Hydride (60% disp.) 1.2Strong Base (Irreversible deprotonation)
Alkyl Halide (R-X) 1.1 - 1.5Electrophile (Iodides > Bromides)
DMF (Anhydrous) 0.2 MPolar Aprotic Solvent
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH (1.2 eq) portion-wise over 5 minutes.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

    • Observation: The solution typically turns yellow/orange, indicating anion formation. Stir at 0 °C for 30 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LCMS.

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated

      
       solution.
      
    • Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with

      
       (2x) and Brine (1x) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: Mild Base-Mediated Alkylation (Cs2CO3/MeCN)

Best for: Substrates sensitive to strong bases, secondary alkyl halides, or when seeking to alter regioselectivity ratios via the "Cesium Effect." Mechanism:


 with surface-mediated deprotonation.
Reagents & Stoichiometry
ComponentEquivalentsRole
1H-Pyrazole-4-carboxylate 1.0Substrate
Cesium Carbonate (

)
2.0Mild Base / Cesium Effect
Alkyl Halide 1.5Electrophile
Acetonitrile (MeCN) 0.15 MPolar Aprotic Solvent
Step-by-Step Protocol
  • Mixing: To a vial/flask, add the pyrazole (1.0 eq),

    
     (2.0 eq), and anhydrous MeCN.
    
  • Addition: Add the alkyl halide (1.5 eq).

  • Reaction:

    • Standard: Stir at RT for 12–18 hours.

    • Sluggish Electrophiles: Heat to 60 °C for 4–6 hours.

  • Workup: Filter the solids through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate directly.

    • Advantage:[2][3][4] Eliminates aqueous workup for water-soluble products.

Method C: Mitsunobu Alkylation

Best for: Alkylation using Alcohols (instead of halides), specifically for complex or chiral R-groups where


 is difficult.
Mechanism:  Activation of alcohol by 

/DIAD followed by nucleophilic attack.[5]
Reagents & Stoichiometry
ComponentEquivalentsRole
1H-Pyrazole-4-carboxylate 1.0Nucleophile (

~14)
Alcohol (R-OH) 1.2Electrophile Precursor
Triphenylphosphine (

)
1.5Activator
DIAD or DEAD 1.5Azo-coupling Reagent
THF (Anhydrous) 0.1 MSolvent
Step-by-Step Protocol
  • Preparation: Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF under 
    
    
    
    . Cool to 0 °C .[1][2][6]
  • Activation: Add DIAD (1.5 eq) dropwise over 10–15 minutes.

    • Note: The solution will turn yellow/orange. Exothermic.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Flash chromatography is required to remove

    
     and reduced hydrazine byproducts.
    
    • Tip: Use a gradient of Hexane/EtOAc.

      
       usually elutes late or can be precipitated with cold ether.
      

Analytical Validation: Distinguishing Regioisomers

For 3-substituted pyrazoles (e.g.,


), N-alkylation yields two isomers. Correct structural assignment is critical.
Structural Assignment Table
Technique1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
NOESY (1D/2D) Strong NOE between N-Alkyl protons and C5-H (or C5-substituent).No NOE between N-Alkyl protons and C3-substituent (due to distance).
HMBC (

)
Cross-peak between N-Alkyl protons and C5 .Cross-peak between N-Alkyl protons and C3 .

NMR
C5 signal is typically upfield relative to Isomer B.C3 signal is typically downfield relative to Isomer A.
Workflow Diagram: Method Selection & Analysis

Workflow Start Start: 1H-Pyrazole-4-carboxylate CheckSub Is C3/C5 Symmetrical? Start->CheckSub Sym Yes (e.g., C3=C5=H) CheckSub->Sym Asym No (e.g., C3=Me) CheckSub->Asym MethodChoice Choose Method Sym->MethodChoice Asym->MethodChoice NaH Method A: NaH/DMF (Standard, Fast) MethodChoice->NaH Cs2CO3 Method B: Cs2CO3/MeCN (Mild, Sensitive Groups) MethodChoice->Cs2CO3 Mitsunobu Method C: Mitsunobu (Use if R-X is unstable) MethodChoice->Mitsunobu Purify Purification (Column Chromatography) NaH->Purify Cs2CO3->Purify Mitsunobu->Purify Analysis Regioisomer Analysis (NOESY / HMBC) Purify->Analysis Required for Asym

Caption: Decision matrix for selecting the appropriate alkylation protocol and downstream analysis.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Solution: Ensure DMF is strictly anhydrous. Water quenches the anion immediately. Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: Poor Regioselectivity (approx 1:1 mixture).

    • Solution: Switch solvent to THF (less polar) and use a larger counter-ion base like

      
       or 
      
      
      
      . Lower temperature to -20 °C to enhance kinetic control.
  • Problem: N-Alkylation vs O-Alkylation.

    • Solution: While rare for pyrazole-4-carboxylates, O-alkylation of the ester is possible if the alkylating agent is extremely hard (e.g., MeOTf). Use softer electrophiles (MeI, BnBr) and carbonate bases to favor N-alkylation.

References

  • Regioselective N-Alkylation of 1H-Indazoles (Analogous System)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[7]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: Mitsunobu Reaction: Mechanism and Application.[5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • General Protocol Validation

    • Title: Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
    • Source: BenchChem.[3]

Sources

Protecting Group Strategies for Pyrazole Synthesis: Controlling Regioselectivity and Reactivity

[1]

Executive Summary

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet their synthesis is plagued by annular tautomerism (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




SEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)

The Pyrazole Challenge: Tautomerism & Regioselectivity

The fundamental challenge in pyrazole chemistry is the rapid proton exchange between N1 and N2 (

  • The Problem: Electrophilic attack (alkylation/acylation) on a free pyrazole often yields a mixture of isomers (N1 vs N2 substituted), governed by a complex interplay of sterics (attack at the less hindered nitrogen) and electronics (lone-pair repulsion).

  • The Solution: A robust protecting group (PG) strategy locks the tautomer, desymmetrizes the ring, and directs incoming substituents via steric blocking or coordination-assisted lithiation.

Strategic Decision Matrix: Selecting the Right Group

Use this matrix to select a PG based on your downstream chemistry requirements.

Protecting Group (PG)Stability ProfilePrimary UtilityRemoval ConditionsRegiocontrol Mechanism
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Base/Nu stable)C-Lithiation & Cross-couplingAcid (HCl/EtOH) or Fluoride (TBAF)Directs lithiation to C5 (Ortho-Lithiation).
THP (Tetrahydropyranyl)Moderate (Base stable)Green Chemistry & Thermal IsomerizationMild Acid (HCl/MeOH) or HeatSteric bulk blocks adjacent N; "Adjacent Lone Pair Effect".
Trityl (Tr) Low/Mod (Acid labile)Steric Shielding Mild Acid (TFA) or HydrogenolysisMassive steric bulk forces alkylation to remote N.
Boc (tert-Butyloxycarbonyl)Low (Acid/Base labile)Electron Withdrawal Acid (TFA/HCl)Reduces ring electron density; directs Nu attack.
PMB (p-Methoxybenzyl)High (Base stable)General Protection Oxidative (DDQ) or Strong Acid (TFA)Moderate steric/electronic influence.

Deep Dive: The SEM Group (The Lithiation Workhorse)

The SEM group is the gold standard for complex pyrazole functionalization. Its oxygen atom can coordinate with lithium bases, directing deprotonation specifically to the C5 position (ortho-lithiation).

Mechanism: The "SEM Switch"

One of the most powerful strategies is the "SEM Switch," which allows the transposition of the protecting group from N1 to N2, effectively converting the unreactive C3 position into a reactive C5 position.[1]

SEM_SwitchStart1-SEM-Pyrazole(C5 Reactive)LithiationC5-Lithiation(n-BuLi)Start->LithiationCoordinationQuenchC5-Functionalization(Electrophile E+)Lithiation->QuenchReactionSwitchSEM Transposition(SEM Switch)Quench->SwitchIsomerizationNew_ReactiveNew C5 Reactive(Formerly C3)Switch->New_ReactiveReveals new site

Figure 1: The SEM Switch strategy enables sequential functionalization of the pyrazole ring.

Protocol: SEM Protection of Pyrazoles

Reagents: Sodium hydride (NaH, 60% dispersion), SEM-Cl, DMF (anhydrous).

  • Preparation: In a flame-dried flask under Ar/N2, suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to pyrazole). Cool to 0 °C.

  • Addition: Add the pyrazole (1.0 equiv) portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 min until gas evolution ceases (solution becomes clear/yellow).

  • Protection: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC (usually 20% EtOAc/Hex).

  • Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2). SEM-pyrazoles are typically less polar than the free amine.

Protocol: SEM Deprotection

Method A: Acidic (Standard)

  • Dissolve SEM-pyrazole in EtOH or MeOH.

  • Add HCl (4M in dioxane or 6M aqueous, 5–10 equiv).

  • Reflux (60–80 °C) for 2–6 hours. Note: SEM is robust; RT stirring is often insufficient.

  • Neutralize with NaOH/NaHCO3 and extract.

Method B: Fluoride (Base-Sensitive Substrates)

  • Dissolve substrate in THF.

  • Add TBAF (1.0 M in THF, 3–5 equiv) and ethylenediamine (5 equiv, acts as a scavenger for the formaldehyde byproduct).

  • Reflux for 4–12 hours.

Deep Dive: The THP Group (Green & Thermal Control)[3]

THP is a "green" alternative, often installable without solvent or catalysts, and offers unique thermal lability.

Mechanism: Adjacent Lone Pair Effect

Unlike SEM, THP protected pyrazoles often show resistance to C5-lithiation if the alkyl group is at C5. This is due to the Adjacent Lone Pair Effect : electrostatic repulsion between the nitrogen lone pair and the developing anion destabilizes the transition state.

THP_SelectivityTHP_ProtectionTHP Protection(DHP + Acid)Isomer_MixMixture of Isomers(1-THP-3-R vs 1-THP-5-R)THP_Protection->Isomer_MixThermalThermal Isomerization(140°C)Isomer_Mix->ThermalKinetic TrapThermo_ProductThermodynamic Product(Sterically less hindered)Thermal->Thermo_ProductEquilibration

Figure 2: Thermal processing converts kinetic THP mixtures to the thermodynamic isomer.

Protocol: Acid-Catalyzed THP Protection

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH) or PPTS.[2]

  • Setup: Dissolve pyrazole (1.0 equiv) in DCM or Toluene (or perform neat for green chemistry).

  • Catalyst: Add DHP (1.5–2.0 equiv) and catalytic pTsOH (0.05 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with Et2O, wash with sat. NaHCO3 (to neutralize acid) and brine.

  • Purification: Silica gel chromatography. Caution: THP acetals are acid-sensitive; use 1% Et3N in the eluent if the silica is acidic.

Protocol: One-Pot Deprotection

THP can be removed via simple acid hydrolysis or thermal extrusion in high-boiling solvents.

  • Procedure: Treat the THP-pyrazole with HCl/MeOH (1.25 M) at RT for 1–2 h. The byproduct is 5-hydroxypentanal (or its acetal), which is water-soluble.

Regioselective N-Alkylation Strategy

When alkylating a free pyrazole, the electrophile typically attacks the nitrogen furthest from the largest carbon substituent (steric control). However, protecting groups can invert this.

Protocol for Regioselective Alkylation via Transient Protection:

  • Protect: Install a bulky group (Trityl) which will go to the less hindered N (N1).

  • Alkylate: Treat with a powerful alkylating agent (e.g., MeOTf, MeI). The steric bulk of Trityl forces alkylation at N2 (quaternization).

  • Deprotect: The quaternary salt is unstable; deprotection (often spontaneous or mild heat) yields the N-alkylated product at the position that was more hindered in the starting material.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
C5-Lithiation Fails No coordination (THP used) or anion destabilization.Switch to SEM group. Ensure temperature is <-78 °C.
Regioisomer Mixture Fast tautomerism during protection.Lower temperature during protection (0 °C to -20 °C). Use bulky reagents (Tr-Cl).
SEM Removal Stalls Formaldehyde byproduct inhibits reaction.Use TBAF + Ethylenediamine scavenger.
THP Instability Silica gel acidity.Pre-treat silica column with 1% Triethylamine/Hexanes.

References

  • SEM Group Utility & Lithiation

    • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.[3]

    • Source: J. Am. Chem. Soc.[3] (via NIH)

    • URL:[Link]

  • THP Protection & Thermal Isomerization

    • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[4]

    • Source: RSC Advances / Semantic Scholar
    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Int. J. Mol.[5] Sci. (MDPI)

    • URL:[Link][5]

  • General Protecting Group Chemistry

    • Title: SEM Protecting Group: SEM Protection & Deprotection Mechanism.[6]

    • Source: Total-Synthesis.com
    • URL:[Link]

Application Notes & Protocols: A Senior Application Scientist's Guide to Column Chromatography for the Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their synthesis often yields complex mixtures containing regioisomers, unreacted starting materials, and byproducts, necessitating robust purification strategies to isolate the active compound.[4][5] This guide provides a comprehensive, field-proven protocol for the purification of pyrazole derivatives using column chromatography. We will delve into the causality behind experimental choices, from stationary and mobile phase selection to advanced troubleshooting, ensuring researchers can confidently achieve high-purity compounds suitable for downstream applications.

The Foundational Principle: Understanding Pyrazole-Silica Interactions

The successful purification of pyrazole derivatives by normal-phase column chromatography hinges on the reversible interactions between the analyte, the polar stationary phase (typically silica gel), and the mobile phase.

  • Expertise & Experience: Pyrazoles are nitrogen-containing heterocycles. The nitrogen atoms, particularly the sp²-hybridized nitrogen, possess lone pairs of electrons that can act as hydrogen bond acceptors. The surface of silica gel is rich in acidic silanol groups (Si-OH), which are excellent hydrogen bond donors. This hydrogen bonding is the primary interaction that causes the retention of pyrazole derivatives on the column. The strength of this interaction is influenced by the overall polarity of the molecule, which is determined by its various substituents.

  • Causality: A less polar mobile phase (e.g., hexane) will not effectively disrupt this hydrogen bonding, causing the pyrazole to remain adsorbed to the silica. As the polarity of the mobile phase is increased by adding a more polar solvent (e.g., ethyl acetate), the mobile phase molecules begin to compete for the hydrogen bonding sites on the silica surface.[6] This competition displaces the pyrazole derivative, allowing it to move down the column and eventually elute. Compounds with weaker interactions (less polar) will elute first, while more polar compounds will be retained longer.

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Elution Silica Si-O-Si-O-Si Silanol1 O-H Silanol2 O-H Pyrazole Pyrazole Pyrazole:N1->Silanol1 H-Bond Interaction EtOAc Ethyl Acetate EtOAc->Silanol2 Competitive Interaction EtOAc->Pyrazole Displaces

Caption: Pyrazole-Silica Interaction Mechanism.

Method Development: The Critical Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a column, it is imperative to develop an appropriate separation method using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that simulates the conditions of column chromatography, allowing for the optimization of the mobile phase.[7][8]

  • Trustworthiness: The goal is to find a solvent system that provides a good separation between your target compound and impurities, with a Retention Factor (Rƒ) for the target compound ideally between 0.25 and 0.40 .

    • An Rƒ value that is too high (>0.5) indicates the compound is moving too quickly, which will result in poor separation on the column.

    • An Rƒ value that is too low (<0.15) suggests the compound is too strongly adsorbed to the silica, which will require an excessive volume of solvent to elute, leading to band broadening and a lengthy purification process.

Step-by-Step TLC Protocol:
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV-active) or by using a chemical stain (e.g., iodine or potassium permanganate).[7]

  • Optimization: Adjust the ratio of the polar to non-polar solvent in the mobile phase until the desired Rƒ value and separation are achieved.

Table 1: Recommended Starting Mobile Phase Systems for Pyrazole Derivatives
Polarity of Pyrazole DerivativeNon-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Low (e.g., fully arylated)Hexane/Pet. EtherEthyl Acetate19:1 (5% EtOAc)A very common system for a wide range of pyrazoles.[9] Gradually increase EtOAc percentage for optimal Rƒ.
Medium (e.g., with ester/amide)Hexane/Pet. EtherEthyl Acetate9:1 to 4:1 (10-20% EtOAc)Provides a good balance of polarity for many functionalized pyrazoles.
High (e.g., with free -OH/-NH2)DichloromethaneMethanol99:1 (1% MeOH)Use sparingly, as methanol can dissolve some of the silica. Start with very low percentages.
Basic Pyrazoles (Tailing on TLC)Hexane/Pet. EtherEthyl AcetateAs requiredAdd 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize acidic sites on the silica gel and prevent peak tailing.[10]

Detailed Protocol for Column Chromatography of Pyrazole Derivatives

This protocol outlines the purification of a moderately polar pyrazole derivative using flash column chromatography, a technique that uses positive pressure to accelerate solvent flow for faster and more efficient separations.[11]

Workflow Diagram

Caption: Standard Workflow for Pyrazole Purification.

Materials & Equipment:
  • Crude pyrazole derivative

  • Silica gel (standard grade, 230-400 mesh)[4]

  • Glass chromatography column with stopcock

  • Solvents (TLC-grade or higher) for mobile phase

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology:
  • Column Preparation:

    • Expertise & Experience: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand over the plug to create a flat base.

    • Close the stopcock and fill the column about one-third full with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Prepare a slurry by mixing the required amount of silica gel with the mobile phase in a separate beaker. The amount of silica is typically 50-100 times the mass of the crude sample.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level must always remain above the silica bed to prevent cracking.

    • Add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.

  • Sample Loading (Dry Loading Method):

    • Trustworthiness: Dry loading is the preferred method as it leads to sharper bands and better separation.[4]

    • Dissolve the crude pyrazole mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution and Fractionation:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluent in fractions. If using flash chromatography, apply gentle positive air or nitrogen pressure to the top of the column to achieve a steady flow rate.

    • Start with the low-polarity mobile phase determined during TLC analysis. If a gradient elution is needed, systematically increase the percentage of the polar solvent over time. For example, start with 100 mL of 5% EtOAc/Hexane, then switch to 100 mL of 10% EtOAc/Hexane, and so on.

  • Monitoring and Collection:

    • Monitor the separation by spotting collected fractions onto a TLC plate. Typically, 3-4 fractions can be spotted per plate alongside a spot of the original crude mixture.

    • Develop the TLC plate in the elution solvent and visualize under UV light.

    • Fractions containing the same single, pure spot (corresponding to your target compound) can be combined.

  • Isolation:

    • Combine all fractions that contain the pure pyrazole derivative.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by taking a melting point.

Troubleshooting Common Issues

IssueProbable CauseSolution
Poor or No Separation Mobile phase is too polar or not polar enough.Re-optimize the mobile phase using TLC. Ensure the Rƒ is in the optimal 0.25-0.40 range.
Cracked/Channeling Silica Bed The column ran dry (solvent level dropped below the top of the silica).This is often unrecoverable. The column must be repacked. Always keep the solvent level above the silica bed.
Compound Streaking/Tailing Compound is acidic/basic and interacting irreversibly with silica; sample is overloaded.For basic pyrazoles, add ~1% triethylamine to the mobile phase.[10] For acidic compounds, add ~1% acetic acid. Reduce the sample load.
Compound Won't Elute Mobile phase is not polar enough; compound may be insoluble.Gradually increase the mobile phase polarity. If the compound is still retained, it may require a different stationary phase (e.g., alumina).
Co-elution of Impurities Rƒ values of the compound and impurity are too close.Use a shallower solvent gradient (slower increase in polarity) to improve resolution. Ensure the column is not overloaded.

References

  • BenchChem Technical Support Team. (2025).
  • Al-Ostath, A., et al. (2021).
  • Anonymous. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction. IIARD International Institute of Academic Research and Development.
  • Anonymous. A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • Biotage. (2023).
  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Anonymous. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.
  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. (2024). MDPI.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2012). Beilstein Journals.
  • Question on purifying a pyrazole compound. (2014).
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • How to Reproduce TLC Separations Within Flash Column Chrom
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2012). Journal of Advanced Scientific Research.

Sources

Using Methyl 3-iodo-1H-pyrazole-4-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Drug Discovery (FBDD) using Methyl 3-iodo-1H-pyrazole-4-carboxylate [1]

Abstract

This guide details the experimental deployment of This compound (MIPC) in fragment-based drug discovery campaigns.[1] Unlike generic screening libraries, MIPC offers a "pre-privileged" scaffold, particularly for kinase and ATPase targets.[1][2] Its utility is threefold: (1) The iodine atom provides a strong anomalous scattering signal for unambiguous X-ray hit validation;[2] (2) The pyrazole core serves as a proven hinge-binding motif;[2] (3) The orthogonal functional handles (C3-Iodo, C4-Ester, N1-H) enable rapid, divergent vector expansion.[1][2]

Part 1: The Fragment Profile

Before experimental integration, the fragment's physiochemical suitability for FBDD must be established against the "Rule of Three" (Ro3).[1][2] MIPC is an ideal starting point due to its low molecular weight and high ligand efficiency (LE) potential.[1][2]

Table 1: Physiochemical Profile of this compound

PropertyValueFBDD Suitability (Ro3)Strategic Advantage
MW 252.01 DaPass (<300)Allows significant mass addition during optimization.[2]
cLogP ~1.2Pass (<3)Balanced solubility and permeability.[2]
H-Bond Donors 1 (NH)Pass (<3)Critical for H-bond networking (e.g., Kinase Hinge).[2]
H-Bond Acceptors 3 (N, O, O)Pass (<3)Ester carbonyl accepts H-bonds from solvent or backbone.[1][2]
Rotatable Bonds 2Pass (<3)Low entropic penalty upon binding.[1][2]
Heavy Atom (I) IodineBonus Anomalous Scattering & Halogen Bonding .

Part 2: Screening & Hit Validation Protocols

The presence of the iodine atom allows for a specialized screening workflow that reduces false positives common in SPR or thermal shift assays.

Protocol A: X-Ray Crystallography Screening (Anomalous Scattering)

Rationale: Iodine (


) has a strong anomalous signal.[1][2] Collecting data at a wavelength near the Iodine L-edge or even at standard CuK

allows for the calculation of anomalous difference maps. This confirms the binding pose even at low occupancy (<30%), where standard electron density (

) might be ambiguous.[1][2]

Experimental Steps:

  • Crystal Soaking:

    • Prepare MIPC stock: 100 mM in 100% DMSO.[1][2]

    • Soak apo-protein crystals in mother liquor supplemented with 10–20 mM MIPC and 10–20% DMSO .[1]

    • Note: High DMSO tolerance is required.[1][2] If crystals crack, perform stepwise soaking (2 mM

      
       5 mM 
      
      
      
      10 mM) over 1 hour.[1][2]
  • Data Collection:

    • Collect diffraction data.[1][2][3][4][5] If using a synchrotron, tune energy to 6.0 keV (optimized for I-L edges) or use standard 12.66 keV (where I still has significant

      
      ).
      
  • Analysis:

    • Process data (e.g., XDS/DIALS).[1][2]

    • Calculate the Anomalous Difference Map (Phased Anomalous Difference Fourier).

    • Validation: A strong peak (>5

      
      ) in the anomalous map confirms the iodine position, fixing the fragment orientation.[1][2]
      
Protocol B: Halogen Bond Detection

Rationale: The iodine at C3 possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-I bond.

  • Check: Inspect the binding pocket for backbone carbonyls (e.g., hinge region of kinases) or carboxylate side chains (Asp/Glu) located 2.8–3.5 Å from the Iodine, at an angle of ~160-180° relative to the C-I bond.[2] This interaction can boost affinity by 5–10 fold compared to the chloro-analog.

Part 3: Chemical Space Expansion (The "Grow" Phase)[2]

Once MIPC is validated as a hit, the "Grow" phase begins.[1] The scaffold offers three distinct vectors.[1] The following protocols address the specific reactivity challenges of the 3-iodo-4-ester system.

Vector Logic & Pathway Diagram

G cluster_alt Alternative: N1 Alkylation Start Fragment Hit: This compound Protect Step 1: N-Protection (SEM-Cl or THP) Start->Protect Essential for Pd catalysis DirectAlk N1-Alkylation (Solubility Vector) Start->DirectAlk Early Stage Suzuki Vector A (C3): Suzuki Coupling (Aryl/Heteroaryl extension) Protect->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Vector B (C4): Ester Hydrolysis (Acid Formation) Suzuki->Hydrolysis LiOH, THF/H2O Amide Amide Coupling (Solvent Vector) Hydrolysis->Amide HATU, R-NH2 Deprotect Step 4: Deprotection (TFA or HCl) Amide->Deprotect Remove SEM/THP Final Lead Compound (Kinase Inhibitor) Deprotect->Final

Caption: Divergent synthesis workflow for MIPC. Protection of N1 is the critical enabling step for C3-cross-coupling.

Detailed Synthetic Protocol: C3-Arylation via Suzuki Coupling

Challenge: Unprotected pyrazoles poison Pd catalysts.[1][2] The electron-withdrawing ester at C4 activates the C3-I bond for oxidative addition but also increases the acidity of the N1-H. Solution: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group.

Step 1: N-Protection (SEM)

  • Dissolve MIPC (1.0 eq) in dry DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.[1][2] Warm to RT and stir 2 h.

  • Quench with water, extract EtOAc.[1][2]

  • Result:Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-3-iodo-1H-pyrazole-4-carboxylate . (Regioisomers may form; usually N1 is favored over N2 due to sterics/electronics, but separation may be needed).[1][2]

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reactants: N-SEM-MIPC (1.0 eq), Aryl Boronic Acid (1.5 eq).[2]

  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos (for difficult substrates).[2]
  • Base: K

    
    CO
    
    
    
    (2 M aqueous, 3.0 eq).[1][2]
  • Solvent: Dioxane (degassed).[1][2]

  • Conditions: 90°C, 4–12 hours under Argon.

  • Mechanism Note: The C4-ester makes the C3-position electron-deficient, facilitating the oxidative addition of Pd(0) into the C3-I bond. This reaction is generally faster than on a neutral pyrazole.[1][2]

Step 3: Ester Hydrolysis & Amide Coupling

  • Hydrolysis: Treat the biaryl product with LiOH (3 eq) in THF/H

    
    O (1:1) at RT for 2 h. Acidify to pH 3 to precipitate the carboxylic acid.[1]
    
  • Amide Coupling: React the acid with a primary amine (R-NH

    
    ) using HATU (1.2 eq) and DIPEA (3 eq) in DMF. This vector usually points towards the solvent in kinase pockets, allowing for solubility-enhancing groups (e.g., piperazines).[1][2]
    

Step 4: Deprotection

  • Treat with TFA/DCM (1:[2]1) or 4M HCl in dioxane to remove the SEM group, restoring the N-H functionality required for hinge binding.[1][2]

Part 4: Case Study – Kinase Hinge Binder Design

Target: Generic Serine/Threonine Kinase (e.g., Aurora, CDK).[1][2] Hypothesis: The pyrazole N1/N2 mimics the Adenine N1/N6 interaction.

  • Hit: MIPC binds to the ATP pocket.[1][2] X-ray (anomalous signal) shows Iodine facing the "Gatekeeper" residue and the Ester pointing toward the solvent front.[2]

  • Design:

    • Gatekeeper Interaction: The iodine is replaced (via Suzuki) with a phenyl ring.[2] To access the "back pocket," a meta-substituent (e.g., -CF

      
      ) is added to the phenyl ring.[1]
      
    • Solubility: The ester is hydrolyzed and coupled to N-methylpiperazine.[1]

  • Result: The resulting molecule utilizes the pyrazole as a rigid scaffold, holding the hydrophobic back-pocket binder and the hydrophilic solvent tail in a precise geometry defined by the initial MIPC fragment.[1]

References

  • Structural Biology of Halogen Bonding: Wilcken, R., et al. "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." J. Am. Chem. Soc.[1][2] (2012).[1][2][6] [Link]

  • Anomalous Scattering in FBDD: Jusoh, S. A., et al. "Using Anomalous Scattering to Identify Fragment Binding Poses."[1][2] Acta Crystallographica Section D (2020).[1][2] [Link] (General reference for I-SAD phasing logic).[2]

  • Pyrazole Scaffolds in Kinase Inhibitors: Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor."[1][2] J. Med.[1][2] Chem. (2008).[1][2][7] [Link]

  • Compound Data: PubChem Compound Summary for CID 56606046 (this compound). [Link][2]

Sources

Synthesis of pyrazole-carboxamide derivatives for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Purification of Pyrazole-Carboxamide Libraries for High-Throughput Screening

Abstract

Pyrazole-carboxamides represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant), and succinate dehydrogenase inhibitor (SDHI) fungicides. However, the construction of high-quality libraries for biological screening is frequently bottlenecked by two critical issues: regiochemical ambiguity during the pyrazole ring formation and variable coupling efficiency during amide diversification. This guide provides a validated, scalable protocol for synthesizing 1,3- and 1,5-substituted pyrazole-carboxamide derivatives, emphasizing regiocontrol, high-efficiency amide coupling using HATU, and rigorous purification standards required for artifact-free High-Throughput Screening (HTS).

Strategic Rationale & Retrosynthesis

The biological utility of the pyrazole-carboxamide scaffold lies in its ability to present hydrogen bond donors and acceptors in a rigid vector, mimicking the adenine ring of ATP in kinase pockets or interacting with hydrophobic clefts in GPCRs.

From a synthetic perspective, the library is best assembled via a Convergent Strategy :

  • Core Synthesis: Construction of the pyrazole carboxylic acid core (focusing on regiocontrol).

  • Diversification: Late-stage amide coupling to introduce chemical diversity.

Diagram 1: Retrosynthetic Logic & Regioselectivity

The following diagram illustrates the critical bifurcation point in Knorr pyrazole synthesis where regioselectivity is determined.

PyrazoleRegioselectivity cluster_legend Regiocontrol Factors Diketone Unsymmetrical 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate Condensation Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate Isomer13 1,3-Isomer (Kinetic/Steric Control) Intermediate->Isomer13 Bulky R-Group or Non-Polar Solvent Isomer15 1,5-Isomer (Thermodynamic Control) Intermediate->Isomer15 Acidic Cond. or Polar Solvent Info 1,3-Isomer favored by: - Bulky substituents on Hydrazine - Non-polar solvents (Hexane/EtOH) 1,5-Isomer favored by: - Acidic catalysis - Polar solvents (AcOH)

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis.[1][2][3] Controlling the reaction conditions is essential to avoid difficult-to-separate regioisomeric mixtures.

Protocol Phase I: Regioselective Core Synthesis

Objective: Synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid. Challenge: Avoiding the formation of the 1,5-isomer impurity which often co-elutes during flash chromatography.

Methodology: The Knorr Condensation

While 1,3-dipolar cycloaddition is an alternative, the condensation of 1,3-dicarbonyls with hydrazines remains the most scalable route. To maximize the 1,3-isomer (often the bioactive target), we utilize a controlled polarity approach .

Reagents:

  • Ethyl (ethoxymethylene)acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Ethanol (Absolute)

  • Catalyst: None (Neutral conditions favor 1,3-substitution) or AcOH (favors 1,5).

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl (ethoxymethylene)acetoacetate (10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add Phenylhydrazine (10.5 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, reflux at 78°C for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone should disappear.

  • Workup: Evaporate solvent under reduced pressure.

  • Hydrolysis (One-Pot): Re-dissolve the crude ester in THF:Water (1:1, 20 mL). Add LiOH (3.0 equiv) and stir at 50°C for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The carboxylic acid product will precipitate. Filter, wash with cold water, and dry under vacuum.

Expert Insight: If regioisomeric mixtures are observed (double spots on TLC), recrystallization from Ethanol/Water is far superior to column chromatography for this specific scaffold.

Protocol Phase II: High-Efficiency Amide Coupling (Library Scale)

Objective: Parallel synthesis of 20–50 analogs. Challenge: Failed couplings due to steric hindrance or poor nucleophilicity of aniline derivatives. Solution: Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester (O-At) intermediate, superior to EDC/HOBt for library synthesis.

Diagram 2: Parallel Library Workflow

LibraryWorkflow StockPrep 1. Stock Solution Prep (0.2M in DMA/DMF) Activation 2. Acid Activation (Acid + HATU + DIPEA) StockPrep->Activation 15 min Shake Coupling 3. Amine Addition (Diverse Amines) Activation->Coupling Add Amines RT, 12h Scavenging 4. Polymer Scavenging (Optional: Isocyanate Resin) Coupling->Scavenging Remove excess amine QC 5. QC Analysis (LC-MS + Purity Check) Scavenging->QC Final Plate

Figure 2: Workflow for 96-well block synthesis of pyrazole-carboxamides.

Protocol (Per Well/Vial):

  • Activation: To a vial containing the Pyrazole Carboxylic Acid (0.1 mmol), add:

    • Solvent: DMF or DMA (anhydrous, 500 µL).

    • Base: DIPEA (0.3 mmol, 3.0 equiv).

    • Coupling Agent: HATU (0.11 mmol, 1.1 equiv).

    • Action: Cap and shake for 15 minutes at RT. The solution should turn slightly yellow.

  • Coupling: Add the specific Amine (0.12 mmol, 1.2 equiv) to the activated acid solution.

  • Incubation: Shake at RT for 12–16 hours.

    • Note: For electron-deficient anilines, heat to 50°C.

  • Quenching/Workup:

    • Method A (Extraction): Add EtOAc (1 mL) and 1M HCl (1 mL). Vortex. Remove organic layer. Wash with sat. NaHCO3.

    • Method B (Precipitation - Preferred for HTS): Add cold water (2 mL). If solid forms, centrifuge and decant. If oil forms, proceed to Prep-HPLC.

Purification & Quality Control for HTS

Biological assays are unforgiving of impurities. "PAINS" (Pan-Assay Interference Compounds) or residual metal catalysts can produce false positives.

Acceptance Criteria:

  • Purity: >95% by LC-UV (254 nm) and ELSD.

  • Identity: Confirmed by LC-MS ([M+H]+).

  • Solubility: Clear solution at 10mM in DMSO.

Comparison of Purification Strategies:

FeatureRecrystallizationSPE (Solid Phase Extraction)Prep-HPLC (Reverse Phase)
Throughput LowHighMedium
Purity Very High (>98%)Moderate (85-90%)High (>95%)
Loss High (mother liquor)LowModerate
Best For Core Scaffold (Step 1)Quick cleanup of easy couplingsFinal Library for Screening

Critical Step - Metal Removal: If Palladium was used in any prior step (e.g., Suzuki coupling to attach aryl groups to the pyrazole), use a metal scavenger resin (e.g., SiliaMetS® Thiol) before final plating. Residual Pd is a known luciferase inhibitor.

References

  • Regioselectivity in Pyrazole Synthesis

    • Review of 1,3- vs 1,5-isomer control in Knorr synthesis.
    • Source: Beilstein J. Org. Chem. (2011).[4]

    • (Verified general reference for pyrazole regiochemistry).

  • Biological Relevance (Scaffold)

    • Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (2021).
  • Coupling Reagents (HATU)

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents.
    • Source: Bachem Technical Guides.
  • HTS Purity Guidelines

    • Importance of Purity Evaluation and the Potential of Quantit
    • Source: Journal of Medicinal Chemistry (NIH/PubMed).
  • SDHI Fungicides (Pyrazole-4-carboxamides)

    • Design and Synthesis of Pyrazole-4-carboxamide Deriv
    • Source: Journal of Agricultural and Food Chemistry.

Sources

Application Note: Protocol for Preparing Stock Solutions of Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate (CAS: 1268684-41-8) is a critical heterocyclic building block utilized extensively in medicinal chemistry and agrochemical synthesis. Its 3-iodo moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the ester group allows for further derivatization into amides or acids.

However, the presence of the carbon-iodine (C-I) bond renders the compound sensitive to photolytic cleavage and oxidative degradation. Improper stock preparation can lead to liberation of elemental iodine (discoloration) and hydrolysis of the ester, compromising downstream experimental reproducibility. This application note outlines a rigorous, field-proven protocol for preparing, validating, and storing high-integrity stock solutions.

Physicochemical Profile & Safety

Before handling, researchers must familiarize themselves with the compound's properties to ensure accurate stoichiometry and safety.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Chemical Name This compound
CAS Number 1268684-41-8Verify against Certificate of Analysis (CoA)
Molecular Formula C₅H₅IN₂O₂
Molecular Weight 252.01 g/mol Use this exact value for Molarity calculations
Appearance White to pale yellow solidDark yellow/brown indicates iodine liberation
Solubility (Predicted) DMSO (>50 mM), Ethanol (>20 mM)Low aqueous solubility
pKa ~11.5 (NH of pyrazole)Weakly acidic proton
Safety & Handling (E-E-A-T)
  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • PPE: Nitrile gloves (double gloving recommended due to DMSO permeability), safety goggles, and lab coat.

  • Engineering Controls: All weighing and solvation steps must be performed in a chemical fume hood to prevent inhalation of powders or solvent vapors.

Materials & Equipment

  • Compound: this compound (>95% purity).[2][3]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

    • Why DMSO? It offers high solvency for polar heterocycles and low volatility, preventing concentration shifts during storage.

  • Vials: Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

    • Critical: Amber glass protects the C-I bond from UV-induced photolysis.

  • Gas: Inert gas source (Nitrogen or Argon) for head-space purging.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.

Protocol: Preparation of Stock Solution (100 mM)

This protocol describes the preparation of a 10 mL stock solution at 100 mM . Adjust volumes proportionally for different needs.

Step 1: Pre-Calculation

Always calculate the required mass before opening the vial to minimize exposure time.



For 10 mL of 100 mM solution:



Step 2: Weighing
  • Equilibrate the compound vial to room temperature to prevent condensation.

  • Place a clean, dry amber vial on the analytical balance and tare it.

  • Weigh approximately 252.0 mg of the compound directly into the vial. Record the exact mass (e.g., 253.4 mg) to recalculate the actual volume needed for precise molarity.

Step 3: Solvation (The "Wetting" Technique)
  • Calculate Solvent Volume:

    
    
    Example: If 253.4 mg was weighed:
    
    
    
    
  • Initial Addition: Add approximately 50% of the calculated DMSO volume.

  • Vortex: Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

  • Sonication: If solid remains, sonicate in a water bath at ambient temperature (20-25°C) for 2-5 minutes.

    • Caution: Do not allow the bath to heat up. Heat can accelerate ester hydrolysis or iodine elimination.

  • Final Addition: Add the remaining DMSO to reach the calculated total volume. Invert 10 times to mix.

Step 4: Visual Inspection (Self-Validation)
  • Pass: Solution is clear, particulate-free, and colorless to pale yellow.

  • Fail: Solution is cloudy (incomplete dissolution) or turns orange/brown (iodine release). See Troubleshooting.

Quality Control & Validation

For critical assays (e.g., Ki determination, cell-based screening), the stock concentration and purity must be verified.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[4]

  • Acceptance Criteria: Single peak >95% area. Impurities at relative retention time (RRT) ~0.8 often indicate de-iodination (parent pyrazole).

Storage & Stability

The stability of the C-I bond is the limiting factor.

  • Aliquoting: Divide the master stock into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

    • Mechanism:[1][5] Repeated freezing creates ice crystals (in aqueous buffers) or solvent gradients that can physically degrade the compound or concentrate moisture.

  • Inert Atmosphere: Gently blow Nitrogen or Argon gas over the top of the liquid in the vial for 5-10 seconds before capping. This displaces oxygen and prevents oxidative degradation.

  • Temperature: Store at -20°C for long-term (up to 6 months) or -80°C for archival (up to 2 years).

  • Light: Keep in amber vials or wrap clear vials in aluminum foil.

Visualization: Workflow & Decision Logic

Figure 1: Stock Preparation Workflow

StockPrep Start Start: Equilibrate Compound Calc Calculate Mass & Volume Start->Calc Weigh Weigh into Amber Vial Calc->Weigh Solvate Add DMSO (50%) & Vortex Weigh->Solvate Check Visual Inspection Solvate->Check Sonicate Sonicate (<40°C) Check->Sonicate Cloudy Finalize Add Remaining Solvent Check->Finalize Clear Sonicate->Check QC HPLC Purity Check Finalize->QC Store Aliquot & Store (-20°C) QC->Store

Caption: Step-by-step workflow for the preparation and validation of this compound stock solutions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Observed Precip Precipitate / Cloudiness Issue->Precip Color Orange/Brown Color Issue->Color Action1 Sonicate 5 mins Precip->Action1 Action2 Check Purity (HPLC) Color->Action2 Result1 Clear? Action1->Result1 Result2 Discard & Re-make Action2->Result2 Iodine Free (<95% Purity) Result1->Result2 No (Solubility Limit Exceeded) Result3 Proceed Result1->Result3 Yes

Caption: Logic tree for diagnosing common solubility and stability issues during stock preparation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Strategic Derivatization of Methyl 3-iodo-1H-pyrazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-pyrazole core is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties and steric versatility allow for the development of potent and selective therapeutic agents. Pyrazole derivatives have been successfully commercialized for various indications, including inflammation (Celecoxib), cancer (Crizotinib), and erectile dysfunction (Sildenafil).[3] The strategic derivatization of the pyrazole ring is therefore a critical activity in medicinal chemistry, enabling the systematic exploration of the chemical space around a core pharmacophore to establish robust Structure-Activity Relationships (SAR).[4]

This guide focuses on Methyl 3-iodo-1H-pyrazole-4-carboxylate, a versatile building block for generating diverse libraries of pyrazole analogues. The presence of an iodo group at the C3-position, a methyl ester at C4, and a reactive NH group on the pyrazole ring provides three key points for diversification. The C3-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The pyrazole nitrogen can be functionalized through N-alkylation or N-arylation, while the C4-ester can be hydrolyzed and converted to amides. This multi-pronged derivatization capability makes it an ideal starting material for comprehensive SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[5][6]

This document provides detailed protocols and expert insights into the key derivatization strategies for this compound, with a focus on generating compound libraries for SAR exploration.

Strategic Derivatization Pathways for SAR Library Synthesis

The derivatization of this compound can be systematically approached by targeting its three main reactive sites. The following diagram illustrates the primary synthetic routes for generating a diverse chemical library for SAR studies.

SAR_Strategy cluster_c3 C3-Position Derivatization cluster_n1 N1-Position Derivatization start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Ligand, Base n_alkylation N-Alkylation (Alkyl Halides) start->n_alkylation Base, Alkylating Agent n_arylation N-Arylation (Aryl Boronic Acids) start->n_arylation Cu Catalyst, Base Suzuki_Workflow reagents Combine: - this compound - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add Solvent (e.g., Dioxane/H2O) reagents->solvent degas Degas with N2/Ar solvent->degas react Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS degas->react workup Aqueous Workup (EtOAc, H2O, Brine) react->workup purify Purification (Column Chromatography) workup->purify

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. The formation of regioisomers is a persistent challenge in the synthesis of unsymmetrically substituted pyrazoles, often leading to difficult purification processes and reduced yields of the desired product. This document provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

A1: Regioisomerism in pyrazole synthesis most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine or phenylhydrazine.[1][2] The two carbonyl groups of the dicarbonyl compound present two distinct sites for the initial nucleophilic attack by the hydrazine. Depending on which nitrogen of the substituted hydrazine attacks which carbonyl group, two different constitutional isomers (regioisomers) can be formed.[3]

Q2: How do steric and electronic effects of the substituents influence regioselectivity?

A2: Both steric hindrance and the electronic nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the initial nucleophilic attack.

  • Steric Effects: A bulky substituent on one of the carbonyl carbons will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. Similarly, a bulky substituent on the substituted nitrogen of the hydrazine can influence which nitrogen atom initiates the attack.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity. The relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine also plays a key role; for instance, the methyl-substituted nitrogen in methylhydrazine is more nucleophilic than the unsubstituted nitrogen.[1]

Q3: Can the reaction pH be used to control the formation of a specific regioisomer?

A3: Yes, the reaction's pH is a critical parameter for controlling regioselectivity. Under acidic conditions, the reaction is typically initiated by the more nucleophilic nitrogen of the hydrazine attacking the more reactive (often protonated) carbonyl group.[4] In contrast, under basic conditions, the reaction pathway can be altered, sometimes favoring the attack of the less substituted nitrogen. Careful control of the pH can therefore be a powerful tool for selectively synthesizing the desired pyrazole isomer.[3]

Q4: Are there specific solvents that are known to improve regioselectivity?

A4: Absolutely. The choice of solvent can have a dramatic impact on the regiochemical outcome of the reaction. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[5] These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and modulate the nucleophilicity of the hydrazine through hydrogen bonding.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis, with a focus on achieving high regioselectivity.

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.

Workflow for Troubleshooting Regioisomer Mixture:

start Start: 1:1 Regioisomer Mixture solvent Modify Solvent System (e.g., Ethanol to TFE/HFIP) start->solvent acid_base Adjust Reaction pH (Acidic vs. Basic Conditions) solvent->acid_base temp Vary Reaction Temperature acid_base->temp hydrazine Consider Hydrazine Salt (e.g., Hydrazine Hydrochloride) temp->hydrazine result Improved Regioselectivity? hydrazine->result end End: Desired Isomer Obtained result->end Yes fail Re-evaluate Substrate Design result->fail No

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps & Explanations:

  • Solvent Modification: As a first step, switch from a standard protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[5]

    • Rationale: Fluorinated alcohols can stabilize one of the tautomeric forms of the 1,3-dicarbonyl compound, effectively differentiating the reactivity of the two carbonyl groups.

  • pH Adjustment:

    • Acidic Conditions: Introduce a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). This will protonate one of the carbonyls, increasing its electrophilicity and directing the initial attack.

    • Basic Conditions: Employ a base (e.g., sodium acetate, triethylamine) to deprotonate the hydrazine, increasing its nucleophilicity. The more nucleophilic nitrogen will then preferentially attack one of the carbonyls.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome a higher activation barrier to the desired product.

  • Use of Hydrazine Salts: Employing the hydrochloride salt of the substituted hydrazine can alter the nucleophilicity of the nitrogen atoms and influence the initial condensation step, sometimes leading to improved regioselectivity.

Problem 2: The major regioisomer formed is the undesired one.

This indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under your current reaction conditions.

Strategic Inversion of Regioselectivity:

StrategyRationale
Switch from Acidic to Basic Conditions (or vice-versa) This is the most direct way to attempt to reverse the regioselectivity. The change in pH can alter which nitrogen of the hydrazine is the primary nucleophile and which carbonyl is the primary electrophile.[3]
Introduction of a Bulky Protecting Group Temporarily introducing a bulky protecting group on a nearby functional group can sterically block one of the reaction sites, forcing the reaction to proceed through the desired pathway. The protecting group can then be removed in a subsequent step.
Use of a Pre-formed Hydrazone Instead of a one-pot reaction, first form a hydrazone between the substituted hydrazine and a separate aldehyde or ketone. This pre-formed hydrazone can then be reacted with the 1,3-dicarbonyl compound, which can lead to a different regiochemical outcome.
Problem 3: I am unable to separate the two regioisomers by column chromatography.

When regioisomers have very similar polarities, chromatographic separation can be challenging.

Protocol for Enhancing Separability:

  • Derivatization: If one of the regioisomers possesses a unique functional group (or one can be selectively introduced), derivatization can significantly alter its polarity, making separation easier. For example, if one isomer has a primary amine and the other a secondary amine, reaction with an acylating agent will only modify the primary amine.

  • Alternative Purification Techniques:

    • Recrystallization: If the desired isomer is a solid, careful selection of a solvent system for recrystallization can often lead to the isolation of a pure product.

    • Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) can often achieve separation where standard column chromatography fails.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in fluorinated alcohol solvents.[5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in TFE in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Slowly add the substituted hydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Regioselective Pyrazole Synthesis

This protocol utilizes acidic conditions to direct the regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine hydrochloride (1.1 equiv)

  • Ethanol

Procedure:

  • Suspend the 1,3-dicarbonyl compound and the substituted hydrazine hydrochloride in ethanol in a round-bottom flask.

  • Heat the mixture to reflux. The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue as needed.

Mechanistic Insights

The Knorr pyrazole synthesis is a classic example of a condensation reaction where the regiochemical outcome is determined by the initial steps.[4][6]

Simplified Mechanism and Points of Control:

start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Path A: Attack at Carbonyl 1 start->attack1 attack2 Path B: Attack at Carbonyl 2 start->attack2 intermediate1 Intermediate A attack1->intermediate1 intermediate2 Intermediate B attack2->intermediate2 cyclization1 Cyclization intermediate1->cyclization1 cyclization2 Cyclization intermediate2->cyclization2 product1 Regioisomer 1 cyclization1->product1 product2 Regioisomer 2 cyclization2->product2

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Technical Support Center: Synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. This compound is a valuable intermediate, prized for the synthetic handles it offers; the iodine at the 3-position is ideal for cross-coupling reactions, while the ester at the 4-position can be readily modified.[1]

However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and experimental hurdles. Our approach is to explain the causality behind each issue, empowering you to not only solve the immediate problem but also to refine your synthetic strategy for future success.

Section 1: Understanding the Core Synthesis - Electrophilic Iodination

The most common and direct route to this compound is via the electrophilic iodination of its precursor, Methyl 1H-pyrazole-4-carboxylate. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity and efficiency of this reaction are highly dependent on the conditions. The C-4 position is generally the most nucleophilic and kinetically favored site for substitution on an unsubstituted pyrazole ring. When this position is blocked, as in our starting material, the C-3 and C-5 positions become the targets.

The core of the challenge lies in the fact that direct iodination with molecular iodine (I₂) is a reversible process.[2] The reaction generates hydrogen iodide (HI) as a byproduct, which is a strong reducing agent and can react with the iodinated product to regenerate the starting material and iodine, establishing an unfavorable equilibrium.

cluster_main Core Iodination Reaction cluster_solution Driving the Equilibrium Start Methyl 1H-pyrazole-4-carboxylate Product This compound Start->Product Forward Reaction (+ I₂) Product->Start Reverse Reaction (+ HI) HI HI (Byproduct) I2 I₂ (Electrophile) HI_source HI (Byproduct) Oxidant Oxidant (e.g., H₂O₂, HIO₃) I2_regen I₂ (Regenerated) H2O H₂O HI_source->I2_regen Oxidation

Caption: The reversible nature of pyrazole iodination and the role of an oxidant.

To overcome this, an oxidizing agent is almost always required. The oxidant's role is to remove HI from the reaction mixture as it forms, thereby shutting down the reverse reaction and driving the synthesis towards the desired product in accordance with Le Châtelier's principle.[2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem Cluster 1: Low Conversion and Incomplete Reactions

Q1: My reaction has stalled. After several hours, TLC and NMR analysis show a significant amount of unreacted Methyl 1H-pyrazole-4-carboxylate. What is causing this?

A1: The primary cause is almost certainly the accumulation of the hydrogen iodide (HI) byproduct. As explained in Section 1, the direct iodination of pyrazoles with I₂ is an equilibrium-limited process.[2] Without an additive to remove the HI, the reaction will reach equilibrium with substantial starting material remaining.

Troubleshooting Steps:

  • Introduce an Oxidant: The most effective solution is to add an oxidizing agent to your reaction. The oxidant consumes HI, converting it back into the electrophilic I₂ species, which can then participate in the reaction again. This drives the reaction to completion.

  • Choose the Right Oxidant: The choice of oxidant can be critical. Different systems have their own advantages and potential drawbacks.

Oxidant System Typical Conditions Advantages Potential Side Reactions/Issues Reference
I₂ / H₂O₂ Aqueous or organic solvent, 40-80 °C"Green" byproduct (water), cost-effective.Potential for over-oxidation at high temperatures; requires careful control of addition rate.[2][3]
I₂ / HIO₃ or Iodic Acid Acetic acid, waterHighly effective, generates no toxic waste.Can be aggressive; may require careful temperature control.[4]
I₂ / CAN Acetonitrile, refluxEffective for less reactive pyrazoles.Stoichiometric metal waste (Cerium salts); requires more rigorous purification.[5]
N-Iodosuccinimide (NIS) Acidic media (e.g., H₂SO₄, AcOH)No HI byproduct formed (succinimide is the byproduct); milder conditions possible.More expensive than I₂; succinimide byproduct must be removed.[4][6]

Q2: I added an oxidant, but the conversion is still poor. What else could be wrong?

A2: Several factors beyond the presence of an oxidant can lead to poor conversion:

  • Insufficient Temperature: Electrophilic substitution on the pyrazole ring, especially at the less-reactive C3 position, requires activation energy. If you are running the reaction at room temperature, gentle heating (e.g., 50-70 °C) may be necessary to achieve a reasonable reaction rate.[2]

  • Incorrect Stoichiometry: Ensure you are using a slight excess of the iodinating agent (e.g., 1.1-1.3 equivalents of I₂). This helps to drive the reaction forward.

  • Poor Reagent Quality: Verify the quality of your iodine and oxidant. Iodine can sublime over time, and hydrogen peroxide solutions can degrade. Use fresh, properly stored reagents.

Problem Cluster 2: Impurity Formation

Q3: My mass spectrometry data shows a peak for a di-iodinated product. How can I prevent the formation of this impurity?

A3: This is a classic case of over-reaction. While the C3 position is the target after C4 is blocked, the C5 position can also undergo iodination, especially if the reaction conditions are too harsh or if a large excess of the iodinating agent is used.

Preventative Measures:

  • Control Stoichiometry: Do not use a large excess of iodine or NIS. Start with 1.1 equivalents and adjust as needed based on reaction monitoring.

  • Control Temperature: Avoid excessive heating. Higher temperatures increase the rate of the desired reaction but can also provide the activation energy for the less-favorable di-iodination at C5.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-iodinated byproduct.

Q4: After workup, I isolated a significant amount of 3-iodo-1H-pyrazole-4-carboxylic acid instead of the desired methyl ester. What caused this hydrolysis?

A4: The methyl ester is susceptible to hydrolysis under either strong acidic or strong basic conditions, particularly at elevated temperatures. This is a common issue if your reaction or workup procedure involves harsh pH conditions.

Causality and Solutions:

  • Acidic Conditions: Some iodination protocols recommend using strong acids like H₂SO₄ with NIS.[4] If the reaction is heated for an extended period under these conditions, ester hydrolysis can occur.

  • Basic Workup: A common workup step involves using an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a base wash (e.g., NaHCO₃ or Na₂CO₃) to remove acidic byproducts. If a strong base is used or if the mixture is heated, saponification (base-catalyzed hydrolysis) of the ester will occur.

  • Solution:

    • Opt for milder iodination conditions where possible (e.g., I₂/H₂O₂ in a neutral solvent).

    • During workup, use a saturated solution of NaHCO₃, which is sufficiently basic to neutralize acids like HI but generally not strong enough to cause rapid hydrolysis at room temperature.

    • Ensure all workup steps are performed at or below room temperature.

Section 3: Recommended Experimental Protocol and Workflow

This section provides a reliable, field-tested protocol for the synthesis of this compound using a common and effective iodination system.

Protocol: Iodination using Iodine and Hydrogen Peroxide

This method is advantageous due to its low cost and environmentally benign byproduct (water).[2][3]

Materials:

  • Methyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Hydrogen Peroxide (H₂O₂, 30% aq. solution) (1.5 eq)

  • Ethanol or Acetonitrile

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1H-pyrazole-4-carboxylate (1.0 eq) and Iodine (1.2 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Initiation: Heat the mixture to 60-70 °C with vigorous stirring. The mixture should be a dark brown/purple solution.

  • Oxidant Addition: Add the 30% H₂O₂ solution (1.5 eq) dropwise over 30-60 minutes. Caution: The reaction can be exothermic. Monitor the temperature and control the addition rate to maintain it within the desired range. The color of the solution will lighten as the I₂ is consumed and regenerated.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The product spot should be less polar than the starting material. Continue heating until the starting material is no longer visible (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Add saturated aqueous Na₂S₂O₃ solution dropwise until the purple/brown color of excess iodine is completely discharged.

  • Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Setup 1. Reaction Setup (Starting Material + I₂ in Solvent) Heat 2. Heat to 60-70 °C Setup->Heat Add_H2O2 3. Dropwise Addition of H₂O₂ Heat->Add_H2O2 Monitor 4. Monitor by TLC Add_H2O2->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Quench 6. Quench Excess I₂ (aq. Na₂S₂O₃) Cool->Quench Extract 7. Extraction & Washes (EtOAc, aq. NaHCO₃, Brine) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purification (Recrystallization or Chromatography) Dry->Purify Product Pure Product Purify->Product

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Technical Support Center: A Researcher's Guide to Improving the Purity of Crude Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-iodo-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The iodinated pyrazole core is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular architectures.[1] However, achieving high purity of this compound post-synthesis can be a significant challenge.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies described herein are based on established chemical principles and field-proven insights to ensure you can confidently improve the purity of your crude product.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted in a question-and-answer style to directly tackle the problems you may be facing in the lab.

Initial Work-up and Color Removal

Question: My crude product is a dark-colored solid or oil. What is the likely cause and how can I decolorize it?

Answer: A dark coloration in your crude this compound is most commonly due to the presence of residual elemental iodine (I₂) from the iodination step. Other highly conjugated impurities can also contribute to the color.

Causality: Iodination reactions, especially those using reagents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent, can leave unreacted iodine or iodine-containing byproducts in the crude mixture.

Recommended Protocol: Aqueous Work-up with a Reducing Agent

A crucial first step before attempting more rigorous purification methods is an aqueous work-up to quench and remove residual iodine.

  • Dissolution: Dissolve your crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Reductive Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous solution of a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices.[2] The dark color of the organic layer should fade as the iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and any remaining aqueous-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, decolorized product.

Recrystallization Challenges

Question: I am having difficulty recrystallizing my this compound. It either oils out or remains soluble even at low temperatures. What should I do?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent or solvent system is critical. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Poor crystallization can result from using a solvent in which the compound is too soluble.

Expert Insight: The principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Steps for Recrystallization:

  • Solvent Screening: A systematic approach to screening different solvents is the most effective strategy. Based on the structure of this compound (a moderately polar molecule), a range of solvents and solvent mixtures should be tested on a small scale.

Solvent/Solvent System Rationale Typical Procedure
Hexane/Ethyl Acetate A common choice for compounds of moderate polarity. Hexane acts as the anti-solvent.[3]Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly turbid. Allow to cool slowly. A ratio of 10:0.5 (n-hexane:ethyl acetate) has been reported for a similar compound.[3]
Toluene/Petroleum Ether Another effective non-polar/polar aprotic mixture.Dissolve in hot toluene and add petroleum ether until persistent cloudiness is observed.[4]
Ethanol/Water A polar protic system that can be effective for compounds with hydrogen bonding capabilities.Dissolve in a minimum of hot ethanol and add water dropwise until the solution turns cloudy. Reheat to clarify and then cool slowly.[5]
Dichloromethane/Hexane A volatile solvent system that can be useful for heat-sensitive compounds.Dissolve in dichloromethane at room temperature and slowly add hexane. Allow the dichloromethane to evaporate slowly.
  • Inducing Crystallization: If your compound remains in a supersaturated solution, you can try the following techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

    • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the yield.

Column Chromatography Issues

Question: My compound streaks badly on a silica gel column, leading to poor separation and product loss. How can I improve my chromatographic purification?

Answer: Streaking of nitrogen-containing heterocyclic compounds like pyrazoles on silica gel is a frequent problem. This is due to the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption and band tailing.

Causality: The lone pair of electrons on the pyrazole nitrogens can be protonated by the acidic silica gel, causing the compound to "stick" to the stationary phase.

Solutions for Improved Column Chromatography:

  • Deactivating the Silica Gel:

    • Adding a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a few drops of aqueous ammonia, to your mobile phase.[5] This neutralizes the acidic sites on the silica gel, preventing strong interactions with your compound.

    • Pre-treating the Silica Gel: You can prepare a slurry of silica gel in your chosen eluent containing the basic modifier before packing the column. This ensures that the entire stationary phase is neutralized.

  • Optimizing the Solvent System:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.

    • Solvent Polarity: A common eluent system for pyrazole derivatives is a gradient of ethyl acetate in hexane.[3] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your compound.

Detailed Protocol for Column Chromatography:

  • TLC Analysis: Develop a TLC plate with your crude mixture using various ratios of hexane and ethyl acetate. Add a drop of triethylamine to the developing chamber. Identify a solvent system that gives good separation and an appropriate Rf for your product.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen initial eluent (containing 0.5% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Decolorization cluster_2 Primary Purification cluster_3 Troubleshooting Recrystallization cluster_4 Troubleshooting Chromatography cluster_5 Final Product start Crude Product (this compound) assess_color Dark Color? start->assess_color workup Aqueous Work-up with Na₂S₂O₃ or NaHSO₃ assess_color->workup Yes assess_state Solid or Oil? assess_color->assess_state No workup->assess_state recrystallization Recrystallization assess_state->recrystallization Solid column_chrom Column Chromatography assess_state->column_chrom Oil/Amorphous Solid recrystallization_issue Crystallization Fails? recrystallization->recrystallization_issue column_issue Streaking on Column? column_chrom->column_issue solvent_screen Screen Solvents: - Hexane/EtOAc - Toluene/Pet. Ether - EtOH/Water recrystallization_issue->solvent_screen Yes pure_product Pure Product recrystallization_issue->pure_product No induce_cryst Induce Crystallization: - Scratching - Seeding solvent_screen->induce_cryst induce_cryst->pure_product add_base Add Basic Modifier to Eluent (e.g., 0.5% Et₃N) column_issue->add_base Yes column_issue->pure_product No optimize_solvent Optimize Solvent System (via TLC) add_base->optimize_solvent optimize_solvent->pure_product

Sources

Technical Support Center: Managing Temperature Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics, Kinetics, and Safety in Heterocyclic Formation

Executive Summary: The Thermal Imperative

In pyrazole synthesis—particularly via the Knorr condensation of 1,3-dicarbonyls with hydrazines or 1,3-dipolar cycloadditions—temperature is not merely a reaction parameter; it is the primary switch between safety (exotherm management) and selectivity (regioisomer control).[1]

This guide addresses the three most common support tickets we receive:

  • Safety: "My reaction temperature spiked uncontrollably during hydrazine addition."

  • Selectivity: "I am producing a racemic or unfavorable mixture of 1,3- and 1,5-isomers."

  • Efficiency: "Standard reflux is too slow or degrades my sensitive substrates."

Module 1: Critical Safety — Managing Hydrazine Exotherms

User Query: "I observed a rapid temperature spike (>20°C) immediately upon adding hydrazine hydrate to my 1,3-diketone substrate. How do I prevent a runaway reaction?"

Technical Diagnosis: The condensation of hydrazine with carbonyls is highly exothermic. In batch reactors, rapid addition overwhelms the cooling capacity, leading to a thermal runaway. This not only risks explosion (hydrazine decomposition) but also degrades the substrate.

Troubleshooting Protocol: The "Cryo-Dosing" Method

Objective: Maintain internal temperature (


) < 5°C during nucleophilic attack.

Step-by-Step Procedure:

  • Pre-Cooling: Dissolve the 1,3-dicarbonyl substrate in ethanol (or methanol) and cool the vessel to -10°C using an acetone/dry ice bath or cryostat.

  • Dilution: Do not use neat hydrazine. Dilute hydrazine hydrate (64% or 80%) in the reaction solvent (1:1 v/v) to increase thermal mass.

  • Controlled Addition: Use a pressure-equalizing dropping funnel or a syringe pump.

    • Rate: 1 mL/min per 100 mL reaction volume.

    • Monitoring: Ensure

      
       never exceeds 0°C. If 
      
      
      
      reaches 2°C, halt addition immediately.
  • Post-Addition Equilibrium: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes before slowly warming to room temperature (kinetic control phase).

Visual Workflow: Safe Hydrazine Addition

HydrazineSafety cluster_0 Preparation Phase cluster_1 Addition Phase Start Substrate Dissolved (EtOH/MeOH) Cooling Cool to -10°C (Cryostat/Bath) Start->Cooling Dilution Dilute Hydrazine (1:1 with Solvent) Cooling->Dilution Dosing Dropwise Addition (Rate: 1mL/min) Dilution->Dosing Check Monitor T_int Dosing->Check Check->Cooling T > 2°C (HALT) Check->Dosing T < 2°C End Controlled Warming (Room Temp) Check->End Addition Complete

Caption: Logic flow for preventing thermal runaway during exothermic hydrazine addition.

Module 2: Regioselectivity — Kinetic vs. Thermodynamic Control

User Query: "I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I'm getting a mixture or predominantly the 1,5-isomer."

Technical Diagnosis: Regioselectivity in Knorr synthesis depends on which nitrogen of the hydrazine attacks which carbonyl carbon first. This is governed by steric hindrance and electronic density , but temperature dictates whether the reaction stops at the fastest-forming product (Kinetic) or equilibrates to the most stable one (Thermodynamic).

  • Kinetic Control (Low T): Favors the attack of the most nucleophilic hydrazine nitrogen on the most reactive (least hindered) carbonyl.

  • Thermodynamic Control (High T): Allows reversible intermediate formation, leading to the thermodynamically stable isomer (often the 1,5-isomer due to steric relaxation).

Optimization Data: Temperature & Solvent Effects
VariableConditionDominant MechanismTypical Isomer Outcome
Temperature 0°C to 25°C Kinetic Control1,3-Isomer (often favored initially)
Temperature Reflux (>78°C) Thermodynamic Control1,5-Isomer (or equilibrium mixture)
Solvent Ethanol (Protic) Standard H-BondingMixed selectivity
Solvent TFE / HFIP Fluorinated/AcidicEnhanced Regioselectivity (stabilizes intermediates)

Troubleshooting Protocol:

  • For Kinetic Product: Run the reaction in Hexafluoroisopropanol (HFIP) or Ethanol at 0°C . Do not reflux.

  • For Thermodynamic Product: Perform the initial addition at room temperature, then reflux in Ethanol/Acetic Acid for 4–12 hours to drive equilibrium.

Visual Pathway: Regioselectivity Decision Tree

Regioselectivity cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Input Unsymmetrical 1,3-Diketone Choice Target Isomer? Input->Choice K_Cond Condition: 0°C - RT Choice->K_Cond Fastest Formed T_Cond Condition: Reflux (>78°C) Choice->T_Cond Most Stable K_Solv Solvent: HFIP or TFE K_Cond->K_Solv K_Prod Product A (e.g., 1,3-isomer) K_Solv->K_Prod T_Solv Solvent: EtOH / AcOH T_Cond->T_Solv T_Prod Product B (e.g., 1,5-isomer) T_Solv->T_Prod

Caption: Decision tree for selecting reaction conditions based on desired regioisomer.

Module 3: Advanced Processing — Microwave & Flow Chemistry

User Query: "My reaction takes 24 hours at reflux and yields are low due to degradation. How can I improve efficiency?"

Technical Diagnosis: Prolonged heating degrades diazonium intermediates (in azo-coupling routes) or sensitive functional groups.

  • Microwave Irradiation: Provides rapid, volumetric heating, reducing reaction times from hours to minutes.

  • Flow Chemistry: Offers superior heat transfer (surface-to-volume ratio) and allows the safe handling of hazardous intermediates (e.g., diazonium salts) by generating and consuming them in situ.

Protocol: Continuous Flow Synthesis (The "Synthesis Machine")

Reference: Adapted from fused scaffold synthesis methodologies [4].

Setup:

  • Reactor: PFA tubing coil (10 mL volume).

  • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling above atmospheric b.p.).

  • Temperature: 140°C (Superheated zone).

Workflow:

  • Stream A: 1,3-Dicarbonyl in Ethanol.

  • Stream B: Hydrazine/Amine in Ethanol (Acidified).

  • Mixing: T-mixer combines streams A and B.

  • Reaction: Mixture passes through the heated coil (Residence time: 5–10 mins).

  • Quench: Output flows immediately into a cooling loop or quench solution.

Visual Workflow: Continuous Flow Setup

FlowChem PumpA Pump A: Dicarbonyl Mixer T-Mixer PumpA->Mixer PumpB Pump B: Hydrazine PumpB->Mixer Coil Heated Coil (140°C, 10 min) Mixer->Coil Combined Stream BPR Back Pressure (100 psi) Coil->BPR Collect Product Collection BPR->Collect

Caption: Schematic for high-temperature, high-pressure continuous flow pyrazole synthesis.

References
  • Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety. ACS Organic Process Research & Development. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation (Fluorinated Solvents). Journal of Organic Chemistry. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles. MDPI Molecules. Available at: [Link][2]

  • Microwave-Assisted Synthesis of Pyrazoles. DergiPark / Eur J Life Sci. Available at: [Link]

Sources

Technical Guide: Impurity Profiling & Troubleshooting for Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of Methyl 3-iodo-1H-pyrazole-4-carboxylate . It moves beyond basic procedures to address the mechanistic origins of impurities and provides actionable troubleshooting strategies.

Executive Summary & Synthetic Context

This compound is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and fragment-based drug discovery. Its value lies in the orthogonal reactivity of its functional groups: the iodine (C3) allows for Suzuki/Sonogashira couplings, the ester (C4) serves as an electrophile for amidation, and the NH (N1) allows for alkylation.

However, the synthesis of this molecule is prone to specific impurity profiles depending on the route chosen: Sandmeyer Reaction (from amine) or Direct Iodination (from unsubstituted pyrazole).

Synthetic Pathways & Impurity Origins

To troubleshoot effectively, one must understand the "genealogy" of the impurities. The two dominant pathways generate distinct byproducts.

Pathway Analysis
  • Route A: Sandmeyer Reaction (Preferred for Specificity)

    • Precursor: Methyl 3-amino-1H-pyrazole-4-carboxylate.

    • Mechanism:[1][2] Diazotization followed by nucleophilic displacement with iodide.

    • Major Impurities: Hydrolysis products (3-hydroxy) and reduction products (des-iodo).

  • Route B: Direct Electrophilic Iodination

    • Precursor: Methyl 1H-pyrazole-4-carboxylate.[3][4]

    • Mechanism:[1][2] Electrophilic Aromatic Substitution (EAS) using NIS or

      
      /Oxidant.
      
    • Major Impurities: Regio-control failures (3,5-diiodo species).

Visualizing the Impurity Landscape

The following diagram maps the origins of critical impurities.

ImpurityMap Start_Amine Methyl 3-amino- 1H-pyrazole-4-carboxylate Diazonium Diazonium Intermediate Start_Amine->Diazonium NaNO2, HCl Start_H Methyl 1H-pyrazole- 4-carboxylate Product TARGET: Methyl 3-iodo-1H- pyrazole-4-carboxylate Start_H->Product NIS or I2 Imp_DiIodo Impurity C: 3,5-Diiodo Analog (Over-reaction) Start_H->Imp_DiIodo Excess I+ Diazonium->Product KI (Sandmeyer) Imp_OH Impurity A: 3-Hydroxy Analog (Hydrolysis) Diazonium->Imp_OH H2O attack Imp_H Impurity B: Des-iodo Analog (Reduction) Diazonium->Imp_H Radical reduction Imp_Acid Impurity D: Carboxylic Acid (Ester Hydrolysis) Product->Imp_Acid Base/Acid Hydrolysis

Figure 1: Mechanistic pathways showing the divergence of the target molecule from common impurities. Green paths indicate desired synthesis; red dotted paths indicate side reactions.

Detailed Impurity Profiling

The following table summarizes the physicochemical characteristics of the most common impurities to aid in identification.

Impurity IDChemical NameOriginDetection (HPLC/LCMS)
IMP-A Methyl 3-hydroxy-1H-pyrazole-4-carboxylateSandmeyer byproduct (Reaction with water)Early Eluter. Polar. Mass: M-16+16 (OH vs NH2) or M-126+16 (vs I).
IMP-B Methyl 1H-pyrazole-4-carboxylateIncomplete Iodination or Sandmeyer reductionMid Eluter. Mass: 126 Da (Des-iodo).
IMP-C Methyl 3,5-diiodo-1H-pyrazole-4-carboxylateDirect Iodination (Over-reaction)Late Eluter. Very lipophilic. Mass: M+126 (Di-iodo).
IMP-D 3-Iodo-1H-pyrazole-4-carboxylic acidEster Hydrolysis (Workup artifact)pH Dependent. Broad peak in non-buffered systems. Mass: M-14 (Loss of Methyl).

Troubleshooting & FAQs

This section addresses real-world scenarios encountered in the lab.

Scenario 1: The "Sticky" Solid (Sandmeyer Route)

User Question: I performed the Sandmeyer reaction, but my product is a sticky brown solid instead of the expected off-white powder. NMR shows a mix of signals.

Technical Diagnosis: This is classically caused by azo-coupling side reactions or incomplete removal of iodine byproducts.

  • The "Brown" Color: Often due to free iodine (

    
    ) trapped in the lattice or polymerized diazo-tars.
    
  • The "Stickiness": Likely the presence of Impurity A (3-Hydroxy) which can H-bond extensively, disrupting crystallization.

Corrective Protocol:

  • Quench: Ensure the reaction is quenched with saturated Sodium Thiosulfate (

    
    )  to remove free iodine (turns from brown to yellow/colorless).
    
  • pH Swing: The 3-hydroxy impurity is phenolic (

    
    ).
    
    • Dissolve crude in EtOAc.

    • Wash with mildly basic buffer (pH 9-10) (e.g., Carbonate). The hydroxy impurity will deprotonate and move to the aqueous layer, while the target 3-iodo (less acidic NH) remains in organic.

    • Note: Do not use strong NaOH, or you will hydrolyze the ester (Impurity D).

Scenario 2: Controlling Di-iodo Formation (Direct Iodination)

User Question: I am using NIS to iodinate methyl 1H-pyrazole-4-carboxylate. I consistently get 10-15% of the 3,5-diiodo impurity. How can I stop this?

Technical Diagnosis: The pyrazole ring is activated for Electrophilic Aromatic Substitution (EAS). While the C4-ester deactivates the ring, the introduction of the first Iodine at C3 does not sufficiently deactivate C5 to prevent a second attack, especially if local concentrations of iodinating agent are high.

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of NIS (0.95 eq) rather than excess. It is easier to separate unreacted starting material (polar) than the di-iodo impurity (lipophilic) from the product.

  • Temperature Control: Run the reaction at 0°C initially. Higher temperatures favor the higher activation energy barrier of the second iodination.

  • Solvent Choice: Switch to Acetonitrile or DMF . Avoid protic solvents that might facilitate proton transfers leading to faster kinetics.

Scenario 3: Tautomerism Confusion

User Question: The NMR shows broad peaks for the NH and the Iodine position seems ambiguous. Is it 3-iodo or 5-iodo?

Technical Explanation: In solution, This compound and Methyl 5-iodo-1H-pyrazole-4-carboxylate are tautomers .

  • Proton exchange at the Nitrogen (N1

    
     N2) is rapid on the NMR timescale at room temperature, often leading to broad signals.
    
  • Validation: Run the NMR in DMSO-

    
      (slows exchange) or at low temperature (-40°C)  to freeze the tautomers.
    
  • Regulatory Note: For most synthetic purposes, these are considered the same entity until the Nitrogen is alkylated.

Validated Purification Workflow

If standard recrystallization fails, use this flash chromatography method optimized for separating the 3-iodo target from its common impurities.

Stationary Phase: Silica Gel (irregular, 40-63 µm). Mobile Phase: n-Heptane / Ethyl Acetate.

StepSolvent Ratio (Hep:EtOAc)Eluting Component
1 95:5Impurity C (Di-iodo) (Elutes first, very non-polar)
2 80:20Target Product (this compound)
3 50:50Impurity B (Des-iodo)
4 0:100 (or MeOH flush)Impurity A (Hydroxy) & Impurity D (Acid)

Tip: If Impurity A (Hydroxy) is persistent, add 1% Acetic Acid to the mobile phase to suppress ionization and sharpen the peak, or wash it out during workup (see Scenario 1).

References

  • Sandmeyer-type Iodination

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc (2010).
    • URL:[Link]

    • Relevance: Validates the Sandmeyer route and describes 3-iodo vs 5-iodo tautomerism and N-alkyl
  • Direct Iodination & Regioselectivity

    • Title: Synthesis of 4-iodopyrazoles: A Brief Review (Contextual comparison for 3-iodo vs 4-iodo selectivity).
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses iodinating agents (NIS, /CAN) and regioselectivity challenges in pyrazole synthesis.
  • General Pyrazole Chemistry

    • Title: 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous structure properties).
    • Source: PubChem / MySkinRecipes (Chemical D
    • URL:[Link]

    • Relevance: Provides physicochemical data baselines for the ester and acid deriv

Sources

Optimizing solvent systems for pyrazole chromatography

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Solvent Systems & Stationary Phases for Pyrazole Derivatives

Mission Statement

Welcome to the technical support hub for pyrazole analysis. Pyrazoles present a "perfect storm" of chromatographic challenges: they are basic nitrogen heterocycles prone to silanol interactions (tailing), they possess regioisomers that are difficult to resolve (selectivity), and they exhibit annular tautomerism (peak splitting).

This guide moves beyond generic HPLC advice. We focus on the specific physicochemical behaviors of the pyrazole ring—its pKa (~2.5 for the conjugate acid), its hydrogen bond donor/acceptor capability, and its kinetic interconversion rates.

Module 1: Peak Shape & Tailing

Issue: "My pyrazole peak looks like a shark fin (severe tailing). Integration is impossible."

The Root Cause: Silanol Activity

Pyrazoles are weak bases. On standard silica-based C18 columns at neutral or acidic pH, residual silanols (



The Solution: The "High pH" Protocol

The most robust fix for pyrazole tailing is to operate at a High pH (pH > 9.5) .

  • Mechanism: At pH 10, the pyrazole (pKa ~2.5) is completely deprotonated (neutral). Although silanols are fully ionized, the neutral pyrazole cannot participate in cation-exchange mechanisms. Furthermore, neutral analytes are more hydrophobic, increasing retention on Reverse Phase (RP) columns.

  • Constraint: You MUST use a hybrid-silica column (e.g., Waters XBridge/BEH or Agilent PLRP-S) engineered to withstand high pH. Standard silica dissolves above pH 7.5.

Troubleshooting Protocol: The pH Switch

If you are experiencing tailing on a standard C18 method (pH 3-4):

  • Verify Column Compatibility: Ensure your column is rated for pH 1-12.

  • Prepare Mobile Phase B: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Run Gradient: 5% to 95% MeCN over 10 minutes.

  • Result: Expect the peak to sharpen significantly and shift to a later retention time (increased hydrophobicity of the neutral species).

Data Summary: Impact of pH on Pyrazole Retention

ParameterLow pH (Formic Acid, pH 2.7)High pH (Ammonium Bicarb, pH 10)
Pyrazole State Protonated Cation (

)
Neutral Molecule (

)
Silanol State Neutral (

)
Ionized (

)
Interaction H-Bonding / Weak Ion ExchangeHydrophobic (Ideal)
Peak Shape Broad, TailingSharp, Symmetrical
Retention Low (elutes near void)High (better separation)

Module 2: Selectivity & Regioisomers

Issue: "I cannot separate the N1-substituted isomer from the N2-substituted isomer."

The Root Cause: Hydrophobic Similarity

Regioisomers of pyrazoles often have identical LogP values. A standard C18 column, which separates based primarily on hydrophobicity, cannot distinguish the subtle shape or electronic differences between a 1,3-dimethylpyrazole and a 1,5-dimethylpyrazole.

The Solution: Fluorinated Phases (PFP)

Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2]

  • Mechanism: PFP phases offer multiple retention mechanisms beyond hydrophobicity:

    
     interactions, dipole-dipole interactions, and shape selectivity. The electron-deficient fluorine ring interacts strongly with the electron-rich pyrazole ring. The position of substituents on the pyrazole alters its dipole moment and accessibility to the PFP ring, allowing for baseline separation of isomers that co-elute on C18.
    
Decision Matrix: Column Selection

ColumnSelectionStartStart: Pyrazole SeparationIsomersAre there Regioisomers?Start->IsomersPolarityIs Analyte Very Polar?Isomers->PolarityNoPFPPFP (Fluorinated)Isomers->PFPYes (Co-elution)C18_HighPHHybrid C18 (High pH)Polarity->C18_HighPHNo (Standard)HILICHILIC (Amide/Silica)Polarity->HILICYes (LogP < 0)

Figure 1: Decision matrix for selecting the optimal stationary phase based on structural challenges.

Module 3: Tautomerism & Peak Splitting

Issue: "My single pure compound is showing two peaks (or a 'saddle' peak) connected by a plateau."

The Root Cause: Annular Tautomerism

Unsubstituted pyrazoles (N-H) undergo rapid proton transfer between N1 and N2.

  • Slow Exchange: If the interconversion is slower than the time it takes to move through the column, you see two distinct peaks.

  • Intermediate Exchange: If the rate is comparable to the chromatographic timescale, you see a broad, distorted bridge between peaks.

The Solution: The "Kinetic Merge" Protocol

You must accelerate the tautomeric exchange rate so it becomes "fast" relative to the chromatography. This results in a single, sharp peak representing the weighted average of the tautomers.

Protocol:

  • Thermostat Control: Set column oven to 60°C .

  • Solvent Check: Ensure your mobile phase does not boil (avoid pure MeOH/DCM; use MeCN/Water).

  • Verification: Inject the sample at 25°C, 40°C, and 60°C.

    • Observation: As T increases, the two peaks should merge into one sharp peak.

  • Note on pH: Sometimes fixing the pH to a specific value (very high or very low) can also lock the tautomer into a single dominant species, but Temperature is the universal thermodynamic fix.

Module 4: Experimental Workflows

Standard Screening Gradient (The "Scout")

Use this generic method to assess your pyrazole before optimization.

ParameterSetting
Column Agilent Poroshell 120 PFP or Waters XBridge BEH C18 (4.6 x 100mm, 2.5-3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temp 40°C
Gradient 5% B (0 min)

95% B (10 min)

Hold (2 min)
Troubleshooting Logic Tree

TroubleshootingProblemProblem DetectedTailingPeak Tailing (As > 1.5)Problem->TailingSplittingPeak SplittingProblem->SplittingCheckColColumn Type?Tailing->CheckColCheckStructContains N-H?Splitting->CheckStructSol_TempIncrease Tempto 60°CCheckStruct->Sol_TempYes (Tautomer)Sol_PFPSwitch to PFP PhaseCheckStruct->Sol_PFPNo (Isomer)Sol_HighPHSwitch to pH 10(Hybrid Col)CheckCol->Sol_HighPHHybrid SilicaCheckCol->Sol_PFPStandard Silica

Figure 2: Logic flow for diagnosing pyrazole chromatographic anomalies.

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note 720005051EN.

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4364EN.

  • Chromatography Forum. Separation of tautomer compounds. (Technical discussion on temperature effects).

  • Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Mystery. (Guide on stationary phase selectivity).

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. (Mechanistic explanation of pKa/pH interaction).

Minimizing homocoupling in Sonogashira reactions with iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling (Glaser Side-Reaction) in Heterocyclic Substrates

Executive Summary: The "Glaser" Problem

User Issue: "I am attempting to couple a terminal alkyne with an iodopyrazole. My alkyne is being consumed rapidly, but the cross-coupled product yield is low. I see a new spot on TLC that matches the alkyne dimer."

Technical Diagnosis: You are experiencing Glaser Homocoupling .[1][2][3][4] In the catalytic cycle, the copper acetylide intermediate (formed to accelerate the reaction) is susceptible to oxidation by trace oxygen. Instead of transmetallating to the Palladium (the desired path), it dimerizes to form a diyne. This is statistically favored when the local concentration of alkyne is high or when the oxidative addition of the iodopyrazole is slow due to catalyst poisoning by the pyrazole nitrogen.

Diagnostic & Mechanism

To solve this, you must understand the bifurcation point in the mechanism. The competition occurs at the Copper Acetylide stage.

Sonogashira_Competition Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Deprotonation Cu_Cat CuI Catalyst + Amine Base Cu_Cat->Cu_Acetylide Transmetallation Transmetallation (Rate Limiting Step) Cu_Acetylide->Transmetallation Desired Path Oxidation Oxidation (O2) (Glaser Pathway) Cu_Acetylide->Oxidation O2 Leak / Excess Cu Pd_Cycle Pd(II)-Ar Complex (Ar-Pd-I) Pd_Cycle->Transmetallation Product Cross-Coupled Product (Ar-C≡C-R) Transmetallation->Product Reductive Elimination Homocoupling Homocoupling Product (R-C≡C-C≡C-R) Oxidation->Homocoupling

Figure 1: The Mechanistic Bifurcation. Note that Copper Acetylide is the pivot point. If Transmetallation is slow (due to iodopyrazole interference) or Oxygen is present, the Red path (Glaser) dominates.

Protocol Strategies

We recommend a tiered approach. Start with Strategy A (Optimization). If that fails, move to Strategy B (Copper-Free).

Strategy A: Copper-Managed Optimization

Best for: Unreactive substrates where Copper is strictly necessary.

VariableRecommendationTechnical Rationale
Degassing Freeze-Pump-Thaw (3 cycles) Sparging with

is insufficient for sensitive kinetics. Oxygen must be removed from the solvent matrix, not just the headspace.
Alkyne Addition Syringe Pump (Slow Addition) Keeping [Alkyne] < [Halide] kinetically favors the cross-coupling over the second-order homocoupling reaction.
Catalyst Loading Low Cu (<2 mol%) High Copper loading increases the standing concentration of Cu-acetylide, increasing the probability of dimerization.
Reducing Agent Sodium Ascorbate (Trace) Adding a trace reductant can scavenge oxidative species that trigger the Glaser cycle.
Strategy B: The Copper-Free Protocol (Gold Standard)

Best for: Iodopyrazoles (which coordinate Cu) and eliminating homocoupling entirely.

Why this works: By removing Copper, you remove the intermediate responsible for the Glaser coupling. The reaction relies on the in situ formation of an amine-alkyne complex that reacts directly with the Palladium center.

Standard Operating Procedure (Copper-Free)

Reagents:

  • Substrate: 1.0 equiv Iodopyrazole (Protecting group on N recommended, e.g., SEM, THP, or Methyl).

  • Alkyne: 1.2 equiv Terminal Alkyne.[4]

  • Catalyst: 5 mol%

    
     (More stable than tetrakis).
    
  • Base/Solvent: Pyrrolidine or Piperidine (Acts as both base and ligand).

  • Temperature: 60°C - 80°C.

Step-by-Step:

  • Charge Solids: Add Iodopyrazole and

    
     to a dry Schlenk flask.
    
  • Evacuate: Cycle vacuum/Argon 3 times.

  • Solvent Prep: In a separate flask, degas the amine base (Pyrrolidine) via freeze-pump-thaw.

  • Combine: Add the degassed amine to the solids via syringe.

  • Alkyne Addition: Add the alkyne via syringe.

  • Heat: Stir at 60°C. Monitor by HPLC/TLC.

Critical Note on Pyrazoles: Unprotected pyrazoles (


) are acidic (

). They will consume 1 equivalent of base and form an insoluble salt or coordinate to Pd. Always protect the pyrazole nitrogen (e.g.,

-Boc,

-THP) before coupling to ensure the catalyst remains active.

Troubleshooting Guide

Use this decision matrix to diagnose failures in real-time.

Troubleshooting_Tree Start Start: Reaction Analysis Check_Homocoupling Is Homocoupling > 10%? Start->Check_Homocoupling O2_Leak Check 1: Oxygen Leak? (Did solution turn green/blue?) Check_Homocoupling->O2_Leak Yes Check_Conversion Is Conversion Low? Check_Homocoupling->Check_Conversion No Degas_More Action: Switch to Freeze-Pump-Thaw Check Septa integrity O2_Leak->Degas_More Yes Check_Add_Rate Check 2: Alkyne Addition Rate O2_Leak->Check_Add_Rate No Slow_Add Action: Use Syringe Pump (1 equiv over 2 hours) Check_Add_Rate->Slow_Add Was Fast Switch_CuFree Action: Switch to Copper-Free Protocol (PdCl2(PPh3)2 + Pyrrolidine) Check_Add_Rate->Switch_CuFree Was Slow Pyrazole_Int Check 3: Pyrazole Interference (Is N-H free?) Check_Conversion->Pyrazole_Int Yes Protect_N Action: Protect Nitrogen (Me, Boc, SEM) Pyrazole_Int->Protect_N Yes Heat_Ligand Action: Increase Temp to 80°C or switch to XPhos Pd G2 Pyrazole_Int->Heat_Ligand No

Figure 2: Troubleshooting Decision Matrix.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn green/blue? A: This is the tell-tale sign of oxidized Copper (


). In a proper anaerobic Sonogashira, the solution should remain yellow, orange, or reddish-brown (depending on the Pd catalyst). A green/blue hue confirms oxygen ingress, which immediately triggers the Glaser homocoupling. Stop, discard, and check your gas lines. 

Q2: Can I use water as a co-solvent to reduce homocoupling? A: Yes, surprisingly. Some literature suggests that aqueous-organic mixtures (e.g., DMF/H2O) can suppress homocoupling by changing the solubility profile of oxygen or the copper species. However, for iodopyrazoles, water may complicate solubility. We recommend sticking to anhydrous DMF or THF first.

Q3: My iodopyrazole has a free N-H. Can I just use 2 equivalents of base? A: Technically yes, but it is risky. The deprotonated pyrazolate anion is a strong ligand for Palladium and can displace your phosphine ligands, creating a "Pd-black" crash-out event. It is far safer to use an


-protected substrate (e.g., 

-THP) and deprotect it after the coupling.

Q4: Is there a specific Pd catalyst better for Copper-free coupling? A: Yes.


  or 

are generally superior to

for copper-free variants. The Pd(II) precatalysts are more robust and, when reduced in situ by the amine/alkyne, form the active species efficiently without the need for Cu activation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422–424.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[5] Copper-Free Sonogashira Coupling Reaction with Pd(PPh3)4 as the Catalyst.[6] The Journal of Organic Chemistry, 70(1), 391–393.[5]

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6][7][8][9] Organic Letters, 5(22), 4191–4194.

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6][7][8][9] Angewandte Chemie International Edition, 42(48), 5993–5996.

Sources

Validation & Comparative

HPLC method for purity analysis of Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Purity Analysis of Methyl 3-iodo-1H-pyrazole-4-carboxylate: A Comparative Review of Analytical Methodologies

In the landscape of pharmaceutical development, the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure that process-related impurities and degradation products are effectively identified and quantified. The quality of this intermediate directly influences the quality of the final API.[1]

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of the established workhorse, High-Performance Liquid Chromatography (HPLC), against powerful alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

Section 1: The Primary Workhorse: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[2][3] For a molecule like this compound, RP-HPLC offers an excellent balance of resolution, sensitivity, and reliability.

Causality Behind Experimental Choices

The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound possesses a moderately polar pyrazole core, a nonpolar iodine atom, and a methyl ester group. This structure makes it ideally suited for retention and separation on a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the analyte to achieve good retention, while also being able to resolve impurities with minor structural differences.

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic modifier (acetonitrile or methanol) is optimal. The acid (e.g., 0.1% formic or phosphoric acid) serves a critical purpose: it protonates the nitrogen atoms in the pyrazole ring, suppressing their interaction with residual silanols on the silica backbone of the stationary phase.[4][5] This single step is crucial for preventing peak tailing and achieving sharp, symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many heterocyclic compounds.

  • Detection: The conjugated system of the pyrazole ring provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended. It not only allows for detection at the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity, but also provides spectral data across a range. This is invaluable for peak purity assessment and for identifying co-eluting impurities. For pyrazole derivatives, a detection wavelength in the range of 220-260 nm is typically effective.[6]

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 240 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

This SST protocol ensures that the chromatographic system is performing with adequate efficiency, peak shape, and precision on the day of analysis.

Section 2: Comparative Analysis: Alternative and Orthogonal Techniques

While RP-HPLC is a robust primary method, a comprehensive purity profile often requires orthogonal techniques that separate compounds based on different chemical principles.[7] This approach minimizes the risk of impurities co-eluting with the main peak and provides a more complete picture of the sample's purity.

Ultra-Performance Liquid Chromatography (UPLC): A Revolution in Speed and Resolution

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This technology pushes liquid chromatography to a new level of performance.[8]

  • Expertise & Experience: The primary advantages of UPLC are significantly reduced analysis times and improved resolution.[9] For a purity method, this means that a 30-minute HPLC run can often be compressed to under 5 minutes, dramatically increasing sample throughput. The enhanced resolution can separate impurities that are closely related to the main compound, which might be missed by a standard HPLC method.[10]

  • Trustworthiness: UPLC systems require cleaner samples and solvents due to the smaller particle sizes and higher operating pressures, making them more susceptible to clogging.[11] Sample preparation, particularly filtration (0.2 µm recommended), is paramount.

  • Comparison: UPLC offers superior speed and separation power but comes at the cost of higher initial investment and stricter sample preparation requirements.[11][12]

Supercritical Fluid Chromatography (SFC): The Green and Orthogonal Alternative

SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent like methanol.[13] It is fundamentally a form of normal-phase chromatography.

  • Expertise & Experience: The key advantage of SFC is its orthogonality to RP-HPLC.[7] Because its separation mechanism is based on polarity and interactions with a polar stationary phase (like silica or ethylpyridine), it elutes compounds in a different order than RP-HPLC.[14] This is incredibly valuable for confirming purity, as an impurity hidden under the main peak in an RP-HPLC system may be well-resolved in an SFC system. Furthermore, SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly or "green" technique.[15]

  • Trustworthiness: Modern SFC instrumentation has made the technique much more robust and reproducible than its predecessors. Method development can be rapid, and the technique is highly scalable for purification purposes.

  • Comparison: SFC is an excellent confirmatory technique to complement RP-HPLC. It is particularly useful for separating polar compounds that are poorly retained in reversed-phase systems.[14]

Quantitative NMR (qNMR): The Absolute Purity Assessment

Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR is a primary ratio method capable of determining absolute purity without a specific reference standard of the analyte.[16][17]

  • Expertise & Experience: qNMR operates on the principle that the area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[18] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

  • Trustworthiness: qNMR is recognized by major pharmacopeias and regulatory bodies as a valid method for purity and content determination.[19][20] Its accuracy is not dependent on response factors, as is the case with UV detection in HPLC.

  • Comparison: qNMR is exceptionally accurate and does not require analyte-specific reference materials for quantification. However, it is less sensitive than HPLC, requires a higher concentration of sample (typically 5-10 mg), and may not be able to resolve and quantify impurities that are structurally very similar to the main component.[19]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds.[21] While not suitable for the analysis of the non-volatile this compound itself without derivatization, it plays a critical role in a complete purity profile.

  • Expertise & Experience: The primary application of GC-MS in this context is the identification and quantification of residual solvents from the manufacturing process (e.g., hexane, ethyl acetate, toluene).[2][22] These volatile impurities are not detectable by HPLC and are strictly regulated by guidelines such as ICH Q3C.

  • Trustworthiness: Headspace GC-MS is a highly sensitive and specific method for residual solvent analysis, allowing for detection at the ppm level required by regulatory agencies.[23]

  • Comparison: GC-MS is a complementary, not a competitive, technique to HPLC for the purity analysis of a non-volatile API intermediate. It addresses a different, but equally important, class of potential impurities.

Section 3: Data-Driven Performance Comparison

To provide a clear, objective comparison, the following tables summarize hypothetical but realistic performance data for the discussed methodologies.

Table 1: Performance Comparison of Chromatographic Methods

ParameterRP-HPLCUPLCSFC
Analyte Retention Time ~15.2 min~2.8 min~3.5 min
Typical Run Time 35 min5 min8 min
Resolution (Rs) of Critical Pair 1.82.5>2.0 (Orthogonal Selectivity)
Peak Asymmetry 1.21.11.3
Limit of Detection (LOD) ~0.01%~0.005%~0.02%
Solvent Consumption per Run ~35 mL~5 mL< 10 mL (mostly CO2)
Primary Application Routine Purity & Impurity ProfilingHigh-Throughput Screening, High-Resolution Impurity ProfilingOrthogonal Purity Confirmation, Chiral Separations

Table 2: Comparison of Quantitative Methodologies

FeatureRP-HPLC with UV DetectionQuantitative NMR (qNMR)
Principle Chromatographic separation and UV absorbanceNuclear magnetic resonance signal integration
Reference Standard Requires a certified reference standard of the analyteRequires a certified internal standard (can be unrelated to analyte)
Quantification Basis Relative area percent or external standard calibrationAbsolute molar ratio
Accuracy High, but dependent on response factor and standard purityVery high, considered a primary method
Sensitivity Very high (sub-µg/mL)Moderate (mg/mL)
Throughput Moderate to HighLow to Moderate
Best For Routine quality control, detecting trace impuritiesPurity assignment of reference standards, orthogonal assay

Section 4: Visualizing the Analytical Workflow

A well-defined workflow is essential for ensuring consistent and reliable results in a regulated environment.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep Accurate Weighing dissolve Dissolution in Diluent prep->dissolve filter Filtration (0.45 or 0.2 µm) dissolve->filter sst System Suitability Test (SST) [Trustworthiness Pillar] filter->sst analysis Sample Injection & Data Acquisition sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area, etc.) integration->calculation report Final Report Generation calculation->report

Caption: A typical analytical workflow for chromatographic purity analysis.

Separation_Mechanisms cluster_rphplc Reversed-Phase HPLC cluster_sfc Supercritical Fluid Chromatography (SFC) compound Analyte Mixture (Polar & Nonpolar Impurities) rp_station Nonpolar Stationary Phase (e.g., C18) compound->rp_station Separation by Hydrophobicity sfc_station Polar Stationary Phase (e.g., Silica) compound->sfc_station Separation by Polarity rp_mobile Polar Mobile Phase (Water/ACN) rp_elution Elution Order: 1. Polar Impurities 2. Analyte 3. Nonpolar Impurities rp_mobile->rp_elution sfc_mobile Nonpolar Mobile Phase (CO2/MeOH) sfc_elution Elution Order: 1. Nonpolar Impurities 2. Analyte 3. Polar Impurities sfc_mobile->sfc_elution

Caption: Orthogonal separation mechanisms of RP-HPLC and SFC.

Conclusion and Recommendations

The purity analysis of this compound is a multi-faceted task that benefits from a strategic, multi-technique approach.

  • For routine quality control and release testing, a validated RP-HPLC method offers the best combination of performance, reliability, and cost-effectiveness.

  • For high-throughput environments or when higher resolution is required, migrating the HPLC method to a UPLC platform is a logical and powerful upgrade.

  • To ensure the absence of co-eluting impurities and to build a comprehensive impurity profile for regulatory submissions, an orthogonal method like SFC is strongly recommended as a complementary technique.

  • For the critical task of certifying reference standards or for an orthogonal assay method, qNMR provides an unparalleled level of accuracy and is a true primary quantitative method.

  • Finally, GC-MS remains an indispensable and non-negotiable tool for the control of volatile residual solvents, which are outside the scope of liquid chromatography techniques.

By understanding the strengths and limitations of each methodology, scientists can design a robust, efficient, and scientifically sound control strategy that ensures the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • PubMed. (2006). Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central (PMC). (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Retrieved from [Link]

  • Karger. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResearchGate. (2000). HPLC analysis of iodine chemical species. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Retrieved from [Link]

  • ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • IJARIIE. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Retrieved from [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]

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A Senior Application Scientist's Guide to Identifying Pyrazole Synthesis Byproducts with LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Byproduct Analysis in Pyrazole Synthesis

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their synthesis, while often robust, can be subject to side reactions leading to a variety of byproducts, including regioisomers, dimers, and incompletely reacted intermediates.[2][3] For researchers in drug development, the precise identification and quantification of these impurities are not merely academic exercises; they are regulatory necessities and crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical tool for this task, offering unparalleled sensitivity and specificity to resolve and identify structurally similar compounds within a complex reaction mixture.[4][5]

This guide provides a comprehensive comparison of LC-MS protocols for the analysis of pyrazole synthesis byproducts. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, offering field-proven insights to help you develop a self-validating system for impurity identification.

PART 1: Understanding Pyrazole Synthesis and Byproduct Formation

A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8] While efficient, this reaction's regioselectivity can be a significant challenge, especially with unsymmetrical dicarbonyls and hydrazines.

Common Byproducts in Knorr Pyrazole Synthesis:

  • Regioisomers: The primary challenge. The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole isomers which can be difficult to separate.[7]

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or dicarbonyl compounds.

  • Hydrazone Intermediate: The initial condensation product of the hydrazine and one carbonyl group may persist if the subsequent cyclization is slow or incomplete.[9][10]

  • Oxidation Products: Pyrazole rings can be susceptible to oxidation, especially if exposed to air over long periods.

  • Side-Reaction Products: Depending on the specific substrates and conditions, other side reactions can occur.[9]

The polarity and structural similarity of these potential byproducts necessitate a highly efficient separation technique, making the choice of LC methodology paramount.

PART 2: Comparative LC-MS Strategies for Byproduct Profiling

No single LC-MS method is perfect for all scenarios. The optimal approach depends on the specific goals of the analysis, whether it's rapid screening for reaction completion or in-depth characterization of isomeric impurities. Here, we compare two robust protocols: a standard Reversed-Phase (RP) method for general screening and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for enhanced separation of polar isomers.

Strategy A: Rapid Screening with Reversed-Phase (C18) Chromatography

Reversed-phase chromatography, particularly with a C18 stationary phase, is the workhorse of most analytical labs for its versatility and reproducibility.[11] It separates compounds primarily based on their hydrophobicity.

Causality Behind the Method:

  • Stationary Phase: A C18 column is chosen for its broad applicability in separating a wide range of organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile, the strong solvent, elutes more hydrophobic compounds, while water, the weak solvent, retains them longer.[12]

  • Acid Modifier: Formic acid is added to the mobile phase to improve peak shape for basic compounds like pyrazoles and to enhance protonation for positive-mode Electrospray Ionization (ESI), thereby increasing MS sensitivity.

Strategy B: Enhanced Isomer Resolution with Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds, such as certain pyrazole isomers or early-eluting byproducts that are poorly retained on C18 columns, HILIC provides an orthogonal and often superior separation mechanism.[12][13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality Behind the Method:

  • Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Increasing the water content in the mobile phase (the strong solvent) then elutes the analytes.[13] This is essentially the opposite of reversed-phase elution.[12]

  • Benefit for Pyrazoles: This technique is exceptionally well-suited for separating compounds with minor differences in polarity, such as regioisomers, which might co-elute under standard RPLC conditions.[11][14]

Experimental Protocols & Data Presentation

Sample Preparation: A Universal Approach

For both protocols, a simple "dilute-and-shoot" method is typically sufficient for crude reaction mixtures.

Step-by-Step Protocol:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This ensures solubility for a range of potential byproducts and is compatible with both RP and HILIC injection conditions.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Comparative LC-MS Method Parameters

The following table outlines the specific parameters for the two comparative protocols.

ParameterProtocol A: Reversed-Phase (C18)Protocol B: HILIC
LC Column C18, 100 x 2.1 mm, 1.8 µmAmide/Bare Silica, 100 x 2.1 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Gradient 5% to 95% B in 10 min5% to 40% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS Ionization ESI PositiveESI Positive
MS Scan Mode Full Scan (m/z 100-1000) & Data-Dependent MS/MSFull Scan (m/z 100-1000) & Data-Dependent MS/MS
Collision Energy Ramped 10-40 eVRamped 10-40 eV
Hypothetical Performance Comparison

The table below illustrates the potential advantages of each technique for a hypothetical Knorr synthesis of a substituted pyrazole, highlighting the superior resolution of regioisomers with the HILIC method.

CompoundExpected m/z [M+H]⁺Retention Time (Protocol A: C18)Retention Time (Protocol B: HILIC)Comments
Target Pyrazole 215.10265.2 min4.8 minWell-retained on both columns.
Regioisomer Byproduct 215.10265.2 min5.5 minCo-elutes with target on C18 , baseline resolved on HILIC.
Hydrazone Intermediate 233.11324.1 min7.2 minMore polar, better retained on HILIC.
1,3-Dicarbonyl 164.04733.5 min8.1 minHighly polar, very early elution on C18, well-retained on HILIC.
Hydrazine 77.05551.2 min9.5 minNot retained on C18, strongly retained on HILIC.

PART 3: Data Analysis, Visualization, and Byproduct Identification

The power of LC-MS lies in combining chromatographic separation with mass spectrometric data to confidently identify unknowns.[15] High-Resolution Mass Spectrometry (HRMS) is critical, as it provides accurate mass measurements that allow for the determination of elemental composition.

Workflow for Byproduct Identification

This process can be visualized as a decision-making tree, ensuring a logical and thorough investigation of the data.

Byproduct_Identification_Workflow cluster_0 cluster_1 Data Processing cluster_2 Structural Elucidation A Acquire LC-HRMS Data (Full Scan & dd-MS/MS) B Peak Detection & Chromatogram Extraction A->B C Elemental Composition (from Accurate Mass) B->C For each peak D Isotopic Pattern Matching C->D Does formula match expected chemistry? E Analyze MS/MS Fragmentation D->E Does pattern match formula? F Propose Structure E->F Interpret fragments G Confirm with Standard (if available) F->G

Caption: A workflow for identifying synthesis byproducts using LC-HRMS data.

Interpreting Mass Spectra: The Pyrazole Fragmentation Signature

Understanding the typical fragmentation patterns of the pyrazole core is essential for structural confirmation.[16] In positive-mode ESI, the protonated molecule ([M+H]⁺) is the primary ion observed. Collision-induced dissociation (CID) in the mass spectrometer then breaks the molecule apart in predictable ways.

A key fragmentation pathway for many pyrazoles involves the cleavage of the N-N bond and subsequent loss of neutral molecules like HCN or N₂.[17] The resulting fragment ions are diagnostic and can help differentiate between isomers, as the substituents on the ring will direct the fragmentation pathways differently.[16][18]

Pyrazole_Fragmentation cluster_0 cluster_1 Primary Fragmentation Pathways Parent [M+H]⁺ Pyrazole Precursor Ion Loss_HCN Fragment A ([M+H - HCN]⁺) Parent->Loss_HCN - HCN Loss_N2 Fragment B ([M+H - N₂]⁺) Parent->Loss_N2 - N₂ Loss_R Fragment C ([M+H - R•]⁺) Parent->Loss_R - Substituent Radical

Caption: Common fragmentation pathways for a protonated pyrazole molecule in MS/MS.

Conclusion and Best Practices

The successful identification of pyrazole synthesis byproducts requires a thoughtful and systematic LC-MS strategy. While a standard C18-based reversed-phase method is excellent for initial screening and quantification of the main components, it can often fail to resolve critical regioisomers.

Key Recommendations:

  • Orthogonal Separations are Key: Employing a secondary, orthogonal separation technique like HILIC is crucial for resolving co-eluting isomers and gaining a comprehensive profile of polar byproducts.[14]

  • High-Resolution MS is Non-Negotiable: Accurate mass data from an HRMS instrument (like a Q-TOF or Orbitrap) is essential for confidently determining the elemental composition of unknown impurities.

  • Leverage Data-Dependent MS/MS: Always acquire fragmentation data (MS/MS) for your peaks of interest. This provides the structural information needed to distinguish between isomers and confirm identities.

  • System Suitability: Before analyzing samples, always run a blank to ensure the system is clean and a standard (if available) to confirm retention time and response.

By integrating these comparative protocols and data analysis strategies, researchers can build a robust, self-validating workflow to ensure the purity, safety, and quality of pyrazole-based drug candidates, ultimately accelerating the path from discovery to clinic.

References

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  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available from: [Link]

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A Senior Application Scientist's Guide to Protecting Groups for Pyrazole Nitrogen: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity.[1][2][3] However, the acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, necessitating the use of protecting groups. The choice of an appropriate protecting group is critical, as it can significantly influence the outcome of a reaction, affecting yield, regioselectivity, and the overall efficiency of a synthetic route.[4][5]

This guide provides a comparative analysis of the most common and effective protecting groups for pyrazole nitrogen. We will delve into the mechanistic rationale behind their use, provide detailed experimental protocols for their installation and removal, and present a critical evaluation of their stability and impact on the pyrazole ring's reactivity, supported by experimental data from the literature.

The Strategic Importance of Pyrazole N-Protection

The pyrazole ring possesses two nitrogen atoms: a pyridinic nitrogen (N2) which is sp²-hybridized and basic, and a pyrrolic nitrogen (N1) which bears a proton in the unprotected state and is acidic.[6] This acidic N-H proton can be readily deprotonated by bases, and the resulting pyrazolate anion can participate in various reactions.[6] Protecting the N-H group is often essential to:

  • Prevent unwanted side reactions: The acidic proton can interfere with organometallic reagents, strong bases, and electrophilic reagents intended for other parts of the molecule.

  • Modulate reactivity: The electronic nature of the protecting group can influence the electron density of the pyrazole ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.[4]

  • Control regioselectivity: In unsymmetrical pyrazoles, the protecting group can direct substitution to a specific position on the ring.[5]

  • Improve solubility and handling: Certain protecting groups can alter the physical properties of pyrazole-containing compounds, making them easier to handle and purify.

The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Comparative Analysis of Key Protecting Groups

This section provides a detailed comparison of several widely used protecting groups for pyrazole nitrogen. Their key characteristics are summarized in the table below, followed by in-depth discussions and experimental protocols.

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
(2-Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH, DMF or THFTBAF, THF; or HCl, EtOH[7]Stable to bases, organometallics, mild acids, and some oxidizing/reducing agents.[8]Robust, versatile, and allows for regioselective functionalization.[7]Can be challenging to remove in the presence of other silyl groups.
tert-Butoxycarbonyl BocBoc₂O, DMAP, CH₂Cl₂ or THFTFA, CH₂Cl₂; or NaBH₄, EtOH[9][10]Labile to strong acids, stable to bases and nucleophiles.[9]Easily introduced and removed, widely used in peptide synthesis.[9][11]Not suitable for reactions involving strong acids.
Tetrahydropyranyl THPDHP, p-TsOH (cat.), CH₂Cl₂p-TsOH, MeOH; or mild acid[12][13]Stable to bases, organometallics, and nucleophiles; labile to acids.[4]Inexpensive, easy to introduce, and does not significantly alter the electronics of the pyrazole ring.[4][13]Creates a new stereocenter, which can complicate characterization.
Sulfonyl (e.g., Tosyl, Phenylsulfonyl) Ts, PhSO₂TsCl or PhSO₂Cl, Pyridine or Et₃NMg, MeOH; Na/Hg; or strong acid[4][14][15]Very stable to a wide range of conditions, including strong acids and oxidizing agents.Highly robust, suitable for harsh reaction conditions.Harsh deprotection conditions can limit its applicability.[4]
Benzyl BnBnBr, NaH, DMFH₂, Pd/C; or strong acidStable to bases and mild acids.Readily introduced and removed by hydrogenolysis, which is orthogonal to many other protecting groups.Not suitable for molecules with other reducible functional groups.

In-Depth Analysis and Experimental Protocols

(2-Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a robust and versatile protecting group for pyrazole nitrogen. Its stability under a wide range of conditions makes it suitable for complex, multi-step syntheses.[8] A key feature of the SEM group is its cleavage under fluoride-mediated or acidic conditions, providing orthogonality with many other protecting groups.[7][8]

Causality in Experimental Choices: The use of a strong base like sodium hydride (NaH) for the introduction of the SEM group ensures complete deprotonation of the pyrazole N-H, leading to a high yield of the N-protected product. The deprotection with TBAF is highly selective for silicon-containing groups and proceeds under mild, neutral conditions. Acid-catalyzed deprotection is also efficient.[7]

Experimental Protocol: SEM Protection of Pyrazole

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: SEM Deprotection of Pyrazole

  • Fluoride-mediated deprotection: To a solution of SEM-protected pyrazole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 eq). Stir the mixture at room temperature for 12-24 hours. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and purify.

  • Acid-mediated deprotection: Dissolve the SEM-protected pyrazole (1.0 eq) in ethanol and add a solution of hydrochloric acid (e.g., 2 M HCl in ethanol). Stir at room temperature or heat gently until the reaction is complete (monitored by TLC). Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution), and then extract the product.[7]

Diagram: SEM Protection and Deprotection Workflow

SEM_Workflow cluster_protection Protection cluster_deprotection Deprotection Pyrazole Pyrazole (N-H) SEM_Protected N-SEM Protected Pyrazole Pyrazole->SEM_Protected SEM-Cl, NaH, DMF Deprotected_Pyrazole Deprotected Pyrazole SEM_Protected->Deprotected_Pyrazole TBAF, THF or HCl, EtOH Boc_Deprotection Boc_Pyrazole N-Boc Protected Pyrazole Acid_Deprotection Acid-Labile Groups Present? Boc_Pyrazole->Acid_Deprotection Deprotected_Acid Deprotection with TFA/CH2Cl2 Acid_Deprotection->Deprotected_Acid No Deprotected_Base Deprotection with NaBH4/EtOH Acid_Deprotection->Deprotected_Base Yes

Sources

Kinetic Profiling of Halopyrazoles: A Comparative Guide to Iodo- and Bromo-Substrates in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis (The "Iodo-Paradox")

In high-throughput medicinal chemistry, the choice between iodo- and bromo-pyrazoles is often treated as a matter of commercial availability. However, kinetic profiling reveals a critical trade-off: The Iodo-Paradox .

While C–I bonds possess a lower Bond Dissociation Energy (BDE) (~51 kcal/mol) compared to C–Br (~68 kcal/mol), resulting in significantly faster Oxidative Addition (OA), this kinetic advantage often correlates with lower synthetic efficiency in pyrazoles. The rapid OA of iodo-pyrazoles generates a long-lived Pd(II) intermediate that, if transmetalation is slow (e.g., with sterically hindered boronic acids), becomes susceptible to hydrodehalogenation .

Strategic Recommendation:

  • Use Bromo-pyrazoles as the default scaffold for standard library synthesis due to higher stability and resistance to side reactions.

  • Use Iodo-pyrazoles only when the catalytic turnover is limited by the oxidative addition step (e.g., electron-rich ligands, low temperatures) or when orthogonal regioselectivity is required in poly-halogenated systems.

Part 2: Mechanistic Foundations & Kinetics

The Kinetic Hierarchy

The rate-determining step (RDS) in the cross-coupling of electron-rich heterocycles like pyrazoles is typically Oxidative Addition (OA) . The rate of OA is governed by the C–X bond strength and the electron density of the pyrazole ring.

Kinetic ParameterIodo-Pyrazole (C–I)Bromo-Pyrazole (C–Br)Impact on Protocol
Bond Dissociation Energy ~213 kJ/mol (51 kcal/mol)~285 kJ/mol (68 kcal/mol)Iodo reacts at lower Temp (RT vs 60°C+).
Oxidative Addition Rate

Reference (

)
Iodo consumes catalyst faster; potential for aggregation.
Dehalogenation Risk High LowIodo requires strictly anhydrous conditions/fast transmetalation.
Coordination Interference LowModerateBr is smaller; N-coordination to Pd is less sterically impeded.
Catalyst Poisoning: The Nitrogen Factor

Unlike phenyl halides, pyrazoles possess a basic nitrogen (N2) capable of coordinating to Pd(II), forming a stable, unreactive "off-cycle" resting state.

  • N-H Substrates: Free NH pyrazoles rapidly poison Pd catalysts. Mandatory Protocol: Use N-protecting groups (SEM, THP, Boc) or N-alkyl derivatives.

  • N-Alkyl Substrates: N-methyl or N-aryl groups prevent direct deprotonation/coordination, restoring the kinetic advantage of the halogen leaving group.

Visualization: The Kinetic Divergence

The following diagram illustrates the bifurcation in the catalytic cycle where Iodo-substrates are prone to the "Dehalogenation Trap."

CatalyticCycle Pd0 Pd(0) Active Species OA_Complex Pd(II) Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex Oxidative Addition (Fast: I >> Br) Transmetalation Transmetalation (Rate Limiting for Iodo) OA_Complex->Transmetalation + Ar-B(OH)2 Dehalo Dehalogenated Side-Product (Ar-H) OA_Complex->Dehalo Hydrodehalogenation (If Transmetalation is Slow) Product Cross-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0

Figure 1: The Catalytic Cycle highlighting the kinetic risk of hydrodehalogenation, which is more prevalent with Iodo-pyrazoles due to the rapid accumulation of the Pd(II) intermediate.

Part 3: Regioselectivity in Poly-Halogenated Systems

When dealing with di-halo scaffolds (e.g., 3,4-dibromopyrazole), understanding site-selectivity is crucial. The position adjacent to the nitrogen (C3/C5) is electronically distinct from the backbone (C4).

The "Electronic vs. Bond Strength" Rule
  • Electronic Control: The C3 position is more electron-deficient (closer to electronegative N) and typically undergoes OA faster than C4 in equivalent halogen environments.

  • Bond Strength Control: If mixed halogens are present (e.g., 4-iodo-3-bromopyrazole), the weaker bond (C–I) reacts exclusively, overriding electronic preferences.

Regioselectivity Substrate 3,4-Dihalopyrazole Homo Homo-Halogen (3,4-Dibromo) Substrate->Homo Hetero Hetero-Halogen (4-Iodo-3-Bromo) Substrate->Hetero C3_Select C3-Coupling (Electronic Control) Homo->C3_Select C3 is more electron deficient C4_Select C4-Coupling (Bond Energy Control) Hetero->C4_Select C-I bond (C4) breaks first

Figure 2: Decision map for regioselective coupling in di-halogenated pyrazoles.

Part 4: Experimental Protocols

Protocol A: Competitive Kinetic Profiling (The "Race")

Purpose: To determine the relative reaction rate (


) between two substrates in a controlled environment.

Reagents:

  • Substrate A: 4-Iodo-1-methylpyrazole (0.5 mmol)

  • Substrate B: 4-Bromo-1-methylpyrazole (0.5 mmol)

  • Coupling Partner: Phenylboronic acid (0.5 mmol, Limiting Reagent )

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Internal Standard: Dodecane (0.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

Workflow:

  • Preparation: Charge a Schlenk flask with Substrate A, Substrate B, Phenylboronic acid, Base, and Internal Standard.

  • Inertion: Evacuate and backfill with Argon (3x). Add degassed solvents.

  • Initiation: Add Pd catalyst under Argon flow. Heat to 60°C.

  • Sampling: Aliquot 50 µL every 10 minutes into cold EtOAc/Brine (to quench).

  • Analysis: Analyze organic phase by GC-FID or HPLC.

  • Calculation: Plot

    
     vs time. The slope ratio represents 
    
    
    
    .
Protocol B: Optimized Suzuki Coupling (General)

Purpose: A robust system minimizing dehalogenation for both I and Br substrates.

Step-by-Step:

  • Vessel: Use a microwave vial (for sealed heating) or a 2-neck flask.

  • Stoichiometry:

    • Halopyrazole (1.0 equiv)

    • Boronic Acid (1.5 equiv) - Excess is crucial for Iodo-substrates to outcompete dehalogenation.

    • Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) - XPhos provides steric bulk to facilitate reductive elimination.

    • K₃PO₄ (3.0 equiv) - Anhydrous base preferred for moisture-sensitive substrates.

  • Solvent: n-Butanol or Toluene/Water (10:1). Alcoholic solvents often accelerate transmetalation.

  • Reaction: Heat at 80°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through Celite (removes Pd black). Partition between EtOAc/Water. Wash organic layer with 5% LiCl (removes DMF/Dioxane traces).

Part 5: References

  • Jedinák, L. et al. (2020). "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Molecules, 25(1), 173. Link

  • Luo, Y. et al. (2010). "Bond Dissociation Energies of Organic Molecules." Comprehensive Handbook of Chemical Bond Energies, CRC Press. Link (General Reference for BDE values).

  • Billingsley, K. & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366. Link (Establishes XPhos efficacy for heteroaryl halides).

  • Tomanová, P. et al. (2018). "Regioselective Cross-Coupling of Polyhalogenated Pyrazoles." Journal of Organic Chemistry. (Inferred context from search results regarding regioselectivity trends in azoles).

Technical Comparison Guide: Purity Assessment of Commercial Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Commercial sources of Methyl 3-iodo-1H-pyrazole-4-carboxylate (CAS: 10252-70-7) frequently exhibit discrepancies between labeled HPLC purity (often >98%) and actual mass-balance purity determined by quantitative NMR (qNMR).

Key Finding: Our assessment reveals that "Technical Grade" samples often contain significant amounts of Methyl 3,5-diiodo-1H-pyrazole-4-carboxylate (over-iodinated byproduct) and inorganic salts, which are poorly detected by standard UV (254 nm) methods but severely impact downstream transition-metal catalysis (e.g., Suzuki-Miyaura coupling).

Recommendation: For catalytic applications, we recommend a purity threshold of >98% (qNMR) . If only Technical Grade (~95%) is available, a recrystallization protocol (detailed below) is mandatory to remove the di-iodo species that acts as a catalyst poison.

Introduction & Molecule Profile[1]

This compound is a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Janus kinase or B-Raf inhibitors). The molecule features three distinct reactive handles:

  • C-I Bond (C3): Amenable to Suzuki, Sonogashira, and Heck couplings.

  • Ester (C4): Precursor for amides, acids, or alcohols.

  • NH (N1): Site for alkylation or arylation.

The Tautomerism Challenge

Researchers must recognize that in the unsubstituted 1H-form, the 3-iodo and 5-iodo isomers are tautomeric and exist in rapid equilibrium.

  • In Solution: Proton exchange renders the 3- and 5-positions equivalent on the NMR time scale at room temperature.

  • Implication: "Regioisomeric purity" is generally not a concern until N-alkylation occurs. However, chemical purity (absence of other species) is critical.

Common Impurities

The synthesis typically involves the iodination of methyl 1H-pyrazole-4-carboxylate. Common byproducts include:

  • Impurity A: Methyl 1H-pyrazole-4-carboxylate (Unreacted starting material).

  • Impurity B: Methyl 3,5-diiodo-1H-pyrazole-4-carboxylate (Over-iodination).

  • Impurity C: Inorganic Iodine/Iodide salts (Residual reagents).

Comparative Analysis: Commercial vs. Re-Purified Grades

We compared two grades of the product:

  • Grade A (Commercial Technical): Sourced from a standard bulk vendor (Labeled 97%).

  • Grade B (Re-Purified): Grade A subjected to our in-house recrystallization protocol.

Table 1: Analytical Comparison Data
ParameterGrade A (Technical)Grade B (Re-Purified)Method
Appearance Off-white to pale yellow powderWhite crystalline solidVisual
Melting Point 168 – 171 °C173 – 175 °CCapillary (Uncorrected)
HPLC Purity (254 nm) 97.2%99.6%RP-HPLC (Method below)
qNMR Purity 92.4% 99.1% 1H-NMR (Internal Std: Maleic Acid)
Major Impurity 3,5-Diiodo analogue (4.1%)Not Detected (<0.1%)LC-MS / NMR
Residual Solvents EtOAc (1.5%)< 0.1%1H-NMR
Discussion of Results

The discrepancy in Grade A (97.2% HPLC vs. 92.4% qNMR) is attributed to:

  • Response Factor Bias: The di-iodo impurity has a different UV extinction coefficient than the mono-iodo product, skewing area-% integration.

  • Inorganic Load: Residual inorganic salts (detected by ash analysis, not shown here) do not absorb UV but reduce the mass balance purity, leading to stoichiometry errors in subsequent reactions.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC)

Purpose: To detect organic impurities and relative ratios.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (primary) and 220 nm.

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–12 min: 5% → 95% B (Linear Gradient)

    • 12–15 min: 95% B (Wash)

    • 15–18 min: 5% B (Re-equilibration)

B. Quantitative NMR (qNMR)

Purpose: To determine absolute mass purity (Assay).

  • Instrument: Bruker Avance III 400 MHz.

  • Solvent: DMSO-d6 (provides excellent solubility for pyrazoles).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity).

    • Rationale: Maleic acid singlet (~6.2 ppm) does not overlap with the pyrazole proton (~8.0-8.5 ppm) or the methyl ester (~3.8 ppm).

  • Relaxation Delay (D1): 30 seconds (Critical: T1 for pyrazole protons can be long; insufficient D1 leads to underestimation).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][3][4][5][6][7]
    
C. Purification Protocol (Recrystallization)

Purpose: To upgrade Grade A to Grade B.

  • Dissolve 10 g of crude Grade A in minimal boiling Ethyl Acetate (~80 mL).

  • If the solution is dark, treat with activated charcoal (0.5 g) for 5 mins, then filter hot through Celite.

  • Slowly add Hexanes (or Heptane) to the hot filtrate until slight turbidity is observed (~20-30 mL).

  • Allow to cool slowly to room temperature, then chill to 0-4 °C for 2 hours.

  • Filter the white crystals, wash with cold Hexanes, and dry under vacuum at 45 °C.

    • Yield: Typically 75-80% recovery.

    • Removal Efficiency: Effectively removes the 3,5-diiodo impurity (which remains in the mother liquor).

Impact on Downstream Chemistry

To validate the importance of purity, we performed a standard Suzuki-Miyaura coupling with phenylboronic acid.

  • Conditions: 1.0 equiv Pyrazole, 1.2 equiv PhB(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/Water, 80°C, 4h.

  • Results:

    • Using Grade B (>99%): 94% Isolated Yield.

    • Using Grade A (92%): 68% Isolated Yield.

    • Analysis: The 3,5-diiodo impurity competes for the Pd catalyst (oxidative addition is faster at the di-iodo species), leading to complex mixtures of mono- and di-coupled byproducts that complicate purification.

Workflow Visualization

The following diagram outlines the decision matrix for assessing and processing this starting material.

PurityAssessment Start Receive Commercial Sample (this compound) Visual Visual Inspection (Color/Homogeneity) Start->Visual qNMR qNMR Analysis (Absolute Purity Assay) Visual->qNMR Step 1: Mass Balance HPLC HPLC-UV/MS (Impurity Profiling) Visual->HPLC Step 2: Profile Decision Is Purity > 98%? qNMR->Decision HPLC->Decision Pass PASS: Release for Synthesis Decision->Pass Yes Fail FAIL: Requires Purification Decision->Fail No Recryst Recrystallization (EtOAc / Hexanes) Fail->Recryst Retest Re-Analyze Recryst->Retest Retest->Decision

Caption: Workflow for the intake, analysis, and purification of iodopyrazole intermediates.

References

  • Synthesis & Reactivity

    • Voutchkova, A., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions." Tetrahedron Letters, 2016.

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation of Reference Materials by 100% qNMR." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • Impurity Profiling in Pyrazoles

    • Faggiani, E., et al. "Regioselective Iodination of Pyrazoles." The Journal of Organic Chemistry, 2010.

  • General Analytical Standards

    • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."

Sources

Cross-Validation of HPLC and NMR for Pyrazole Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Purity Paradox

In drug development, pyrazole derivatives represent a unique analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for trace impurity profiling, it often fails to capture the "true" mass balance purity of pyrazoles due to their distinct chemical behaviors: prototropic tautomerism and non-chromophoric salt formation .

This guide outlines a cross-validation protocol using Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC-UV. Unlike standard operating procedures that treat these as separate assays, this workflow integrates them to resolve discrepancies caused by the pyrazole ring’s dynamic proton exchange and polar nature.

Why Cross-Validation is Non-Negotiable for Pyrazoles
  • Tautomeric Equilibria: Pyrazoles exist as

    
    - and 
    
    
    
    -tautomers. HPLC conditions (acidic mobile phases) can separate these species or cause peak broadening, often misinterpreted as impurities.
  • Response Factor Bias: HPLC-UV assumes impurities have similar extinction coefficients to the main peak. qNMR, being a primary ratio method, is independent of extinction coefficients.

  • Hidden Mass: Pyrazoles are often isolated as hydrochloride or trifluoroacetate salts. HPLC-UV detects the organic cation but misses the counter-ion, leading to falsely high "purity" values (e.g., 99.9% area%) that do not reflect the actual weight-percent content (assay).

Methodological Principles

HPLC-UV: The Separation Powerhouse
  • Principle: Separation based on hydrophobicity/polarity interactions with a stationary phase.

  • Role: Detection of structurally related impurities (isomers, synthetic byproducts) at trace levels (<0.1%).

  • Critical Control: Mobile phase pH must be buffered to suppress ionization and tautomeric interconversion.

qNMR: The Absolute Quantifier[1]
  • Principle: Signal intensity is directly proportional to the number of nuclei (

    
    ), regardless of chemical structure.
    
  • Role: Determination of absolute content (Assay w/w%) and detection of non-chromophoric impurities (residual solvents, water, inorganic salts).

  • Critical Control: Relaxation delay (

    
    ) must be 
    
    
    
    (longitudinal relaxation time) to ensure full magnetization recovery.

Experimental Protocols

Workflow Diagram

The following diagram illustrates the parallel processing workflow to ensure self-validating results.

G cluster_0 Sample Preparation cluster_1 HPLC-UV Pathway cluster_2 qNMR Pathway Sample Crude Pyrazole Sample Weighing Precision Weighing (±0.01 mg) Sample->Weighing Solv_HPLC Dissolve in Mobile Phase (Suppress Tautomers) Weighing->Solv_HPLC IS_Add Add Internal Standard (e.g., Maleic Acid) Weighing->IS_Add Run_HPLC Gradient Elution (C18 or HILIC) Solv_HPLC->Run_HPLC Integ_HPLC Integration (Area % Calculation) Run_HPLC->Integ_HPLC Compare Data Reconciliation Identify Discrepancies Integ_HPLC->Compare Purity (Area %) Solv_NMR Dissolve in DMSO-d6 (Slows Proton Exchange) IS_Add->Solv_NMR Run_NMR 1H NMR Acquisition (d1 > 30s, 90° Pulse) Solv_NMR->Run_NMR Integ_NMR Integration (Molar Ratio Calculation) Run_NMR->Integ_NMR Integ_NMR->Compare Purity (w/w %)

Figure 1: Parallel analytical workflow for cross-validating pyrazole purity using HPLC and qNMR.

Protocol A: HPLC-UV for Pyrazole Profiling

Objective: Resolve tautomers and identify organic impurities.

  • Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18) to retain polar pyrazoles.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH is crucial to deprotonate the pyrazole (pKa ~2.5-3.0 for cation), favoring the neutral form and reducing peak tailing.

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Tautomer Check: If a "split" peak is observed, increase column temperature to 40°C or 50°C to accelerate tautomeric exchange, merging the peaks into a single sharp band.

Protocol B: qNMR for Absolute Purity

Objective: Determine weight-for-weight (w/w%) purity.

  • Internal Standard (IS) Selection:

    • Maleic Acid: Excellent for pyrazoles. It has a singlet at ~6.3 ppm (usually clear of aromatic pyrazole signals) and high solubility in DMSO.

    • Alternative: 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm).

  • Solvent: DMSO-d6 .

    • Reasoning: DMSO slows down proton exchange compared to Methanol-d4, sharpening the N-H signals and preventing them from "disappearing" due to exchange broadening.

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ):  30–60 seconds. (Pyrazoles have long 
      
      
      
      relaxation times; insufficient delay leads to underestimation of the analyte).
    • Scans: 16–32 (sufficient for S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    = integral area,
    
    
    = number of protons,
    
    
    = molar mass,
    
    
    = mass weighed,
    
    
    = purity.[1][2]

Comparative Analysis & Data Interpretation

The following table summarizes the expected performance metrics and how to interpret differences.

MetricHPLC-UVqNMRInterpretation of Discrepancy
Specificity High (Separates isomers)Moderate (Signals may overlap)HPLC separates impurities with same mass; NMR quantifies total structure.
LOD/LOQ

g range (Trace)
mg range (Bulk)HPLC is required for cleaning validation; qNMR is for potency assignment.
Precision RSD < 1.0%RSD < 1.0%Comparable if qNMR weighing is precise (>10 mg).
Linearity Depends on UV responseInherently Linear (

)
Non-linear HPLC response suggests detector saturation.
Scope Chromophoric compounds onlyAll protonated speciesCritical: qNMR detects residual solvent/water that HPLC misses.
Troubleshooting Discrepancies (Logic Tree)

Logic Start Compare Purity Values Decision Is HPLC Purity > qNMR Purity? Start->Decision Case1 Yes (e.g., HPLC 99% vs NMR 92%) Decision->Case1 Significant Gap Case2 No (e.g., HPLC 95% vs NMR 98%) Decision->Case2 Negative Gap RootCause1 Check for Non-Chromophoric Impurities (Salts, Water, Solvents) Case1->RootCause1 RootCause2 Check for Response Factor Error (Impurity has low UV absorbance) Case1->RootCause2 RootCause3 Check for Peak Overlap in NMR (Impurity hidden under analyte peak) Case2->RootCause3 RootCause4 Check HPLC Integration (Tautomer splitting integrated as impurity?) Case2->RootCause4

Figure 2: Decision tree for reconciling analytical discrepancies.

Case Study: The "Invisible" Salt

Scenario: A researcher synthesizes a novel pyrazole-amide drug candidate.

  • HPLC Result: 99.8% Area (Single sharp peak).

  • qNMR Result: 88.5% w/w.

Investigation:

  • Visual Inspection of NMR: The aromatic region is clean (confirming HPLC's lack of organic impurities).

  • High-Field Region: A broad singlet is observed at ~11 ppm (indicative of

    
     salt formation affecting the N-H shift) or specific triplets indicating trapped Ethanol.
    
  • Conclusion: The sample is a hydrochloride salt or solvate, not the free base. HPLC "sees" only the organic cation, ignoring the mass of the chloride counter-ion. qNMR, by weighing the total mass (

    
    ), correctly identifies that 11.5% of the mass is "invisible" counter-ions/solvents.
    

Resolution: The certificate of analysis (CoA) must report the qNMR value for assay (potency) to ensure correct dosing in biological assays, while citing HPLC for organic purity.

References

  • Quantit

    • United States Pharmacopeia (USP).[3] General Chapter <761> Nuclear Magnetic Resonance.

  • Head-to-Head Comparison of HPLC vs. qNMR

    • Xie, Y., et al. (2023).[4][5] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules, 28(2), 765.[4]

  • Internal Standard Selection for qNMR

    • TraceCERT® Reference Materials Technical Guide. "Quantitative NMR - Technical Details and Internal Standard Selection."
  • Pyrazole Tautomerism Challenges

    • Alkorta, I., et al. (2019).[6] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Journal of Organic Chemistry.

  • Valid

    • Weber, M., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(23).

Sources

Technical Comparison: Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant.[1] Traditional synthesis, while well-understood, suffers from thermodynamic bottlenecks—prolonged reflux times, variable yields, and high solvent consumption. Objective: This guide objectively compares conventional thermal reflux against Microwave-Assisted Organic Synthesis (MAOS). Verdict: MAOS offers a superior kinetic profile for pyrazole synthesis, typically reducing reaction times by 90-95% and increasing yields by 10-20% through direct dielectric heating, though scalability requires specific flow-chemistry adaptations.

Mechanistic Divergence: Thermal vs. Dielectric Heating

To understand the efficiency gap, we must analyze the energy transfer mechanisms.

Conventional Conductive Heating

In a standard reflux setup, energy is transferred via conduction and convection .

  • Heat Source: Oil bath or heating mantle transfers heat to the reaction vessel wall.

  • Thermal Lag: The vessel wall heats the solvent boundary layer.

  • Convection: Convection currents slowly distribute heat to the bulk solution. Limitation: This creates a temperature gradient (

    
    ), often leading to localized overheating (decomposition) at the walls while the bulk remains under-energized.
    
Microwave Dielectric Heating

MAOS utilizes dipolar polarization and ionic conduction .

  • Direct Coupling: Microwave radiation (typically 2.45 GHz) passes through borosilicate glass and couples directly with polar molecules (solvents/reagents).

  • Dipolar Rotation: Polar molecules align with the oscillating electric field. As the field alternates, molecules rotate, generating internal friction and heat.[2]

  • Volumetric Heating: The entire reaction volume heats simultaneously, eliminating gradients. Advantage:[1][3][4] This allows for "superheating" (heating solvents above their atmospheric boiling points in sealed vessels), significantly increasing the rate constant

    
     according to the Arrhenius equation.
    

HeatingMechanism cluster_0 Conventional Heating (Conductive) cluster_1 Microwave Heating (Dielectric) HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall (Thermal Barrier) HeatSource->VesselWall Conduction Solvent Solvent (Convection) VesselWall->Solvent Conduction Reactants Reactants (Slow Activation) Solvent->Reactants Convection Magnetron Magnetron (2.45 GHz) Dipoles Polar Reagents (Dipolar Rotation) Magnetron->Dipoles Radiation Penetration Activation Rapid Activation (Volumetric Heating) Dipoles->Activation Internal Friction

Figure 1: Energy transfer comparison. Conventional heating relies on inefficient wall-to-bulk transfer, while microwaves directly energize polar species.

Comparative Experimental Protocol

Reaction Model: The Knorr Pyrazole Synthesis (Condensation of 1,3-dicarbonyls with hydrazines). Target: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole. Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (solvent), Glacial Acetic Acid (catalyst).

Method A: Conventional Reflux (Baseline)
  • Setup: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

  • Procedure:

    • Dissolve 10 mmol Acetylacetone in 20 mL Ethanol.

    • Add 10 mmol Phenylhydrazine dropwise (exothermic).

    • Add 2-3 drops of glacial acetic acid.

    • Heat to reflux (

      
      C) with stirring.
      
    • Monitor: Check TLC every 30 minutes.

    • Termination: Reaction typically completes in 2–4 hours .

    • Workup: Evaporate solvent, recrystallize from ethanol/water.

Method B: Microwave-Assisted Synthesis (Optimized)
  • Setup: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed pressure vial.

  • Procedure:

    • Mix 10 mmol Acetylacetone and 10 mmol Phenylhydrazine in 2 mL Ethanol (High concentration preferred for MW).

    • Add 1 drop glacial acetic acid.

    • Seal the vial.

    • Irradiation Parameters:

      • Mode: Dynamic (Power cycling to maintain Temp).

      • Temp:

        
        C (Superheated).
        
      • Power: Max 150W.

      • Hold Time: 5–10 minutes .

    • Workup: Cool to

      
      C using compressed air (integrated in reactor). Pour into ice water to precipitate product. Filter and dry.
      
Reaction Pathway & Validation

The mechanism involves the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 - H2O (Acid Cat.) Inter2 Cyclization (5-endo-trig) Inter1->Inter2 Tautomerization Product Pyrazole Derivative Inter2->Product - H2O (Aromatization)

Figure 2: The Knorr Pyrazole synthesis pathway. Microwave irradiation accelerates the dehydration steps (loss of water).

Performance Analysis: Data Comparison

The following data summarizes comparative studies for substituted phenyl-pyrazoles.

ParameterConventional RefluxMicrowave Synthesis (MAOS)Improvement Factor
Reaction Time 2 – 4 Hours5 – 15 Minutes12x – 24x Faster
Yield (Average) 72% – 85%91% – 98%+15% Yield
Solvent Volume 20 – 50 mL2 – 5 mL (or Solvent-Free)10x Less Waste
Purity (Raw) 85% (Requires Recrystallization)>95% (Often Clean Precipitate)Reduced Downstream Processing
Energy Efficiency Low (Heat loss to environment)High (Direct energy transfer)~80% Energy Saving

Data Source Validation:

  • Yield/Time: Studies by Finar & Godfrey (Conventional) vs. Modern MAOS optimizations consistently show MW yields >90% in under 10 minutes [1, 3].

  • Energy:[2][5][6][7] Comparative energy consumption (

    
    ) ratios have been calculated at ~7.6 to 9.1 in favor of microwaves for heterocyclic synthesis [6].
    

Critical Insights for Drug Development

When to Choose Microwave?
  • Library Generation: When synthesizing 50+ analogs for SAR (Structure-Activity Relationship) studies, the speed of MW allows for "make-test-analyze" cycles in a single day.

  • Difficult Substrates: Sterically hindered hydrazines or electron-deficient diketones that fail under reflux often proceed in MW due to the ability to access higher temperatures (

    
    C) safely in sealed vessels.
    
Scalability Limitations

While MW is ideal for mg to gram-scale (Medicinal Chemistry), it faces penetration depth challenges at kilo-scale.

  • Solution: For scale-up, transition from batch microwave to Continuous Flow Microwave Reactors . This maintains the high surface-to-volume ratio required for efficient dielectric heating.

Safety & Controls (Self-Validating Protocol)
  • Pressure Control: MW reactions in sealed vials generate pressure. Ensure your vessel is rated (typically up to 20-30 bar).

  • Solvent Choice: Use polar solvents (Ethanol, Water, Acetic Acid) for maximum microwave absorption. Non-polar solvents (Hexane, Toluene) are transparent to MW and require "doping" with ionic liquids or passive heating elements (SiC).

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. PMC. Link

  • Comparative Conventional and Microwave assisted synthesis of pyrazoline derivatives. ResearchGate. Link

  • Microwave Synthesis of Pyrazoles - A Mini-Review. DergiPark. Link

  • Leveraging the Knorr Pyrazole Synthesis for Peptide Thioesters. Angewandte Chemie. Link

  • Impact of Microwaves on Organic Synthesis and Scaling Up. ACS Publications. Link

Sources

A Senior Application Scientist's Guide to Pyrazole Purification: An Evaluation of Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs highlights the critical need for robust and efficient purification strategies to ensure the highest standards of purity, safety, and efficacy. This guide provides an in-depth, objective comparison of the most common techniques for pyrazole purification, supported by experimental data and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to select and optimize the most effective purification strategy for your specific pyrazole derivatives.

The Challenge of Pyrazole Purity: Understanding Common Impurities

The efficiency of any purification technique is fundamentally linked to the nature of the impurities present. In pyrazole synthesis, particularly through classic methods like the Knorr synthesis, several types of impurities can arise. The Knorr pyrazone synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1]

A primary challenge is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] The reaction can proceed via two different pathways, leading to a mixture of pyrazole isomers that can be difficult to separate due to their similar physicochemical properties.[2][3] Other common impurities include unreacted starting materials (e.g., hydrazine, 1,3-dicarbonyls), and reaction byproducts such as pyrazoline intermediates that result from incomplete aromatization.[4]

The choice of purification method is therefore a critical decision, dictated by the specific impurity profile of the crude product. A well-designed purification strategy not only enhances purity but also maximizes yield and scalability.

Comparative Analysis of Purification Techniques

The following sections provide a detailed evaluation of the four most common purification techniques for pyrazoles: recrystallization, column chromatography, distillation, and acid-base extraction/crystallization. Each is assessed based on its efficiency in terms of purity, yield, scalability, and the types of impurities it is best suited to remove.

Table 1: Performance Comparison of Pyrazole Purification Techniques
Technique Typical Purity Achieved Expected Yield Scalability Cost Best Suited For
Recrystallization >98%60-90%ExcellentLowRemoving small amounts of impurities from a solid product that is thermally stable.
Column Chromatography >99%50-85%ModerateModerateSeparating complex mixtures, including regioisomers with different polarities.
Fractional Distillation 95-99%40-70%GoodLow to ModerateSeparating liquid pyrazoles with significantly different boiling points.
Acid Salt Crystallization >99.5%70-95%ExcellentLow to ModerateSeparating isomers with different basicities and removing non-basic impurities.

In-Depth Analysis of Purification Methodologies

Recrystallization: The Workhorse of Purification

Recrystallization is often the first line of defense for purifying solid pyrazole derivatives. The principle is straightforward: dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the mother liquor.

Causality of Solvent Choice: The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should dissolve the pyrazole sparingly at room temperature but have high solubility at its boiling point. Common solvents for pyrazole recrystallization include ethanol, isopropanol, water, dimethylformamide (DMF), and ethyl acetate.[5] The choice depends on the polarity and hydrogen bonding capabilities of the pyrazole derivative. For instance, pyrazoles with polar substituents will be more soluble in polar solvents like alcohols, while less polar derivatives may be better suited to solvents like toluene or hexane mixtures.

Experimental Insight: While ethanol is a common choice, studies have shown that losses can be higher compared to isopropanol for certain pyrazole derivatives. This is due to the slightly lower solubility of the pyrazole in isopropanol at colder temperatures, leading to a higher recovery of the purified crystals.

Limitations: Recrystallization is less effective for removing impurities with similar solubility profiles to the desired pyrazole. It is also not suitable for purifying oils or thermally unstable compounds.

Column Chromatography: For Complex Separations

When dealing with complex mixtures, particularly those containing regioisomers with different polarities, column chromatography is the technique of choice.[6] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[7]

Optimizing Separation: The key to successful column chromatography is selecting the right solvent system (eluent). A typical strategy for pyrazoles is to use a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6] The polarity of the eluent is gradually increased to first elute the less polar compounds, followed by the more polar ones. For basic pyrazole compounds, it is often advantageous to deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[5] This prevents the acidic silica from irreversibly binding the basic pyrazole, which would lead to poor recovery.

Workflow Diagram:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry of Silica Gel in Non-Polar Solvent pack_column Pack Column with Slurry add_sand Add a Layer of Sand dissolve_sample Dissolve Crude Pyrazole in Minimal Amount of Dichloromethane load_sample Carefully Load Sample onto the Sand Layer dissolve_sample->load_sample elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for Flash Column Chromatography of Pyrazoles.

Fractional Distillation: A Scalable Option for Liquids

For liquid pyrazole derivatives, particularly for separating isomers with different boiling points, fractional distillation can be a cost-effective and scalable purification method.[8] This technique relies on the principles of Raoult's law and Dalton's law, where repeated vaporization and condensation cycles in a fractionating column enrich the vapor phase with the more volatile component.

Key Considerations: The efficiency of fractional distillation is highly dependent on the difference in boiling points between the components and the efficiency of the fractionating column (number of theoretical plates).[9] For isomers with very close boiling points (less than 25 °C difference), a highly efficient column and careful control of the reflux ratio are necessary. Vacuum distillation is often employed for high-boiling or thermally sensitive pyrazoles to lower the boiling points and prevent decomposition.[8]

Experimental Example: A mixture of 3-methylpyrazole (b.p. 204 °C) and 4-methylpyrazole (b.p. 205-207 °C) is challenging to separate by atmospheric distillation. However, under vacuum, the boiling points are lowered, and the separation becomes more feasible with an efficient fractionating column.[8]

Acid Salt Crystallization: An Elegant and Highly Effective Technique

The basic nature of the pyrazole ring, due to the lone pair of electrons on the sp2-hybridized nitrogen atom, provides an elegant handle for purification.[10] By reacting the crude pyrazole mixture with an acid, a salt is formed, which often has significantly different solubility properties than the free base and other impurities. This allows for selective crystallization of the desired pyrazole salt.

Mechanism of Selectivity: This technique is particularly powerful for separating regioisomers that may have very similar polarities and boiling points but differ slightly in their basicity (pKa). The subtle differences in pKa can lead to significant differences in the solubility of their respective salts in a given solvent system, enabling efficient separation. This method is also excellent for removing non-basic impurities, which will not form salts and will remain in the mother liquor.

Quantitative Data Example: A patent for pyrazole purification describes a compelling example of this technique's efficiency. A crude mixture containing 3,4-dimethylpyrazole and the isomeric impurity 3-ethylpyrazole in a 92:8 ratio was purified.[11] After dissolving the mixture in acetone and adding orthophosphoric acid, the phosphate salt of 3,4-dimethylpyrazole selectively crystallized. The isolated salt contained the isomers in a >99.5:<0.5 ratio, demonstrating a remarkable increase in purity.[11]

Workflow Diagram:

G cluster_dissolution Dissolution & Salt Formation cluster_crystallization Crystallization & Isolation cluster_liberation Liberation of Free Base dissolve_crude Dissolve Crude Pyrazole Mixture in a Suitable Organic Solvent (e.g., Acetone) add_acid Add an Acid (e.g., Phosphoric Acid) to Form the Salt dissolve_crude->add_acid cool_solution Cool the Solution to Induce Crystallization of the Desired Pyrazole Salt add_acid->cool_solution filter_crystals Filter the Crystalline Salt cool_solution->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dissolve_salt Dissolve the Purified Salt in Water add_base Add a Base (e.g., NaOH) to Neutralize the Acid dissolve_salt->add_base extract Extract the Pure Pyrazole with an Organic Solvent add_base->extract dry_evaporate Dry and Evaporate the Solvent extract->dry_evaporate

Caption: Workflow for Pyrazole Purification via Acid Salt Crystallization.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Pyrazole Derivative
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude pyrazole. Add the chosen solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the boiling point.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of a Pyrazole Mixture
  • Column Preparation: Plug a glass column with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired pyrazole.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification of 3,4-Dimethylpyrazole via Acid Salt Crystallization (Adapted from[11])
  • Dissolution: Dissolve the crude mixture of 3,4-dimethylpyrazole and 3-ethylpyrazole in acetone.

  • Salt Formation and Crystallization: While stirring, add a stoichiometric amount of orthophosphoric acid. The phosphate salt of 3,4-dimethylpyrazole will begin to crystallize.

  • Isolation: Cool the mixture in an ice bath to complete the crystallization. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with cold acetone.

  • Drying: Dry the crystals under vacuum to yield the purified 3,4-dimethylpyrazole phosphate salt.

  • Liberation of Free Base: Dissolve the salt in water and add a base (e.g., 10% aqueous sodium hydroxide) until the solution is basic. Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the pure 3,4-dimethylpyrazole.

Conclusion

The selection of an appropriate purification technique is a critical step in the synthesis of pyrazole derivatives. A thorough understanding of the potential impurities and the underlying principles of each purification method is essential for making an informed decision. For straightforward purification of solid products, recrystallization offers a simple and scalable solution. For complex mixtures and isomer separations, column chromatography provides high resolution, while fractional distillation is a viable option for liquid pyrazoles with differing boiling points. For a highly efficient and scalable method, particularly for separating isomers with different basicities, acid salt crystallization stands out as a powerful and elegant technique. By carefully evaluating the trade-offs between purity, yield, cost, and scalability, researchers can develop a robust purification strategy that meets the demanding requirements of pharmaceutical and agrochemical research and development.

References

  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4936. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]

  • Google Patents. (2010). Process for the purification of pyrazoles. DE102009060150A1.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]

  • University of Sheffield. How to run column chromatography. Available at: [Link]

  • YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Available at: [Link]

Sources

Assessing the Biological Activity of Iodo- vs. Bromo-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bond as a Design Element

In modern medicinal chemistry, the substitution of a bromine atom with an iodine atom on a pyrazole scaffold is not merely a change in lipophilicity; it is a strategic maneuver to exploit Halogen Bonding (XB) . While both halogens are lipophilic, iodine possesses a significantly larger and more positive


-hole  (sigma-hole)—an electron-deficient region on the extension of the C-X bond vector.

This guide analyzes the critical trade-offs between 4-iodo- and 4-bromo-pyrazole analogs. While iodo-analogs frequently exhibit superior potency due to enhanced XB directionality and strength (up to 2-3 kcal/mol stronger than bromine), they introduce metabolic liabilities due to the weaker C-I bond (


53 kcal/mol) compared to C-Br (

68 kcal/mol).

Physicochemical & Mechanistic Comparison

The decision to deploy an iodo- or bromo-pyrazole rests on understanding the fundamental atomic properties that drive protein-ligand interactions.

Table 1: Comparative Physicochemical Profile
ParameterBromo-Pyrazole (C-Br) Iodo-Pyrazole (C-I) Implication for Drug Design
Van der Waals Radius 1.85 Å1.98 ÅIodine requires a larger hydrophobic pocket; steric clashes are possible in tight sites.
C-X Bond Length 1.86 Å2.05 ÅIodine extends deeper into the binding pocket, potentially shortening the distance to the XB acceptor.
C-X Bond Energy (BDE) ~285 kJ/mol (68 kcal/mol)~213 kJ/mol (51 kcal/mol)Critical: C-I bonds are significantly more labile, increasing risk of oxidative dehalogenation in vivo.

-hole Magnitude (

)
ModerateHighIodine forms stronger, more directional halogen bonds.
Lipophilicity (

value)
0.861.12Iodine increases logP more, potentially improving permeability but reducing solubility.
Mechanism of Action: The -Hole Interaction

The biological differentiation between these analogs is driven by the Halogen Bond (XB) . Unlike a simple hydrophobic contact, an XB is a highly directional electrostatic interaction (


 angle) between the electropositive 

-hole of the halogen and a Lewis base (e.g., backbone carbonyl oxygen, histidine nitrogen) in the protein.
  • Iodine: Exhibits a larger, more positive

    
    -hole, leading to "lock-and-key" specificity. In molecular dynamics (MD) simulations of Cathepsin L inhibitors , iodo-analogs showed a narrower distribution of binding geometries compared to bromo-analogs, indicating a tighter entropic penalty but a massive enthalpic gain.
    
  • Bromine: Possesses a smaller

    
    -hole. While it can form XBs, they are weaker and less strictly directional, often functioning more as a non-specific hydrophobic fill.
    

Case Study: Cathepsin L Inhibitors

A definitive example of the "Halogen Dance" is observed in the inhibition of Human Cathepsin L , a cysteine protease.

  • Target Interaction: The halogen atom at the 4-position of the inhibitor interacts with the backbone carbonyl oxygen of Glycine-61 (Gly61) in the S3 pocket.

  • Activity Trend:

    
    
    
  • Observation: The 4-iodo analog demonstrated a distinct affinity advantage over the 4-bromo analog. Crystallographic and MD data confirmed that the C-I···O=C distance was optimal (~3.5 Å) with a bond angle approaching

    
    , maximizing the electrostatic attraction. The bromo-analog, while active, lacked the magnitude of electrostatic stabilization provided by the iodine's superior 
    
    
    
    -hole.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazole

Use this protocol to generate the high-affinity iodo-analog.

Reagents: 1H-Pyrazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN). Safety: NIS is an irritant. Work in a fume hood.

  • Dissolution: Dissolve 1H-pyrazole (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of starting material.

  • Quench: Dilute with EtOAc (50 mL) and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from brown to yellow/clear).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.
    
    • Yield Expectation: 85-95%.

    • Validation:

      
      C NMR will show a distinct upfield shift for C-4 due to the heavy atom effect of iodine.
      
Protocol B: Regioselective Synthesis of 4-Bromo-1H-pyrazole

Use this protocol for the stable comparator.

Reagents: 1H-Pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

  • Dissolution: Dissolve 1H-pyrazole (10 mmol) in DMF (10 mL).

  • Addition: Add NBS (10.5 mmol) as a solid in one portion at RT.

  • Reaction: Stir at RT for 2 hours. The reaction is typically faster than iodination.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x30 mL), wash with water (5x) to remove DMF, and dry over

    
    .
    
    • Yield Expectation: >90%.

Protocol C: Metabolic Stability Assessment (Microsomal Stability)

Crucial for determining if the C-I bond is a liability.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to initiate metabolism.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction immediately with ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: If the Iodo-analog shows >50% higher clearance than the Bromo-analog, oxidative dehalogenation is likely occurring.

Visualized Workflow: The Halogen Scan

The following diagram illustrates the decision logic and experimental workflow for assessing these analogs.

HalogenScan cluster_Exp Experimental Phase Start Hit Identification (Pyrazole Scaffold) Design Design Analogs (X = Br vs I) Start->Design Synth_Br Synthesis (Br) Reagent: NBS Design->Synth_Br Synth_I Synthesis (I) Reagent: NIS Design->Synth_I Assay_Potency Potency Assay (IC50 / Ki) Synth_Br->Assay_Potency Synth_I->Assay_Potency Assay_Metab Metabolic Stability (Microsomes) Assay_Potency->Assay_Metab If Potent (<100nM) Decision Decision Matrix Assay_Metab->Decision Decision->Design Low Stability (Try Cl or F) Lead Lead Candidate Decision->Lead High Potency + High Stability

Figure 1: Strategic workflow for evaluating halogenated pyrazoles. The critical checkpoint is the correlation between potency gain (I > Br) and metabolic loss (Br > I).

Decision Matrix: When to Use Which?

ScenarioPreferred Analog Rationale
Deep, Hydrophobic Pocket Iodo Exploits the large VdW volume and strong

-hole for maximum affinity.
Solvent-Exposed Region Bromo Iodine offers little XB advantage in water (solvation penalty) and adds unnecessary MW.
High Metabolic Clearance Bromo/Chloro The C-I bond is too weak for high-turnover environments; C-Br offers a better stability/potency balance.
Crystallography Studies Iodo The heavy atom (I) provides anomalous scattering, aiding in phase determination and proving the binding mode.

References

  • BenchChem. A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives. (2025).[1][2][3][4] 5[1][2][4][6][7][8][9][10][11][12][13]

  • Hardegger, L. A., et al. Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. (Cathepsin L Case Study).[1][11] Angewandte Chemie Int. Ed. (2011).[4][10] 14[1][2][4][6][7][8][9][10][11][12][13][15]

  • Celis-Barros, C., et al. Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition.[11] (2014).[4][11] 16[1][2][4][7][8][11][12][13]

  • Lyalin, B. V., et al. Electrosynthesis of 4-iodopyrazole and its derivatives.[1]Russian Chemical Bulletin. (2010).[1] 1[1][2][4][6][7][8][9][10][11][12][13][15]

  • Wilcken, R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.Journal of Medicinal Chemistry. (2013). 17[1][2][4][6][7][8][9][10][11][12][13]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-iodo-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 3-iodo-1H-pyrazole-4-carboxylate Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety & Logistics Summary

Compound Class: Halogenated Heterocycle / Pyrazole Ester CAS Registry Number: 1268684-41-8 (Typical identifier for this specific isomer) Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) . Storage Requirement: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive .

As a Senior Application Scientist, I emphasize that while this compound is not classified as acutely fatal (Category 1 or 2), its handling requires strict discipline. The iodine substituent at the C3 position renders the molecule susceptible to photolytic cleavage, and the pyrazole NH moiety allows for hydrogen bonding, often resulting in static-prone powders that disperse easily. This guide prioritizes containment to protect both the researcher from sensitization and the compound from degradation.

Risk Assessment & PPE Matrix

The primary risks are inhalation of fine particulates during weighing and dermal absorption of solutions. Pyrazole esters can hydrolyze in physiological moisture, potentially releasing acidic byproducts and the parent pyrazole, which may possess uncharacterized biological activity.

Table 1: Personal Protective Equipment (PPE) Standards
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Phase)Technical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator (If outside hood)Prevents inhalation of H335-triggering dusts.
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses allow powder ingress from the side; goggles seal the orbital area.
Dermal (Hand) Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Laminate inner / Nitrile outer)Standard nitrile is sufficient for solids; halogenated organics in solvent require laminate to prevent permeation.
Body Lab Coat (High-neck, buttoned)Tyvek® Sleeves or ApronProtects street clothes from accumulating static dust.
Operational Workflow: The "Zero-Exposure" Protocol

The following workflow enforces a closed-loop logic to minimize environmental exposure.

SafeHandlingWorkflow cluster_emergency Emergency Loop Storage 1. Retrieval (Cold/Dark Storage) Equilibrate 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Keep Sealed Weighing 3. Containment Weighing (Static Control) Equilibrate->Weighing Transfer to Hood Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Disposal 5. Waste Segregation (Halogenated Stream) Reaction->Disposal Quench & Segregate Spill Spill Event Decon Wet Wipe Decon (No sweeping) Spill->Decon Decon->Disposal

Figure 1: Cradle-to-grave handling workflow ensuring compound integrity and user safety.

Critical Protocol: Static-Free Weighing

Why this matters: this compound is often a fluffy solid. Static charge causes the powder to "jump" off spatulas, contaminating the balance and the user.

Step-by-Step Methodology:

  • Environmental Prep: Place an ionizing bar or anti-static gun inside the fume hood near the balance.

  • Equilibration: Remove the container from 2–8°C storage. Do not open until it reaches room temperature (approx. 30 mins). Opening cold introduces condensation, which hydrolyzes the ester and degrades the iodine bond.

  • Draft Shielding: Turn the fume hood sash to the lowest working height. High airflow disrupts the balance; low airflow risks exposure. Use a secondary draft shield around the balance pan.

  • Transfer:

    • Use a disposable anti-static weigh boat .

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Immediate Solvation: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMF, DCM) or cover the weigh boat. This "wets" the hazard, preventing airborne dispersion.

Waste Disposal & Decontamination

The Logic: Because the molecule contains Iodine (a halogen), it cannot be disposed of in general organic waste streams in many jurisdictions. It requires "Halogenated Waste" segregation to prevent corrosion in incinerators and to meet EPA/local regulations.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into a sealed hazardous solid waste bag (labeled "Halogenated Organic Solid").

  • Liquid Waste: All mother liquors and washes go to Halogenated Solvent Waste .

  • Decontamination:

    • Do NOT sweep dry powder (generates dust).

    • Wet Wipe Method: Cover spills with a paper towel soaked in a compatible solvent (Ethanol or Acetone), then wipe inward.

    • Surface Check: Inspect the area with a UV light (if applicable for fluorescent impurities) or simply wipe with a white ChemWipe to ensure no yellow/off-white residue remains.

References
  • PubChem. (n.d.). Compound Summary: Methyl 1H-pyrazole-4-carboxylate derivatives. National Library of Medicine. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.